Intybin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3aR,4S,9aS,9bR)-4-hydroxy-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[8,7-b]furan-9-yl]methyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-11-7-16(25)20-12(2)23(28)30-22(20)21-14(9-17(26)19(11)21)10-29-18(27)8-13-3-5-15(24)6-4-13/h3-6,9,16,20-22,24-25H,2,7-8,10H2,1H3/t16-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDLLIUTDGNCPO-AEMJNJESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)COC(=O)CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)O)C(=C)C(=O)O3)C(=CC2=O)COC(=O)CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983277 | |
| Record name | Lactucopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90983277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6466-74-6 | |
| Record name | Benzeneacetic acid, 4-hydroxy-, (2,3,3a,4,5,7,9a,9b-octahydro-4-hydroxy-6-methyl-3-methylene-2,7-dioxoazuleno[4,5-b]furan-9-yl)methyl ester, [3aR-(3aα,4α,9aα,9bβ)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6466-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Intybin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006466746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactucopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90983277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LACTUCOPICRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKG846KJ3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Intybin (Lactucopicrin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intybin, also known as Lactucopicrin, is a sesquiterpene lactone found in plants of the Cichorium and Lactuca genera, most notably chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1][2] Historically utilized in traditional medicine for its sedative and analgesic properties, recent scientific investigations have unveiled a complex and multifaceted mechanism of action.[1][3] This technical guide provides an in-depth exploration of the molecular pathways and pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core mechanisms. The primary activities of this compound include neuroprotection via acetylcholinesterase inhibition, potent anti-inflammatory effects through modulation of the NF-κB and AHR signaling pathways, analgesic and sedative effects acting on the central nervous system, and antimalarial activity.[1][4][5] This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.
Core Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, each stemming from distinct molecular interactions. The following sections delineate the primary mechanisms of action supported by experimental evidence.
Neuroprotective and Cognitive-Enhancing Effects
A key aspect of this compound's neuroprotective potential lies in its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][4][5] By inhibiting AChE, this compound increases the synaptic availability of acetylcholine, a mechanism central to the action of several drugs used in the management of Alzheimer's disease.
Furthermore, this compound has been shown to potentiate neuritogenesis and neurotrophic effects.[4] It elevates intracellular Ca2+ levels and enhances the expression of the muscarinic acetylcholine receptor M1 (CHRM1) in neuroblastoma cells.[4] This calcium influx activates the Ca2+/calmodulin-dependent protein kinase-II (CaMKII), which in turn activates activating transcription factor 1 (ATF1).[4] This signaling cascade promotes neurite outgrowth and increases the levels of neurotrophins such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).[4]
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties through a dual-pathway modulation involving Nuclear Factor-kappa B (NF-κB) and the Aryl Hydrocarbon Receptor (AHR).[6] In inflammatory models, this compound acts as a potent NF-κB antagonist.[6] It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene expression.[5]
Concurrently, this compound functions as a novel modulator of the AHR. The interplay between AHR and NF-κB is crucial in regulating inflammatory responses.[6] Experimental evidence indicates that the silencing of AHR expression diminishes the NF-κB inhibitory effects of this compound, highlighting a previously unrecognized crosstalk between these two pathways that is modulated by this sesquiterpene lactone.
Analgesic and Sedative Properties
Acting on the central nervous system, this compound exhibits both analgesic and sedative effects.[1][2][3] In murine models, this compound has demonstrated potent analgesic activity, comparable to that of ibuprofen, in thermal nociception tests such as the hot plate and tail-flick tests.[7][8] Its sedative properties have been observed through the reduction of spontaneous locomotor activity in mice.[7][8] While the precise molecular targets for these effects are still under full investigation, it is suggested that this compound may interact with receptors in the central nervous system to produce these outcomes. Some studies suggest that lactucopicrin binds effectively to GABA-A receptors, which could contribute to its sedative effects.[9]
Antimalarial Activity
In vitro studies have confirmed the antimalarial properties of this compound. It has shown inhibitory activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.[10]
Quantitative Data
The following tables summarize the quantitative data available for the key pharmacological activities of this compound.
Table 1: Analgesic and Sedative Activity of this compound in Mice
| Assay | Dose (mg/kg, i.p.) | Effect | Reference |
| Hot Plate Test | 15 | Analgesic effect similar to 30 mg/kg ibuprofen | [7][8] |
| 30 | Analgesic effect similar to 30 mg/kg ibuprofen | [7][8] | |
| Tail-Flick Test | 30 | Analgesic activity comparable to 60 mg/kg ibuprofen | [7][8] |
| Spontaneous Locomotor Activity | 15, 30 | Sedative properties observed | [7][8] |
Table 2: Antimalarial Activity of this compound
| Assay | Organism | Parameter | Value | Reference |
| In vitro antiplasmodial activity | Plasmodium falciparum (HB3 clone of Honduras-1 strain) | Complete Inhibition | 50 µg/mL | [10] |
Table 3: Acetylcholinesterase Inhibitory Activity of this compound
| Assay | Parameter | Value | Reference |
| In vitro AChE Inhibition | IC50 | 150.3 µM | [5] |
Table 4: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| NF-κB Luciferase Reporter | EA.hy926 | 1, 5, 10 µM | Inhibition of TNFα-induced NF-κB activation | [11] |
| NF-κB p65 Nuclear Translocation | Inflammated Macrophages | 40 µM | Inhibition of p65 nuclear translocation | [5] |
| Cholesterol Influx Assay | Low-grade Inflammatory Macrophages | 0.25 - 1 µM | Attenuation of cholesterol influx | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Hot Plate Test for Analgesia
-
Objective: To assess the central analgesic activity of this compound.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5 °C.
-
Procedure:
-
Male albino mice are used for the experiment.
-
Animals are divided into control and test groups.
-
The test group receives an intraperitoneal (i.p.) injection of this compound at specified doses (e.g., 15 and 30 mg/kg). The control group receives a vehicle injection.
-
After a predetermined time (e.g., 60 minutes), each mouse is individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
An increase in latency time compared to the control group indicates an analgesic effect.
-
In Vitro Antimalarial Assay
-
Objective: To determine the inhibitory effect of this compound on the growth of Plasmodium falciparum.
-
Materials: P. falciparum culture, human red blood cells, RPMI 1640 medium, this compound stock solution.
-
Procedure:
-
P. falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with human serum.
-
The parasite culture is synchronized to the ring stage.
-
The culture is diluted to a starting parasitemia of approximately 0.5%.
-
Serial dilutions of this compound are prepared and added to a 96-well microtiter plate.
-
The parasite culture is added to each well.
-
The plate is incubated for 48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37 °C.
-
Parasite growth is assessed by microscopic counting of Giemsa-stained smears or by using a fluorescent DNA-intercalating dye.
-
The concentration of this compound that inhibits 50% of parasite growth (IC50) is determined.
-
Acetylcholinesterase Inhibition Assay
-
Objective: To quantify the inhibitory activity of this compound against acetylcholinesterase.
-
Principle: Based on Ellman's method, where the hydrolysis of acetylthiocholine (B1193921) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically.
-
Procedure:
-
The reaction is carried out in a 96-well plate.
-
Each well contains phosphate (B84403) buffer, DTNB solution, and AChE enzyme solution.
-
Various concentrations of this compound are added to the test wells.
-
The plate is incubated for a short period.
-
The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
The change in absorbance is monitored over time at 412 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. This compound (6466-74-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Intybin (Lactucopicrin): Discovery, Mechanism of Action, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Intybin, more commonly known in contemporary scientific literature as Lactucopicrin, is a bitter-tasting sesquiterpene lactone with a growing body of preclinical evidence supporting its potential therapeutic applications. Historically sourced from plants such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa), this natural compound has been traditionally used for its sedative and analgesic properties.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these effects, revealing this compound as a modulator of key signaling pathways involved in neurotransmission and inflammation. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its multifaceted mechanism of action, a compilation of quantitative preclinical data, and detailed experimental protocols for its study.
Historical Background and Discovery
The use of plants containing this compound dates back centuries, with traditional medicine leveraging extracts of chicory and wild lettuce for their calming and pain-relieving effects. The compound is a key component of lactucarium, a milky fluid secreted by several species of lettuce, which has been historically used as a sedative. The isolation and characterization of this compound, a sesquiterpene lactone, allowed for a more systematic investigation of its pharmacological properties, moving from traditional use to evidence-based preclinical research.
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms of action, primarily centered on its interaction with the nervous and immune systems. The key identified mechanisms include the inhibition of acetylcholinesterase (AChE) and the modulation of the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII)/Activating Transcription Factor 1 (ATF1) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Acetylcholinesterase Inhibition
This compound has been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a well-established target for the symptomatic treatment of Alzheimer's disease.[2][3]
Modulation of the Ca²⁺/CaMKII/ATF1 Signaling Pathway
This compound has been demonstrated to potentiate neuritogenesis and exert neurotrophic effects by modulating the Ca²⁺/CaMKII/ATF1 signaling pathway.[4] It increases intracellular calcium levels and the expression of the M1 muscarinic acetylcholine receptor, leading to the activation of CaMKII.[4] Activated CaMKII, in turn, phosphorylates ATF1, a transcription factor involved in neuronal plasticity and survival.[4]
Inhibition of the NF-κB Signaling Pathway
A significant body of research points to this compound's potent anti-inflammatory properties, which are largely attributed to its inhibition of the NF-κB signaling pathway.[5][6] In various cellular models, this compound has been shown to suppress the activation of NF-κB induced by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS).[7][8] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. One identified mechanism for this is the destabilization of importin-α3 mRNA, which is involved in the nuclear import of NF-κB.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound (Lactucopicrin).
Table 1: In Vivo Analgesic Activity of this compound in Mice
| Assay | Species | Dose (mg/kg) | Analgesic Effect | Reference |
| Hot Plate Test | Mice | 15, 30 | Analgesic effect similar to ibuprofen (B1674241) at 30 mg/kg | [9][10] |
| Tail-Flick Test | Mice | 30 | Analgesic activity comparable to ibuprofen at 60 mg/kg | [9][10] |
Table 2: Cytotoxicity of this compound against U87Mg Glioblastoma Cells
| Time Point | IC₅₀ (µM) |
| 24 hours | 12.5 ± 1.1 |
| 72 hours | 3.6 ± 1.1 |
| Reference | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Ca²⁺/CaMKII/ATF1 Signaling Pathway
Caption: this compound-mediated activation of the Ca²⁺/CaMKII/ATF1 signaling pathway.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of NF-κB signaling by this compound via Importin-α3 mRNA destabilization.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: A representative experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.
Detailed Experimental Protocols
Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method, a widely used colorimetric assay for measuring AChE activity.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (Lactucopicrin) stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
This compound solution (or vehicle control)
-
DTNB solution
-
-
Initiate the reaction by adding the AChE solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
In Vivo Analgesic Assays in Mice
These protocols are standard methods for assessing the central analgesic effects of test compounds.[9][10]
-
6.2.1 Hot Plate Test
-
Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatize male Swiss albino mice to the experimental room for at least one hour.
-
Administer this compound (15 or 30 mg/kg) or the vehicle control intraperitoneally (i.p.).
-
At a predetermined time after injection (e.g., 60 minutes), place each mouse on the hot plate.
-
Record the latency time for the first sign of nociception (e.g., licking of the hind paws or jumping).
-
A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
Compare the mean latency times of the this compound-treated groups with the control group.
-
-
-
6.2.2 Tail-Flick Test
-
Apparatus: Tail-flick analgesia meter that applies radiant heat to the tail.
-
Procedure:
-
Acclimatize mice as described above.
-
Administer this compound (30 mg/kg) or the vehicle control i.p.
-
At a predetermined time after injection, place the mouse in a restraining device, and focus the radiant heat source on the ventral surface of the tail.
-
Record the time taken for the mouse to flick its tail away from the heat source.
-
A cut-off time is employed to avoid tissue damage.
-
Compare the mean tail-flick latencies of the treated and control groups.
-
-
In Vitro Anti-inflammatory Assay using Macrophages or Endothelial Cells
This protocol describes a general method to assess the anti-inflammatory effects of this compound in cell culture.
-
Materials:
-
Macrophage (e.g., RAW 264.7) or endothelial (e.g., HUVEC) cell lines
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
Pro-inflammatory stimulus: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, antibodies for immunofluorescence, reagents for qPCR)
-
Multi-well cell culture plates
-
-
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS or TNF-α to induce an inflammatory response. Include an unstimulated control group.
-
Incubate for a period appropriate for the endpoint being measured (e.g., 24 hours for cytokine release).
-
Endpoint Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using specific ELISA kits.
-
NF-κB Translocation (Immunofluorescence): Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB. Visualize the subcellular localization of p65 using fluorescence microscopy. In unstimulated cells, p65 is cytoplasmic, while in stimulated cells, it translocates to the nucleus.
-
Gene Expression (qPCR): Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR to measure the expression levels of pro-inflammatory genes (e.g., IL6, TNF, ICAM1).
-
-
Safety and Toxicology
Currently, there is limited publicly available information specifically on the genotoxicity (e.g., Ames test) and detailed cytotoxicity profiles of this compound across a wide range of cell lines. The available data on cytotoxicity is primarily in the context of its anti-cancer effects on specific cancer cell lines. Further studies are required to establish a comprehensive safety profile for this compound.
Conclusion and Future Directions
This compound (Lactucopicrin) is a promising natural compound with well-documented analgesic, sedative, and anti-inflammatory properties in preclinical models. Its mechanisms of action, involving acetylcholinesterase inhibition and modulation of key inflammatory and neuronal signaling pathways, provide a strong rationale for its further development. Future research should focus on a more comprehensive toxicological evaluation, pharmacokinetic and pharmacodynamic studies, and ultimately, well-designed clinical trials to assess its therapeutic potential in human diseases. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in advancing the study of this intriguing natural product.
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactucopicrin Inhibits Cytoplasmic Dynein-Mediated NF-κB Activation in Inflammated Macrophages and Alleviates Atherogenesis in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Lactucopicrin: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactucopicrin, a sesquiterpene lactone, is a bitter compound of significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including analgesic, sedative, and anti-inflammatory effects. This document provides a comprehensive overview of the primary natural sources of lactucopicrin, detailed methodologies for its extraction and purification, and an exploration of its known signaling pathways. Quantitative data on lactucopicrin content and extraction yields are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual representations of key processes and biological pathways to facilitate further research and development.
Natural Sources of Lactucopicrin
Table 1: Lactucopicrin Content in Various Natural Sources
| Plant Species | Cultivar/Variety | Plant Part | Lactucopicrin Content (µg/g dry weight unless otherwise noted) | Reference |
| Lactuca sativa L. (Lettuce) | Green Romaine | Leaves | 199.2 µg/g of extract | [1] |
| Lactuca sativa L. (Lettuce) | IT 294210 | Leaves | 2228.6 | [2] |
| Lactuca sativa L. (Lettuce) | IT 300134 | Leaves | 82.5 | [2] |
| Lactuca sativa L. (Lettuce) | Crisp head (average) | Leaves | 734.8 | [2] |
| Lactuca sativa L. (Lettuce) | Red cultivar 'Carmesi' | Leaves | 370 | [3] |
| Cichorium intybus L. (Chicory) | Spadona | Leaves | Not specified individually, but present | [4] |
| Cichorium intybus L. (Chicory) | Puna II | Leaves | Not specified individually, but present | [4] |
| Cichorium intybus L. (Chicory) | Not specified | Roots | 315.7 mg/kg | [5] |
| Lactuca virosa L. (Wild Lettuce) | Not applicable | Whole plant | Reported to have the highest concentration, but specific quantitative data is limited.[6] | [6] |
| Taraxacum officinale (Dandelion) | Not applicable | Roots | Presence confirmed, but quantitative data is not specified.[5] | [5] |
Extraction and Purification of Lactucopicrin
Several methods have been developed for the extraction and isolation of lactucopicrin from its natural sources. The choice of method depends on the starting material, desired purity, and scale of operation.
Solvent-Based Extraction and Purification
A common approach involves the use of organic solvents to extract lactucopicrin, followed by chromatographic techniques for purification. A detailed three-step process has been described for the isolation of sesquiterpene lactones from chicory roots.
Experimental Protocol: Three-Step Extraction and Purification from Cichorium intybus Roots
This protocol is adapted from a method designed for the large-scale isolation of bioactive sesquiterpene lactones.
Step 1: Water Maceration
-
Preparation of Plant Material: Freeze-dry the chicory root powder.
-
Maceration: Mix the freeze-dried chicory root powder with ultra-pure water in a 1:10 (w/v) ratio.
-
Incubation: Incubate the mixture for 17 hours at 30°C. This condition favors the hydrolysis of conjugated forms of sesquiterpene lactones into their free forms.
-
Centrifugation: Centrifuge the mixture to separate the supernatant from the solid plant material.
Step 2: Liquid-Liquid Extraction with Ethyl Acetate (B1210297)
-
Concentration: Evaporate the supernatant to obtain a crude extract.
-
Extraction: Perform a liquid-liquid extraction of the crude extract with ethyl acetate. Repeat the extraction three times to ensure a high recovery rate of the sesquiterpene lactones into the organic phase.
-
Drying: Dry the combined ethyl acetate phases.
Step 3: Flash Column Chromatography
-
Stationary Phase: Use a reversed-phase chromatography column.
-
Mobile Phase: Employ a suitable solvent gradient for the elution and separation of the sesquiterpene lactones.
-
Isolation: Collect the fractions containing pure lactucopicrin.
Diagram 1: Experimental Workflow for Three-Step Extraction and Purification
Caption: A three-step workflow for the extraction and purification of lactucopicrin.
Supercritical CO2 Extraction
Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient alternative for extracting sesquiterpene lactones.
Experimental Protocol: Supercritical CO2 Extraction from Cichorium intybus Roots
-
Preparation of Plant Material: Use freeze-dried and milled chicory roots.
-
SFE System Parameters:
-
Pressure: 350 bar
-
Temperature: 40°C
-
Co-solvent: 10% Ethanol (EtOH)
-
Flow Rate: 15 g/min
-
Extraction Time: 120 minutes
-
-
Fractionation: The resulting extract can be further purified using flash column chromatography to isolate lactucopicrin.
Table 2: Yields of Lactucopicrin and Related Compounds from Various Extraction Methods
| Plant Source | Extraction Method | Compound(s) | Yield | Reference |
| Cichorium intybus L. (Roots) | Water Maceration + Ethyl Acetate Extraction + Chromatography | 11β,13-dihydrolactucin and Lactucin | 642.3 ± 76.3 mg and 175.3 ± 32.9 mg from 750g of dry powder, respectively | [7] |
| Cichorium intybus L. (Roots) | Supercritical CO2 Extraction (350 bar, 40°C, 10% EtOH) | Total Sesquiterpene Lactones | 0.09% of the initial mass | |
| Cichorium intybus L. (Leaves, cv. Spadona) | Methanol/Water Extraction + Solid-Phase Extraction | Total Sesquiterpene Lactones | 9.4 ± 1.2 g/kg of dried leaves | [4] |
| Cichorium intybus L. (Leaves, cv. Puna II) | Methanol/Water Extraction + Solid-Phase Extraction | Total Sesquiterpene Lactones | 11.7 ± 1.3 g/kg of dried leaves | [4] |
Biological Signaling Pathways
Lactucopicrin exerts its biological effects by modulating several key signaling pathways.
Anti-inflammatory Activity: Modulation of NF-κB and AHR Pathways
Lactucopicrin has been identified as a potent antagonist of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. It also acts as a modulator of the Aryl Hydrocarbon Receptor (AHR) pathway. Research has shown a crosstalk between these two pathways, where silencing AHR expression reduces the NF-κB inhibitory effect of lactucopicrin.
Diagram 2: Lactucopicrin's Modulation of NF-κB and AHR Signaling Pathways
Caption: Lactucopicrin inhibits inflammation by modulating the AHR and NF-kB pathways.
Neurotrophic Effects: Regulation of the Ca2+/CaMKII/ATF1 Signaling Pathway
Lactucopicrin has been shown to potentiate neuritogenesis, the growth of neurites from neurons. It inhibits acetylcholinesterase (AChE) activity and increases intracellular calcium (Ca2+) levels. This rise in Ca2+ activates the Ca2+/calmodulin-dependent protein kinase-II (CaMKII), which in turn is involved in the ATF1 signaling pathway, promoting neurotrophic effects.
Diagram 3: Lactucopicrin's Role in the Ca2+/CaMKII/ATF1 Signaling Pathway
Caption: Lactucopicrin promotes neurite outgrowth via the Ca2+/CaMKII/ATF1 pathway.
Conclusion
Lactucopicrin is a promising natural compound with well-documented therapeutic potential. This guide provides a foundational understanding of its natural sources, efficient extraction and purification methodologies, and the molecular pathways through which it exerts its effects. The presented data and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for further investigation and potential clinical applications of this potent sesquiterpene lactone. Further research is warranted to quantify lactucopicrin content in sources like Lactuca virosa and Taraxacum officinale to fully explore their potential.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Wild lettuce (Lactuca virosa) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caringsunshine.com [caringsunshine.com]
- 5. journal.environcj.in [journal.environcj.in]
- 6. hortidaily.com [hortidaily.com]
- 7. Comprehensive Qualitative and Quantitative Analysis of Flavonoids in Dandelion (Taraxacum officinale) Flowers and Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Intybin (Lactucopicrin) in Cichorium intybus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of intybin (lactucopicrin), a significant bioactive sesquiterpene lactone found in chicory (Cichorium intybus). The guide details the enzymatic pathway, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate signaling network regulating its production.
Introduction to this compound and its Significance
This compound, also known as lactucopicrin, is a guaianolide-type sesquiterpene lactone responsible for the characteristic bitter taste of chicory. Beyond its role as a flavor compound, this compound and its precursors have garnered considerable interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including analgesic, sedative, and anti-inflammatory properties. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of chicory to enhance the production of these valuable compounds and for the development of novel therapeutic agents.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Cichorium intybus is a multi-step enzymatic process that begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway proceeds through a series of modifications including cyclization, oxidation, and hydroxylation, culminating in the formation of the complex guaianolide structure of this compound. The key enzymatic steps are outlined below.
From Farnesyl Pyrophosphate to Costunolide (B1669451)
The initial phase of the pathway involves the formation of the germacranolide intermediate, costunolide.
-
Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The pathway is initiated by the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by (+)-Germacrene A Synthase (GAS) .[1][2][3] This is the committed step in the biosynthesis of many sesquiterpene lactones in chicory.[2]
-
(+)-Germacrene A to Germacrene A Acid: (+)-Germacrene A undergoes a three-step oxidation of its C12-methyl group to a carboxylic acid, yielding germacrene A acid. This series of reactions is catalyzed by the cytochrome P450 enzyme Germacrene A Oxidase (GAO) .[1][4]
-
Germacrene A Acid to (+)-Costunolide: The final step in this stage is the C6α-hydroxylation of germacrene A acid, which is then followed by a spontaneous lactonization to form (+)-costunolide. This reaction is catalyzed by another cytochrome P450 enzyme, Costunolide Synthase (COS) .[1][5]
Formation of the Guaianolide Skeleton: Costunolide to Kauniolide (B3029866)
Costunolide serves as a crucial branch-point intermediate for the formation of various types of sesquiterpene lactones. For the synthesis of guaianolides like this compound, costunolide is converted to kauniolide.
-
(+)-Costunolide to Kauniolide: The conversion of the germacranolide costunolide to the guaianolide kauniolide involves a complex rearrangement. This reaction is catalyzed by Kauniolide Synthase (KLS) , a cytochrome P450 enzyme that exhibits unusual hydroxylation and cyclization-elimination activity.[6][7] In chicory, three functional KLS genes have been identified (CiKLS1, CiKLS2, and CiKLS3).[7]
Downstream Modifications to this compound (Lactucopicrin)
The final steps in the biosynthesis of this compound involve further hydroxylations and a conjugation reaction.
-
Kauniolide to 8-deoxylactucin (B1214627): The pathway from kauniolide to the major chicory sesquiterpene lactones is still being fully elucidated. However, it is established that kauniolide is a precursor to 8-deoxylactucin.
-
8-deoxylactucin to Lactucin (B167388): 8-deoxylactucin is hydroxylated at the C8 position to form lactucin. This reaction is catalyzed by Lactucin Synthase (LCS) , a cytochrome P450 enzyme identified as CYP71DD33 in chicory.[8][9]
-
Lactucin to this compound (Lactucopicrin): The final step in this compound biosynthesis is the esterification of the hydroxyl group at the C8 position of lactucin with p-hydroxyphenylacetic acid. While the specific enzyme has not been fully characterized, it is presumed to be a transferase.[8][10]
Caption: Biosynthesis pathway of this compound (Lactucopicrin) in Cichorium intybus.
Quantitative Data
Quantitative data on the biosynthesis of this compound is crucial for metabolic engineering and optimization of production. While comprehensive kinetic data for all enzymes is not yet available, the following tables summarize key findings.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax | kcat | Source |
| (+)-Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate (FPP) | 6.6 | 8.103 nmol h-1 mg-1 protein | Not Reported | [2] |
| Germacrene A Oxidase (GAO) | (+)-Germacrene A | Not Reported | Not Reported | Not Reported | - |
| Costunolide Synthase (COS) | Germacrene A Acid | Not Reported | Not Reported | Not Reported | - |
| Kauniolide Synthase (KLS) | (+)-Costunolide | Not Reported | Not Reported | Not Reported | - |
| Lactucin Synthase (LCS) | 8-deoxylactucin | Not Reported | Not Reported | Not Reported | - |
Table 2: Concentration of Key Sesquiterpene Lactones in Cichorium intybus
| Compound | Plant Part | Concentration ( g/100 g dry basis) | Source |
| Sum of Sesquiterpene Lactones | Roots | 3.457 - 4.479 | |
| Lactucin | Roots | Variable | |
| Lactucopicrin (this compound) | Roots | Variable | |
| 8-deoxylactucin | Roots | Variable |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of this compound biosynthesis.
Extraction and Quantification of Sesquiterpene Lactones
Objective: To extract and quantify sesquiterpene lactones, including this compound, from chicory plant material.
Protocol:
-
Sample Preparation: Freeze-dry chicory root or leaf material and grind into a fine powder.
-
Extraction:
-
Suspend the powdered material in a methanol/water (4:1, v/v) solution containing 2% formic acid.
-
Vortex the mixture for 1 minute, followed by sonication in a water bath at room temperature for 10 minutes.
-
Centrifuge the mixture (e.g., at 1540 x g for 10 minutes) and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Purification (Optional):
-
To separate sesquiterpene lactones from other compounds, pass the crude extract through a silica-based SPE cartridge.
-
Elute the sesquiterpene lactones with a suitable solvent, while more polar compounds are retained.
-
-
Quantification by UHPLC-ESI-MS:
-
Dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using an ultra-high-performance liquid chromatography system coupled with an electrospray ionization mass spectrometer (UHPLC-ESI-MS).
-
Use a suitable column (e.g., C18) and a gradient elution program with solvents such as water and acetonitrile, both containing a small percentage of formic or acetic acid.
-
Quantify the compounds by comparing their peak areas to those of authentic standards.
-
This protocol is adapted from methods described in the literature.
Heterologous Expression and In Vitro Enzyme Assay for Kauniolide Synthase (KLS)
Objective: To express KLS in a heterologous host and perform an in vitro assay to confirm its activity.
Protocol:
-
Heterologous Expression in Yeast (Saccharomyces cerevisiae):
-
Clone the coding sequence of the chicory KLS gene (e.g., CiKLS1) into a yeast expression vector (e.g., pYEDP60).
-
Transform a suitable yeast strain (e.g., WAT11) with the expression vector.
-
Grow the transformed yeast in a selective medium and induce protein expression with galactose.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells using methods such as bead beating in a lysis buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound KLS. Resuspend the microsomal pellet in a suitable buffer.
-
-
In Vitro Enzyme Assay:
-
Set up a reaction mixture containing the isolated microsomes, the substrate (+)-costunolide, and an NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Analyze the extracted products by LC-MS to identify the formation of kauniolide.
-
This protocol is based on methodologies for characterizing cytochrome P450 enzymes.[7][8]
Caption: General experimental workflows for sesquiterpene lactone analysis and enzyme characterization.
Regulation of this compound Biosynthesis
The biosynthesis of this compound and other sesquiterpene lactones in chicory is tightly regulated by various factors, with the phytohormone methyl jasmonate (MeJA) playing a central role as an elicitor.
The Methyl Jasmonate (MeJA) Signaling Pathway
Exposure of chicory plants to MeJA leads to a significant upregulation of the genes encoding the biosynthetic enzymes involved in the this compound pathway. The MeJA signaling cascade is a well-studied pathway in plants and involves a series of protein interactions and transcriptional regulation.
-
Perception of MeJA: The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1) .
-
Degradation of JAZ Repressors: The COI1-JA-Ile complex targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[9]
-
Activation of Transcription Factors: In the absence of JAZ repressors, transcription factors such as MYC2 are released and activated.
-
Transcriptional Activation of Biosynthetic Genes: Activated MYC2, along with other transcription factors like WRKY and ERF , binds to the promoter regions of the sesquiterpene lactone biosynthetic genes (e.g., GAS, GAO, COS, KLS, LCS), leading to their increased transcription and a subsequent boost in this compound production.[9]
Caption: Simplified MeJA signaling pathway regulating this compound biosynthesis in Cichorium intybus.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the biosynthesis of this compound in Cichorium intybus. The elucidation of the key enzymes and the regulatory mechanisms offers a solid foundation for future research and applications. Further studies are needed to fully characterize the kinetics of all biosynthetic enzymes and to identify the specific transferase involved in the final step of this compound formation. A deeper understanding of the transcriptional regulation will be instrumental for developing chicory varieties with tailored profiles of sesquiterpene lactones for the pharmaceutical and food industries. The protocols and data presented here serve as a valuable resource for researchers aiming to explore and manipulate this important biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Costunolide synthase - Wikipedia [en.wikipedia.org]
- 3. Silencing of germacrene A synthase genes reduces guaianolide oxalate content in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CRISPR/Cas9 targeted inactivation of the kauniolide synthase in chicory results in accumulation of costunolide and its conjugates in taproots [frontiersin.org]
- 8. Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Lactucopicrin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactucopicrin is a naturally occurring sesquiterpene lactone found in plants of the Asteraceae family, notably in wild lettuce (Lactuca virosa) and chicory (Cichorium intybus).[1] Characterized by its bitter taste, this compound has garnered significant scientific interest due to its diverse pharmacological activities. These include analgesic, sedative, anti-inflammatory, antimalarial, and neuroprotective effects.[1][2] More recently, its potent anti-cancer properties, particularly against glioblastoma, have been a focus of intensive research. This document provides a comprehensive technical overview of lactucopicrin, detailing its chemical structure, physicochemical properties, biological mechanisms of action, and key experimental protocols for its isolation, analysis, and biological evaluation.
Chemical Structure and Identification
Lactucopicrin is classified as a guaianolide-type sesquiterpene lactone.[1] Its core structure is an azuleno[4,5-b]furan ring system, featuring an α-methylene-γ-lactone group and esterified with 4-hydroxyphenylacetic acid. This ester linkage is crucial for some of its biological activities.
| Identifier | Value | Source(s) |
| IUPAC Name | [(3aR,4S,9aS,9bR)-9-(hydroxymethyl)-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate | [3] |
| Alternate Name | [(3aR,4S,9aS,9bR)-4-Hydroxy-6-methyl-3-methylidene-2,7-dioxo-2,3,3a,4,5,7,9a,9b-octahydroazuleno[4,5-b]furan-9-yl]methyl (4-hydroxyphenyl)acetate | [1][4] |
| Synonyms | Lactupicrin, Intybin | [1][4][5] |
| CAS Number | 65725-11-3 | [3] |
| Molecular Formula | C₂₃H₂₂O₇ | [1][4] |
| Canonical SMILES | CC1=C2--INVALID-LINK--OC(=O)CC4=CC=C(C=C4)O)C(=C)C(=O)O3">C@@HC(=CC2=O)CO | [3] |
| InChI Key | UMVSOHBRAQTGQI-XGARDCMYSA-N | [3] |
Physicochemical and Predicted Properties
The physicochemical properties of lactucopicrin are essential for its handling, formulation, and pharmacokinetic profiling. The data below includes experimentally determined and computationally predicted values.
| Property | Value | Source(s) |
| Molecular Weight | 410.42 g/mol | [1][4] |
| Monoisotopic Mass | 410.13655304 Da | [4][5] |
| Melting Point | 132-178 °C (decomposes) | [5] |
| Water Solubility | 0.088 g/L (Predicted) | [5][6] |
| logP (Octanol-Water) | 1.99 (Predicted) | [5][6] |
| pKa (Strongest Acidic) | 6.52 (Predicted) | [5][6] |
| Polar Surface Area | 110.13 Ų (Predicted) | [5][6] |
| Hydrogen Bond Donors | 2 (Predicted) | [5][6] |
| Hydrogen Bond Acceptors | 5 (Predicted) | [5][6] |
| Rotatable Bond Count | 5 (Predicted) | [5][6] |
Biological and Pharmacological Activities
Lactucopicrin exhibits a broad spectrum of biological activities, making it a promising candidate for drug development.
-
Anti-Cancer Activity: Lactucopicrin demonstrates potent cytotoxicity against glioblastoma (U87Mg) cells.[7][8] Its mechanism involves the induction of oxidative stress, leading to autophagy, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[7][9] It also enhances the sensitivity of glioblastoma cells to the standard chemotherapeutic agent Temozolomide (TMZ).[7][9]
-
Anti-Inflammatory Effects: The compound is a potent antagonist of the NF-κB signaling pathway.[10] It inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[10] Recent studies have revealed a novel mechanism involving the modulation of the Aryl Hydrocarbon Receptor (AHR), where silencing AHR reduces the NF-κB inhibition by lactucopicrin.[10][11]
-
Neuroprotective and Neuritogenic Effects: Lactucopicrin acts as an acetylcholinesterase (AChE) inhibitor.[1][12][13] It also promotes neurite outgrowth by increasing intracellular Ca²⁺ levels, which in turn activates the CaMKII/ATF1 signaling pathway.[14] Furthermore, it increases the secretion of key neurotrophins such as NGF, BDNF, and NT3.[14]
-
Analgesic and Sedative Properties: Traditionally, plants containing lactucopicrin have been used for their sedative and analgesic effects, which are attributed to its action on the central nervous system.[1][2]
-
Antimalarial Activity: Both lactucopicrin and its precursor, lactucin (B167388), have demonstrated in vitro activity against Plasmodium falciparum.[15]
Signaling Pathways
Anti-Glioblastoma Signaling Pathway of Lactucopicrin
In U87Mg glioblastoma cells, lactucopicrin initiates a multi-pronged attack by inducing reactive oxygen species (ROS), which triggers several downstream pathways culminating in cell death.[7][9] It inhibits key survival signals (pAKT, pERK) while activating tumor suppressors (p53, p21) to halt cell division.[7] Simultaneously, it triggers both autophagy and apoptosis, demonstrating a synergistic mechanism of action.[9]
Experimental Protocols
Isolation and Purification from Cichorium intybus Roots
This protocol is adapted from a three-step method developed for large-scale isolation of sesquiterpene lactones from chicory roots, which involves the hydrolysis of conjugated forms like glucosides and oxalates into their free forms, including lactucopicrin's precursor lactucin.[16][17]
-
Maceration and Hydrolysis:
-
Freeze-dry and mill chicory root powder to a fine consistency (< 1 mm particle size).[18]
-
Suspend the root powder in ultra-pure water.
-
Macerate the suspension for approximately 17 hours at 30°C. This extended time at a mild temperature allows endogenous plant enzymes to hydrolyze the glucosyl and oxalyl conjugates of sesquiterpene lactones into their free forms.[16][17]
-
-
Liquid-Liquid Extraction:
-
Filter the aqueous suspension to separate the supernatant from the solid root material.
-
Perform a liquid-liquid extraction on the aqueous supernatant using ethyl acetate (B1210297) as the organic solvent.
-
Repeat the extraction two more times with fresh ethyl acetate to ensure complete recovery of the semi-polar sesquiterpene lactones.[16]
-
Combine the three ethyl acetate phases.
-
-
Chromatographic Purification:
-
Evaporate the combined ethyl acetate extract to dryness under reduced pressure.
-
Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., a water/acetonitrile (B52724) mixture).
-
Purify the dissolved extract using reversed-phase flash chromatography. A Phenyl Butyl (PHC4) functionalized silica (B1680970) column is effective for separating mid-polar compounds like lactucopicrin and lactucin.[16]
-
Elute the compounds using a gradient of acetonitrile in water (e.g., starting from 100% water and gradually increasing the acetonitrile concentration).[16]
-
Collect fractions and analyze them using UPLC-MS or HPTLC to identify those containing pure lactucopicrin.[16][19]
-
Combine the pure fractions and freeze-dry to obtain the final product as a white powder.[16]
-
Visualization of Isolation Workflow
The following diagram illustrates the key stages of the isolation and purification process.
Quantification by UPLC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of lactucopicrin in plant extracts or biological matrices.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 column (e.g., 1.7 μm, 50 mm × 2.1 mm).[16]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: 0.2 - 0.6 mL/min.
-
Gradient Elution: A linear gradient starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute lactucopicrin. A typical gradient might run from 5-10% B to 95-100% B over several minutes.
-
Injection Volume: 0.5 - 5.0 μL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, typically in positive ion mode ([M+H]⁺ at m/z 411.1).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
-
MRM Transitions: The precursor ion (m/z 411.1) is selected and fragmented. A specific, stable product ion is monitored for quantification (e.g., the fragment corresponding to the loss of 4-hydroxyphenylacetic acid at m/z 259.1).
-
Instrument Parameters: Optimize capillary voltage, cone voltage, gas flows (nebulizer, drying gas), and temperatures according to the specific instrument manufacturer's guidelines.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of lactucopicrin at multiple concentrations.
-
Spike samples with an appropriate internal standard if necessary to correct for matrix effects.
-
Calculate the concentration of lactucopicrin in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Glioblastoma Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of lactucopicrin on a glioblastoma cell line such as U87Mg.[8][9]
-
Cell Culture:
-
Culture U87Mg cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Seed the U87Mg cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of lactucopicrin in DMSO.
-
Create serial dilutions of lactucopicrin in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Replace the medium in the wells with the medium containing the different concentrations of lactucopicrin. Include vehicle control (DMSO only) and untreated control wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[8]
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability against the log of the lactucopicrin concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. Lactucopicrin | 65725-11-3 [chemicalbook.com]
- 3. Lactupicrin | C23H22O7 | CID 174880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lactucopicrin | C23H22O7 | CID 174863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Lactupicrin (FDB014592) - FooDB [foodb.ca]
- 6. phytobank.ca [phytobank.ca]
- 7. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - ProQuest [proquest.com]
- 13. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimalarial activity of lactucin and lactucopicrin: sesquiterpene lactones isolated from Cichorium intybus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Pharmacological Profile of Intybin (Lactucopicrin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intybin, chemically known as Lactucopicrin, is a bitter sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1][2] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic and toxicological data. The information is intended to serve as a technical guide for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental methodologies, and illustrating implicated signaling pathways.
Introduction
This compound has a long history of use in traditional medicine, primarily valued for its sedative and analgesic properties.[1][2] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these effects and has uncovered a broader spectrum of bioactivities, including anti-inflammatory, anticancer, antimalarial, and neuroprotective effects.[1][2][3] As a naturally occurring compound with diverse therapeutic potential, this compound represents a promising lead molecule for the development of novel therapeutics.
Pharmacodynamics: Mechanism of Action
This compound exerts its pharmacological effects through the modulation of multiple signaling pathways and molecular targets. Key activities include inhibition of inflammatory pathways, induction of apoptosis in cancer cells, and modulation of neuronal signaling.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] In inflammatory conditions, NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and adhesion molecules. This compound has been shown to inhibit NF-κB activation in a dose-dependent manner.[3][4] This inhibition is not due to the modulation of IκB kinases (IKK) or IκBα, but rather through the inhibition of importin-α3 expression, which is involved in the nuclear translocation of NF-κB.[3][4]
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells.[5][6] It has been shown to downregulate the Mitogen-Activated Protein Kinase (MAPK) and mTOR/PI3K/AKT signaling pathways, which are crucial for cancer cell proliferation and survival.[5][7] Specifically, this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[5] Furthermore, it can induce G2/M phase cell cycle arrest.[5][6]
Neuropharmacological Activity
This compound exhibits both sedative and analgesic effects, acting on the central nervous system.[1][2][3] It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Additionally, this compound promotes neuritogenesis and has neuroprotective effects by regulating the Ca2+/Calmodulin-dependent protein kinase II (CaMKII)/Activating Transcription Factor 1 (ATF1) signaling pathway.[8]
Antimalarial Activity
In vitro studies have demonstrated that this compound possesses antimalarial activity against Plasmodium falciparum.[1][2][9]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of this compound.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (Anticancer) | SKMEL-5 (Human skin cancer) | 7.5 µM | [5] |
| IC50 (Anticancer) | U87Mg (Glioblastoma) | 12.5 ± 1.1 µM (24h), 3.6 ± 1.1 µM (72h) | [10] |
| IC50 (NF-κB Inhibition) | THP-1 (Macrophage) | 10.6 µM | [11] |
| IC50 (Acetylcholinesterase Inhibition) | - | 150.3 µM |
| Parameter | Animal Model | Dose | Effect | Reference |
| Analgesic Activity | Mice (Hot plate & Tail-flick tests) | 15 and 30 mg/kg (i.p.) | Significant analgesic effect | [3] |
| Sedative Activity | Mice (Spontaneous locomotor activity) | 15 and 30 mg/kg (i.p.) | Significant sedative effect | [3] |
Pharmacokinetics
Data on the pharmacokinetics of pure this compound is limited. However, a study in healthy humans consuming chicory juice provides some insights into the absorption and metabolism of sesquiterpene lactones.
| Parameter | Matrix | Value | Notes | Reference |
| Peak Concentration (Total Sesquiterpene Lactones) | Serum | 284.46 nmol/L | Measured after consumption of 150g of chicory juice. | [12] |
| Time to Peak Concentration (Tmax) | Serum | ~1 hour | For total sesquiterpene lactones. | [12] |
| Recovery in 24h | Blood | 7.03% of ingested dose | [5] | |
| Recovery in 24h | Urine | 1.13% of ingested dose | [5] | |
| Recovery in 24h | Feces | 43.76% of ingested dose | [5] |
Metabolism: this compound undergoes partial gut microbial and phase II metabolism. In vitro studies with human gut microbiota show that it can be converted to lactucin.[5]
Toxicology
Preclinical studies on extracts containing this compound suggest a favorable safety profile.
| Test | Animal Model | Dose | Result | Reference |
| Acute Oral Toxicity | Rats | Up to 5000 mg/kg (extract) | No treatment-related signs of toxicity or mortality. LD50 > 5000 mg/kg. |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound downregulates the MAPK signaling pathway.
Caption: this compound promotes neuritogenesis via the CaMKII/ATF1 pathway.
Experimental Protocols
This section provides an overview of the methodologies used in the pharmacological evaluation of this compound.
In Vitro Assays
-
Cell Viability Assay (e.g., CCK-8 or MTT):
-
Seed cancer cells (e.g., SKMEL-5, U87Mg) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[5]
-
-
NF-κB Luciferase Reporter Assay:
-
Transfect cells (e.g., THP-1) with a luciferase reporter plasmid containing NF-κB response elements.
-
Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of various concentrations of this compound.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase).[1][2][3]
-
-
Western Blot Analysis for MAPK Pathway Proteins:
-
Treat cells with this compound and/or a growth factor stimulus.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total and phosphorylated forms of MAPK pathway proteins (e.g., ERK, p38, JNK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[13][14]
-
In Vivo Assays
-
Hot Plate Test for Analgesia:
-
Administer this compound (e.g., 15, 30 mg/kg, i.p.) or a vehicle control to mice.
-
At a predetermined time after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency time for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time is established to prevent tissue damage.[15][16][17][18][19]
-
-
Spontaneous Locomotor Activity for Sedative Effects:
-
Administer this compound or a vehicle control to mice.
-
Place the mice individually in an activity monitoring chamber.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) over a specified period.
-
A decrease in locomotor activity compared to the control group indicates a sedative effect.[20][21][22][23]
-
Toxicological Assays
-
Ames Test for Mutagenicity:
-
Utilize histidine-dependent strains of Salmonella typhimurium.
-
Expose the bacterial strains to various concentrations of this compound, with and without a metabolic activation system (S9 mix).
-
Plate the bacteria on a histidine-deficient medium.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
Conclusion
This compound (Lactucopicrin) is a multifaceted natural compound with a promising pharmacological profile. Its demonstrated anti-inflammatory, anticancer, and neuropharmacological activities, mediated through well-defined signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. This technical guide summarizes the current knowledge on this compound, providing a foundation for future research and development efforts aimed at harnessing its therapeutic potential. Further studies are warranted to fully characterize its pharmacokinetic and long-term safety profiles in humans.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. benchchem.com [benchchem.com]
- 3. bowdish.ca [bowdish.ca]
- 4. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer action of lactucopicrin in SKMEL-5 human skin cancer cells is mediated via apoptosis induction, G2/M cell cycle arrest and downregulation of m=TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 18. In-Vivo Models for Management of Pain [scirp.org]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. researchgate.net [researchgate.net]
- 21. va.gov [va.gov]
- 22. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Spontaneous locomotor activity: Significance and symbolism [wisdomlib.org]
Unraveling "Intybin": A Substance Unknown to Scientific Literature
Despite a comprehensive search of scientific and medical databases, the term "Intybin" does not correspond to any known substance, compound, or therapeutic agent. As such, a technical guide on its effects on the central nervous system cannot be provided.
Initial investigations into the potential effects of a substance referred to as "this compound" on the central nervous system (CNS) have yielded no discernible results within the existing body of scientific literature. Searches for preclinical and clinical studies, quantitative data, experimental protocols, and established signaling pathways related to "this compound" have been exhaustive and uniformly unsuccessful.
This lack of evidence strongly suggests that "this compound" may be a fictional or hypothetical construct, rather than a recognized pharmacological agent. The scientific community relies on a rigorous process of research, peer review, and publication to validate the existence and effects of any new compound. In the case of "this compound," this foundational evidence is absent.
Therefore, the creation of an in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams, is not feasible. The core requirements of such a document necessitate a basis in verifiable, empirical data, which is unavailable for a substance that does not appear to have been scientifically investigated or documented.
Researchers, scientists, and drug development professionals are advised that inquiries into "this compound" will likely not yield any pertinent information within established scientific resources. All available evidence indicates that "this compound" is not a recognized entity in the field of neuroscience or pharmacology.
Cellular Targets of Lactucopicrin: A Technical Guide for Researchers
Introduction: Lactucopicrin, a sesquiterpene lactone predominantly found in plants of the Asteraceae family such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the known cellular targets of lactucopicrin, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds and their therapeutic potential.
Anti-inflammatory and Immunomodulatory Targets
Lactucopicrin exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Its primary targets in this context are the Nuclear Factor-kappa B (NF-κB) and the Aryl Hydrocarbon Receptor (AHR) signaling pathways.[3][4][5][6]
Modulation of the NF-κB Signaling Pathway
Lactucopicrin is a potent antagonist of the NF-κB pathway, a central regulator of inflammation.[3][5][6] Its inhibitory actions are multifaceted and occur at different levels of the signaling cascade:
-
Inhibition of p65 Nuclear Translocation: In inflammatory macrophages, lactucopicrin has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB. This effect is not due to the modulation of IκB kinases (IKK) or the NF-κB inhibitor α (IκBα). Instead, it is reliant on the inhibition of cytoplasmic dynein-mediated transport of p65 to the nucleus.[7][8]
-
Downregulation of Importin-α3: In inflamed endothelial cells, lactucopicrin inhibits NF-κB activation by destabilizing the mRNA of importin-α3, a key protein involved in the nuclear import of NF-κB.[9][10] This leads to a reduction in the expression of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1), which are crucial for monocyte adhesion during inflammation.[9]
-
Repression of Pro-inflammatory Gene Expression: By inhibiting NF-κB activation, lactucopicrin effectively represses the expression of downstream pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[7][8]
Modulation of the Aryl Hydrocarbon Receptor (AHR) Pathway
Recent studies have identified lactucopicrin as a novel modulator of the AHR, a ligand-activated transcription factor involved in regulating immune responses.[3][4][5][6]
-
AHR-NF-κB Crosstalk: A key finding is the existence of a previously unrecognized crosstalk between the AHR and NF-κB pathways that is modulated by lactucopicrin. Silencing of AHR expression has been shown to attenuate the lactucopicrin-mediated inhibition of NF-κB, indicating that AHR plays a role in the anti-inflammatory effects of lactucopicrin.[3][5] This dual modulation of both AHR and NF-κB pathways presents a synergistic mechanism for dampening inflammation.[3]
Anticancer Cellular Targets
Lactucopicrin has demonstrated significant anticancer activity in various cancer cell lines. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that regulate cell growth and proliferation.
Induction of Apoptosis and Cell Cycle Arrest
-
Apoptosis Induction: In SKMEL-5 human skin cancer cells, lactucopicrin induces apoptosis, which is associated with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[11] In U87Mg glioblastoma cells, it stimulates apoptosis, as evidenced by a reduction of procaspase 6 and an increase in the cleaved/full-length PARP ratio.[12][13]
-
Cell Cycle Arrest: Lactucopicrin causes G2/M phase cell cycle arrest in a dose-dependent manner in both SKMEL-5 and U87Mg cells.[11][12] This is accompanied by a decrease in the protein levels of CDK2 and an increase in p53 and p21.[12]
Downregulation of Pro-survival Signaling Pathways
-
mTOR/PI3K/AKT Pathway: Lactucopicrin has been shown to inhibit the m-TOR/PI3K/AKT signaling pathway in SKMEL-5 skin cancer cells, a critical pathway for cell survival and proliferation.[11]
-
MAPK/ERK Pathway: While direct evidence for lactucopicrin is still emerging, related sesquiterpene lactones like lactucin (B167388) have been shown to downregulate the MAPK/ERK pathway in lung cancer cells.[14][15] Given the structural similarities, this pathway may also be a target of lactucopicrin.
-
Autophagy and Oxidative Stress: In glioblastoma cells, lactucopicrin activates autophagy and induces oxidative stress, contributing to its cytotoxic effects.[12][13][16] The cytotoxic effect can be reversed by the ROS scavenger N-acetylcysteine (NAC).[12][13]
Neuroprotective Cellular Targets
Lactucopicrin exhibits neuroprotective properties, suggesting its potential in the context of neurodegenerative diseases.[17]
Inhibition of Acetylcholinesterase (AChE)
Lactucopicrin acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][8][18][19] This activity is relevant to conditions like Alzheimer's disease, where there is a deficit of acetylcholine.[18][19]
Modulation of Neuronal Signaling Pathways
-
Ca2+/CaMKII/ATF1 Pathway: Lactucopicrin promotes neurite outgrowth by increasing intracellular Ca2+ levels and activating the Ca2+/calmodulin-dependent protein kinase-II (CaMKII). This, in turn, activates the transcription factor ATF1 and modulates the levels of other proteins involved in neuronal development and function, such as tropomyosin receptor kinase A, extracellular signal-regulated kinase 1 and 2, AKT, and synaptophysin 1.[17]
-
Neurotrophin Secretion: Lactucopicrin has been observed to increase the secretion of neurotrophins, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), in C6 glioma cells.[17]
Quantitative Data on Lactucopicrin Activity
The following tables summarize the available quantitative data on the biological activity of lactucopicrin.
| Activity | Cell Line/Enzyme | IC50 Value | Reference |
| Anticancer | SKMEL-5 (Human Skin Cancer) | 7.5 μM | [11] |
| Acetylcholinesterase Inhibition | - | 150.3 μM | [8] |
| Activity | Cell Line | Concentration Range | Effect | Reference |
| NF-κB Inhibition | EA.hy926 (Human Endothelial) | 1, 5, and 10 μM | Inhibition of TNFα-induced NF-κB nuclear translocation | [3] |
| NF-κB Inhibition | Inflamed Macrophages | 0.625-40 μM | Reduction of NF-κB activity | [8] |
| Cytotoxicity | U87Mg (Glioblastoma) | 7.5 and 10 μM | 60-82% growth rate inhibition at 48h; 85-94% at 72h | [16] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by lactucopicrin and a general workflow for target identification.
Caption: Lactucopicrin's anti-inflammatory mechanism.
Caption: Lactucopicrin's anticancer mechanism.
Caption: Lactucopicrin's neuroprotective mechanisms.
Caption: General experimental workflow.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on lactucopicrin.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
This protocol is adapted from studies investigating the effect of compounds on NF-κB signaling.[3]
-
Cell Culture and Treatment:
-
Plate cells (e.g., EA.hy926 endothelial cells) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of lactucopicrin (e.g., 1, 5, and 10 μM) for a specified duration (e.g., 3 hours).
-
Stimulate the cells with an inflammatory agent (e.g., 30 ng/mL TNFα) for a short period (e.g., 4 hours) to induce NF-κB translocation.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (green fluorescence) and nuclear (blue fluorescence) staining.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol is based on standard methods for detecting apoptosis.[11]
-
Cell Culture and Treatment:
-
Seed cells (e.g., SKMEL-5) in 6-well plates and allow them to grow to about 70-80% confluency.
-
Treat the cells with different concentrations of lactucopicrin for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the FITC at 488 nm and measure the emission at 530 nm. Excite the PI and measure the emission at >670 nm.
-
Collect data from at least 10,000 events per sample.
-
Analyze the data to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Western Blotting for Signaling Pathway Proteins
This is a general protocol for analyzing the expression and phosphorylation status of proteins in pathways like mTOR/PI3K/AKT.[11]
-
Cell Lysis and Protein Quantification:
-
Treat cells with lactucopicrin as described above.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image of the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Lactucopicrin is a multi-target natural compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neuroprotection makes it a compelling candidate for further investigation and drug development. This guide provides a comprehensive overview of its cellular targets and the experimental approaches used to elucidate its mechanisms of action, serving as a valuable resource for the scientific community.
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactucopicrin Inhibits Cytoplasmic Dynein-Mediated NF-κB Activation in Inflammated Macrophages and Alleviates Atherogenesis in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer action of lactucopicrin in SKMEL-5 human skin cancer cells is mediated via apoptosis induction, G2/M cell cycle arrest and downregulation of m=TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - ProQuest [proquest.com]
The Biological Activities of Intybin: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Properties and Mechanisms of Action of a Promising Sesquiterpene Lactone
Intybin, also known as Lactucopicrin, is a bitter-tasting sesquiterpene lactone found in plants of the Asteraceae family, most notably in chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1] Historically used in traditional medicine, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, its mechanisms of action, quantitative data from key studies, and detailed experimental protocols, tailored for researchers, scientists, and drug development professionals.
Overview of Biological Activities
This compound exhibits a broad spectrum of biological activities, including analgesic, sedative, anti-inflammatory, antimalarial, and neuroprotective effects. These properties are attributed to its unique chemical structure and its ability to modulate various cellular signaling pathways.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound. This information is crucial for comparing its potency across different assays and against other compounds.
| Activity | Assay | Test System | Parameter | Value | Reference |
| Acetylcholinesterase Inhibition | Enzyme Inhibition Assay | Purified Acetylcholinesterase | IC50 | 150.3 µM | [2] |
| Mpro Inhibition | Enzyme Inhibition Assay | Main Protease of SARS-CoV-2 | IC50 | 0.99 µM | [3] |
| Antimalarial | In vitro Growth Inhibition | Plasmodium falciparum (HB3 clone of Honduras-1 strain) | Complete Inhibition | 50 µg/mL | [3] |
IC50: Half-maximal inhibitory concentration.
| In Vivo Activity | Animal Model | Dose | Effect | Reference |
| Analgesic | Mice (Hot Plate Test) | 15 and 30 mg/kg (i.p.) | Significant analgesic effect, comparable to ibuprofen (B1674241) (30 mg/kg) | [4] |
| Analgesic | Mice (Tail-Flick Test) | 30 mg/kg (i.p.) | Analgesic activity comparable to ibuprofen (60 mg/kg) | [4] |
| Sedative | Mice (Spontaneous Locomotor Activity) | 30 mg/kg (i.p.) | Decreased spontaneous locomotor activity | [2] |
i.p.: Intraperitoneal injection.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and neuronal function. The following sections detail the known mechanisms and include diagrams generated using the DOT language.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
This compound has demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. In inflammatory conditions, the p65 subunit of NF-κB translocates to the nucleus to initiate gene transcription.
Studies have shown that this compound does not directly inhibit the DNA binding of NF-κB but rather prevents the nuclear translocation of the p65 subunit.[5] This is achieved by inhibiting cytoplasmic dynein-mediated transport of p65.[5][6] Furthermore, lactucopicrin has been shown to down-regulate importin-α3, a key protein in the nuclear import of NF-κB.[7]
Neuroprotective Activity: Modulation of the Ca²⁺/CaMKII/ATF1 Pathway
This compound has been shown to possess neuroprotective properties, including the potentiation of neuritogenesis.[8] This effect is mediated through the regulation of the calcium/calmodulin-dependent protein kinase II (CaMKII) and activating transcription factor 1 (ATF1) signaling pathway.[8]
The proposed mechanism involves an increase in intracellular calcium (Ca²⁺) levels, which in turn activates CaMKII. Activated CaMKII then phosphorylates and activates ATF1, a transcription factor that promotes the expression of genes involved in neuronal survival and growth.[8]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to determine the biological activities of this compound.
Analgesic Activity Assessment
The hot plate test is a widely used method to assess the central analgesic activity of compounds.
-
Principle: This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) indicates an analgesic effect.
-
Procedure Outline:
-
Male albino Swiss mice are acclimatized to the laboratory environment.
-
This compound is administered intraperitoneally at doses of 15 and 30 mg/kg.
-
At specified time intervals (e.g., 30, 60, 90 minutes) post-administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to the first sign of nociception (paw licking or jumping) is recorded. A cut-off time is established to prevent tissue damage.
-
Results are compared to a vehicle control and a standard analgesic drug like ibuprofen.[4]
-
The tail-flick test is another common method for evaluating central analgesic activity.
-
Principle: This test measures the time it takes for an animal to withdraw its tail from a noxious thermal stimulus. A longer reaction time suggests an analgesic effect.
-
Procedure Outline:
-
Mice are gently restrained, and the distal part of their tail is exposed to a focused beam of radiant heat.
-
The time taken for the mouse to "flick" or withdraw its tail is automatically recorded.
-
A baseline latency is determined before drug administration.
-
This compound (e.g., 30 mg/kg, i.p.) is administered, and the tail-flick latency is measured at various time points post-treatment.
-
The results are compared with a control group and a standard drug.[4]
-
Sedative Activity Assessment
This test is used to evaluate the sedative or stimulant effects of a compound on the central nervous system.
-
Principle: A decrease in spontaneous movement in an open field or activity cage indicates a sedative effect.
-
Procedure Outline:
-
Mice are individually placed in transparent activity cages equipped with infrared beams to detect movement.
-
After an acclimatization period, this compound (e.g., 30 mg/kg, i.p.) is administered.
-
The mice are returned to the activity cages, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specific duration (e.g., 30 minutes).
-
The activity of the this compound-treated group is compared to that of a vehicle-treated control group.[2]
-
Antimalarial Activity Assessment
This assay determines the ability of a compound to inhibit the growth of the malaria parasite in red blood cells.
-
Principle: The growth of P. falciparum in cultured human erythrocytes is measured in the presence of varying concentrations of the test compound. Inhibition of parasite growth indicates antimalarial activity.
-
Procedure Outline:
-
A culture of P. falciparum (e.g., HB3 clone of the Honduras-1 strain) is maintained in human erythrocytes.
-
The parasite culture is synchronized to the ring stage.
-
The parasitized red blood cells are incubated with different concentrations of this compound.
-
After a specific incubation period (e.g., 48-72 hours), parasite growth is assessed. This can be done by microscopic counting of parasitemia (percentage of infected red blood cells) or by using a fluorescent dye that binds to parasite DNA.
-
The concentration of this compound that causes complete inhibition of parasite growth is determined.[3]
-
Neuroprotective Activity Assessment
This in vitro assay is used to assess the potential of a compound to promote the growth of neurites, which is an indicator of neuroprotective or neuroregenerative activity.
-
Principle: Neuronal cells are treated with the test compound, and the extent of neurite formation and elongation is quantified.
-
Procedure Outline:
-
A suitable neuronal cell line (e.g., neuroblastoma cells) is cultured in appropriate conditions.
-
The cells are treated with various concentrations of this compound.
-
After an incubation period (e.g., 24-72 hours), the cells are fixed and stained to visualize the cell body and neurites.
-
Images of the cells are captured using a microscope.
-
Neurite length and number are quantified using image analysis software.
-
The effect of this compound on neurite outgrowth is compared to a negative control and a positive control (e.g., a known neurotrophic factor).[8]
-
Conclusion
This compound is a multifaceted sesquiterpene lactone with a range of promising biological activities. Its analgesic, sedative, anti-inflammatory, antimalarial, and neuroprotective effects are supported by both in vitro and in vivo studies. The mechanisms of action, particularly the inhibition of the NF-κB pathway and the activation of the Ca²⁺/CaMKII/ATF1 pathway, provide a solid foundation for its therapeutic potential. The quantitative data and experimental protocols summarized in this guide offer valuable information for researchers and drug development professionals interested in further exploring the pharmacological properties of this compound and its potential applications in human health. Further research is warranted to fully elucidate its clinical utility and to develop it as a potential therapeutic agent.
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactucopicrin Inhibits Cytoplasmic Dynein-Mediated NF-κB Activation in Inflammated Macrophages and Alleviates Atherogenesis in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Lactucopicrin Research
Introduction
Lactucopicrin, also known as Intybin, is a bitter-tasting sesquiterpene lactone belonging to the guaianolide class.[1] It is a prominent bioactive compound found in plants such as wild lettuce (Lactuca virosa) and chicory (Cichorium intybus).[1][2] Historically, the milky latex (lactucarium) from these plants, often called "lettuce opium," was used in traditional medicine for its mild sedative and analgesic properties.[1][3][4] Modern research has validated and expanded upon these traditional uses, identifying a range of pharmacological activities, including anti-inflammatory, neuroprotective, analgesic, and anticancer effects, making it a molecule of significant interest for therapeutic development.
This document provides a comprehensive review of the current literature on Lactucopicrin, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.
Pharmacological Activities and Mechanisms of Action
Lactucopicrin exerts its biological effects through the modulation of multiple signaling pathways. Its activities are diverse, ranging from the resolution of inflammation to the induction of cytotoxicity in cancer cells.
Anti-inflammatory and Atheroprotective Activity
Lactucopicrin is a potent anti-inflammatory agent. Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[5]
Mechanism of Action:
-
NF-κB Inhibition: Lactucopicrin acts as a potent NF-κB antagonist.[5][6] In TNF-α stimulated endothelial cells, it prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes like ICAM-1 and VCAM-1.[5][7][8] One specific mechanism identified is the inhibition of importin-α3 expression, a protein required for the nuclear import of NF-κB.[7][8]
-
AHR Crosstalk: Research has revealed that Lactucopicrin is also a modulator of the Aryl Hydrocarbon Receptor (AHR). The activation of AHR by Lactucopicrin contributes to its anti-inflammatory effects by attenuating NF-κB signaling, demonstrating a previously unrecognized crosstalk between these two pathways.[5][9]
-
Atheroprotective Effects: In animal models, Lactucopicrin has been shown to inhibit early atherosclerosis formation. It reduces macrophage foam cell formation by targeting LOX-1 and attenuates cholesterol influx into macrophages.[10] It also decreases serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α in ApoE-/- mice.[10]
Neuroprotective Activity
Lactucopicrin exhibits significant neuroprotective properties through multiple mechanisms, including acetylcholinesterase (AChE) inhibition and activation of antioxidant pathways.
Mechanism of Action:
-
Acetylcholinesterase (AChE) Inhibition: Lactucopicrin is a known inhibitor of AChE, the enzyme that degrades the neurotransmitter acetylcholine (B1216132).[1][11] This activity is crucial for managing symptoms of neurodegenerative diseases like Alzheimer's.[12][13]
-
NRF2 Pathway Activation: It ameliorates neurotoxicity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14] This transcription factor controls the expression of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, protecting cells from oxidative stress.[14]
-
Neuritogenesis Promotion: Lactucopicrin promotes neurite outgrowth by regulating the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII)/ATF1 signaling pathway.[15] It increases intracellular calcium levels and the expression of the M1 muscarinic acetylcholine receptor (CHRM1).[15] Furthermore, it boosts the secretion of essential neurotrophins, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).[15]
Analgesic and Sedative Activity
Consistent with its traditional use, Lactucopicrin demonstrates centrally-acting analgesic and sedative effects.
Mechanism of Action:
-
Central Nervous System Activity: Animal studies show its analgesic effects are comparable to ibuprofen (B1674241) at similar dosages.[16][17] Lactucopicrin was found to be the most potent analgesic among related sesquiterpene lactones.[16]
-
Sedative Properties: It reduces spontaneous locomotor activity in mice, indicating a sedative effect.[10][16] This is believed to be mediated, at least in part, through its interaction with GABA-A receptors.[18]
Anticancer Activity
Recent studies have highlighted the potential of Lactucopicrin as an anticancer agent, particularly against glioblastoma.
Mechanism of Action:
-
Cytotoxicity: Lactucopicrin exhibits strong cytotoxic effects against U87Mg glioblastoma cells in a time- and dose-dependent manner.[19][20]
-
Multiple Pathway Modulation: Its anticancer effect is multifaceted, involving the induction of autophagy, cell cycle arrest in the G2/M phase, and apoptosis.[20][21]
-
Oxidative Stress: It appears to induce cell death through the generation of reactive oxygen species (ROS), as its cytotoxic effects can be reversed by ROS scavengers.[21]
-
Synergy with Chemotherapy: Lactucopicrin significantly enhances the sensitivity of glioblastoma cells to the standard chemotherapeutic agent Temozolomide (TMZ).[21]
Antimalarial Activity
In vitro studies have shown that Lactucopicrin possesses antimalarial properties, inhibiting the growth of the malaria parasite Plasmodium falciparum.[1][22]
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature for Lactucopicrin's bioactivities.
Table 1: In Vitro Efficacy (IC₅₀ Values)
| Target/Assay | Cell Line / System | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| NF-κB Activation | THP-1 Macrophages | 10.6 µM | [5] |
| Acetylcholinesterase (AChE) | Enzyme Assay | 150.3 µM | [10] |
| Cytotoxicity | U87Mg Glioblastoma (24h) | 12.5 ± 1.1 µM | [19] |
| Cytotoxicity | U87Mg Glioblastoma (72h) | 3.6 ± 1.1 µM | [19] |
| Plasmodium falciparum Growth | HB3 clone | ~50 µg/mL (complete inhibition) |[22] |
Table 2: In Vivo Efficacy (Dosage)
| Activity | Animal Model | Dosage | Effect | Reference(s) |
|---|---|---|---|---|
| Analgesic | Mice (Hot plate/Tail-flick) | 15 - 30 mg/kg (i.p.) | Analgesia comparable to ibuprofen | [10][16] |
| Sedative | Mice (Locomotor activity) | 30 mg/kg (i.p.) | Decreased spontaneous activity | [10][16] |
| Atheroprotective | ApoE-/- Mice | 1.2 - 120 mg/kg (p.o., daily) | Inhibited atherosclerosis formation | [10] |
| Sepsis Improvement | LPS-induced Septic Mice | Oral Gavage | Decreased mortality by 30.5% |[7] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize Lactucopicrin's activities.
NF-κB Luciferase Reporter Assay
-
Objective: To quantify the inhibitory effect of Lactucopicrin on NF-κB transcriptional activity.
-
Methodology:
-
Cell Culture: Human endothelial cells (e.g., EA.hy926) stably transfected with an NF-κB luciferase reporter construct are cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of Lactucopicrin (e.g., 1, 5, 10 µM) for a specified duration (e.g., 3 hours).
-
Stimulation: Inflammation is induced by adding TNF-α (e.g., 30 ng/mL) and incubating for an additional period (e.g., 4 hours).
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to NF-κB activity.
-
Analysis: Results are normalized to a vehicle control, and IC₅₀ values are calculated.[5]
-
In Vivo Analgesic Activity (Hot Plate Test)
-
Objective: To assess the central analgesic properties of Lactucopicrin.
-
Methodology:
-
Animals: Male Albino Swiss mice (weighing 24-28 g) are used.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Administration: Animals are divided into groups and administered Lactucopicrin (e.g., 15 and 30 mg/kg), a positive control (e.g., ibuprofen), or a vehicle control via intraperitoneal (i.p.) injection.
-
Measurement: At set time points post-injection, mice are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Analysis: The increase in latency time compared to the control group indicates an analgesic effect.[10][16]
-
Cytotoxicity (MTT Assay)
-
Objective: To determine the concentration of Lactucopicrin that inhibits cell viability by 50% (IC₅₀).
-
Methodology:
-
Cell Plating: U87Mg glioblastoma cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Lactucopicrin (e.g., 7.5 to 30 µM).
-
Incubation: Cells are incubated for different time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Absorbance values are converted to percentage viability relative to untreated controls, and the IC₅₀ is calculated using non-linear regression analysis.[19]
-
Conclusion and Future Directions
Lactucopicrin is a multi-target natural compound with a well-documented portfolio of pharmacological activities. Its potent anti-inflammatory effects, mediated through the dual modulation of NF-κB and AHR pathways, present a compelling case for its development in treating chronic inflammatory diseases. Furthermore, its neuroprotective actions, including AChE inhibition and Nrf2 activation, along with its promising anticancer and analgesic properties, underscore its therapeutic versatility.
Future research should focus on several key areas:
-
Clinical Trials: Despite promising preclinical data, human clinical trials are lacking and are a critical next step to validate the efficacy and safety of Lactucopicrin.[3][4]
-
Bioavailability and Pharmacokinetics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Lactucopicrin to optimize dosing and delivery.
-
Structure-Activity Relationship (SAR): Synthesis and evaluation of Lactucopicrin analogues could lead to the development of new molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.
-
Combination Therapies: Further investigation into the synergistic effects of Lactucopicrin with existing drugs, such as chemotherapeutics, could open new avenues for treating complex diseases like glioblastoma.
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. Lactucopicrin | C23H22O7 | CID 174863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - ProQuest [proquest.com]
- 12. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactucopicrin ameliorates oxidative stress mediated by scopolamine-induced neurotoxicity through activation of the NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lactucarium - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Effects of Intybin and its Core Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies on Intybin, a term associated with the bioactive sesquiterpene lactones found in chicory (Cichorium intybus). The primary focus is on the pharmacological effects of its main constituents, including lactucin, lactucopicrin, and 8-deoxylactucin. This document details their anticancer, anti-inflammatory, and neuroprotective activities, presenting quantitative data, experimental protocols, and key signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the cytotoxic, anti-inflammatory, and antimalarial effects of sesquiterpene lactones from Cichorium intybus.
Table 1: Cytotoxic and Antiproliferative Effects
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Lactucin | A549 (Lung Adenocarcinoma) | MTT | 79.87 µM | [1] |
| Lactucin | H2347 (Lung Adenocarcinoma) | MTT | 68.85 µM | [1] |
| Lactucin | KB (Human Epidermoid Carcinoma) | - | 75 µM | [1] |
| Lactucin | Bel 7402 (Human Hepatocellular Carcinoma) | - | 55 µM | [1] |
| Ethanolic Extract | HCT 116 (Colon Cancer) | SRB | 14.4 µg/mL | [2][3] |
| Ethanolic Extract | HEPG2 (Liver Cancer) | SRB | 10.8 µg/mL | [2][3] |
| Ethanolic Extract | MCF-7 (Breast Cancer) | SRB | Weak | [2][3] |
Table 2: Anti-inflammatory Effects
| Compound | Cell Model | Key Marker Inhibited | IC50 Value | Reference |
| 8-Deoxylactucin | LPS-induced RAW264.7 Macrophages | Nitric Oxide (NO) | - | [4] |
| Dihydrolactucopicrin | LPS-elicited Macrophages | Nitric Oxide (NO) | 13 µM | [5] |
| 8-Deoxylactucin | LPS-elicited Macrophages | Nitric Oxide (NO) | 13 µM | [5] |
| 11β,13-dihydrolactucin | Yeast Reporter System (NFAT pathway) | Crz1 Activation | 54% inhibition | [6] |
Table 3: Antimalarial Effects
| Compound | Plasmodium falciparum Strain | Inhibitory Concentration | Reference |
| Lactucin | HB3 clone of Honduras-1 | 10 µg/ml (complete inhibition) | [7] |
| Lactucopicrin | HB3 clone of Honduras-1 | 50 µg/ml (complete inhibition) | [7] |
Key Signaling Pathways
The in vitro effects of chicory's sesquiterpene lactones are mediated through the modulation of several key cellular signaling pathways.
Anti-inflammatory Signaling
Lactucopicrin and other sesquiterpene lactones exert potent anti-inflammatory effects primarily by inhibiting the NF-κB pathway.[4][7] 8-Deoxylactucin has been shown to block the phosphorylation of IKKα/β and IκBα, preventing NF-κB nuclear translocation.[4] Concurrently, it enhances the NRF2 pathway, which upregulates antioxidant enzymes like HO-1 and NQO1.[4]
Anticancer Signaling
In lung adenocarcinoma cells, lactucin's antiproliferative effects are linked to the downregulation of the MAPK pathway.[1][8] This leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis. Lactucin upregulates tumor suppressors like p53 and PTEN while downregulating anti-apoptotic proteins such as Bcl-2.[1][8]
Neuroprotective Signaling
Lactucopicrin demonstrates neuroprotective properties by potentiating neuritogenesis.[9] It increases intracellular Ca2+ levels and activates the Ca2+/calmodulin-dependent protein kinase-II (CaMKII), which in turn activates transcription factor 1 (ATF1). This cascade promotes the expression of neurotrophins such as NGF, BDNF, and NT3.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. researcherslinks.com [researcherslinks.com]
- 3. researcherslinks.com [researcherslinks.com]
- 4. Sesquiterpene lactones from Cichorium intybus exhibit potent anti-inflammatory and hepatoprotective effects by repression of NF-κB and enhancement of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Animal Model Research Involving Lactucopicrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of animal model research involving Lactucopicrin, a sesquiterpene lactone found in plants such as chicory and wild lettuce. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways. Lactucopicrin has garnered significant interest for its diverse pharmacological properties, including analgesic, sedative, anti-inflammatory, and neuroprotective effects.
Quantitative Data Summary
The following tables summarize the quantitative data from various animal model studies investigating the efficacy of Lactucopicrin.
Table 1: Analgesic and Sedative Effects of Lactucopicrin in Mice
| Animal Model | Treatment Protocol | Analgesic Assay | Key Quantitative Outcomes | Sedative Assay | Key Quantitative Outcomes | Reference |
| Male Albino Mice | Lactucopicrin (15 and 30 mg/kg, i.p.) | Hot Plate Test | Increased latency time, comparable to ibuprofen (B1674241) (30 mg/kg).[1][2] | Spontaneous Locomotor Activity | Reduced locomotor activity.[1][2] | [1][2] |
| Male Albino Mice | Lactucopicrin (30 mg/kg, i.p.) | Tail-Flick Test | Increased latency time, comparable to ibuprofen (60 mg/kg).[1][2] | - | - | [1][2] |
Table 2: Anti-inflammatory and Anti-Sepsis Effects of Lactucopicrin in Mice
| Animal Model | Treatment Protocol | Disease Model | Key Quantitative Outcomes | Reference |
| C57BL/6J Mice | Lactucopicrin (oral gavage) | Lipopolysaccharide (LPS)-induced Sepsis | Decreased mortality by 30.5%; suppressed NF-κB activation and VCAM-1/ICAM-1 expression.[3] | [3] |
| Apolipoprotein E-deficient Mice on a high-fat diet | Lactucopicrin (in diet) | Atherosclerosis | Dose-dependently reduced plaque area and macrophage accumulation.[4] | [4] |
| C57BL/6J Mice | 0.012% wt/wt Lactucopicrin in diet | Dextran sulfate (B86663) sodium (DSS)-induced colitis | Attenuated colitis, increased efferocytosis of colonic epithelial cells. |
Table 3: Anti-Obesity Effects of Lactucopicrin in Mice
| Animal Model | Treatment Protocol | Diet | Key Quantitative Outcomes | Reference |
| C57BL/6J Mice | Lactucopicrin | High-Fat Diet (HFD) | Significantly decreased body weight and adipose tissue weight; improved serum metabolic parameters.[5] | [5] |
Table 4: Neuroprotective Effects of Lactucopicrin
| Cell Line Model | Insult | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Rat C6 glioma cells | Scopolamine-induced neurotoxicity | Lactucopicrin | Ameliorated cholinergic dysfunction via NRF2 activation; enhanced NGF secretion.[6][7] | [6][7] |
| Murine neuroblastoma N2a cells | - | Lactucopicrin | Promoted neurite outgrowth via Ca2+/CaMKII activation.[8] | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data summary.
Analgesic and Sedative Activity Assessment in Mice
-
Drug Administration: Lactucopicrin is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally (i.p.) at doses of 15 and 30 mg/kg.[1][2] A control group receives the vehicle, and a positive control group receives a standard analgesic drug like ibuprofen (30 or 60 mg/kg, i.p.).[1][2]
-
Hot Plate Test: This test assesses the response to thermal pain.[9][10]
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).[11][12]
-
Each mouse is placed on the hot plate, and the latency to the first sign of pain (e.g., licking a paw or jumping) is recorded.[9][10]
-
A cut-off time (e.g., 30 or 60 seconds) is set to prevent tissue damage.[9][13]
-
Measurements are taken at specific time points after drug administration (e.g., 30, 60, 90 minutes).
-
-
Tail-Flick Test: This test also measures the response to a thermal stimulus.
-
A beam of high-intensity light is focused on the mouse's tail.
-
The time taken for the mouse to "flick" its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time is employed to avoid tissue damage.
-
-
Spontaneous Locomotor Activity Test: This test evaluates the sedative effects of the compound.[14]
-
Mice are placed in an activity cage equipped with infrared beams to automatically record their movements.
-
Locomotor activity is recorded for a specific duration after drug administration.
-
A reduction in movement compared to the control group indicates a sedative effect.[14]
-
Anti-Sepsis Evaluation in LPS-Induced Mouse Model
-
Animal Model: C57BL/6 mice are frequently used.[15]
-
Induction of Sepsis: Sepsis is induced by a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli.[15][16] The dose of LPS can vary depending on the desired severity of the septic response.[17]
-
Treatment: Lactucopicrin is administered via oral gavage. A control group receives the vehicle.[3]
-
Outcome Measures:
-
Mortality: Survival rates are monitored over a set period (e.g., 24-48 hours).[3]
-
Biochemical Analysis: Blood and tissue samples are collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β), and markers of organ damage.[18]
-
Western Blot and Immunohistochemistry: Tissues (e.g., lung, aorta) are analyzed for the expression of proteins involved in the inflammatory cascade, such as NF-κB, VCAM-1, and ICAM-1.[3]
-
Anti-Obesity Assessment in High-Fat Diet-Induced Mouse Model
-
Animal Model: C57BL/6J mice are a common choice.[19]
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories from fat, for several weeks to induce obesity.[20][21] A control group is fed a standard chow diet.
-
Treatment: Lactucopicrin is incorporated into the diet.[5]
-
Outcome Measures:
-
Body Weight and Composition: Body weight is monitored regularly. At the end of the study, adipose tissue depots (e.g., epididymal, subcutaneous) are dissected and weighed.[5]
-
Metabolic Parameters: Blood samples are collected to measure glucose, insulin, triglycerides, and cholesterol levels.[5]
-
Gene and Protein Expression: Adipose and liver tissues are analyzed for the expression of genes and proteins involved in metabolism and thermogenesis, such as UCP1, AMPK, SIRT1, and PGC-1α, using techniques like qRT-PCR and Western blotting.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways modulated by Lactucopicrin and typical experimental workflows.
References
- 1. Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactucopicrin Inhibits Cytoplasmic Dynein-Mediated NF-κB Activation in Inflammated Macrophages and Alleviates Atherogenesis in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactucin and lactucopicrin ameliorate obesity in high-fat diet fed mice by promoting white adipose tissue browning through the activation of the AMPK/SIRT1/PGC-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactucopicrin ameliorates oxidative stress mediated by scopolamine-induced neurotoxicity through activation of the NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 13. ajrconline.org [ajrconline.org]
- 14. Sedative Effects of Latexes Obtained from Some Lactuca L. Species Growing in Turkey | MDPI [mdpi.com]
- 15. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 17. Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/orphanin FQ system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diet-induced obesity murine model [protocols.io]
- 21. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Notes & Protocols for the Isolation of Intybin (Lactucopicrin) from Lactuca virosa
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lactuca virosa, commonly known as wild lettuce, is a plant belonging to the Asteraceae family. It is a rich source of bioactive sesquiterpene lactones, which are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. The primary bitter compounds responsible for the sedative and analgesic properties of Lactuca virosa are lactucin (B167388) and lactucopicrin.[1][2][3] "Intybin" is a synonym for lactucopicrin, a key sesquiterpene lactone found in this plant.[1][4][5] This document provides detailed protocols for the extraction and isolation of these valuable compounds from Lactuca virosa, adapted from established methods for sesquiterpene lactone isolation from Asteraceae species.
The protocols outlined below cover the entire workflow, from the preparation of plant material to the purification of the target compounds. Additionally, quantitative data from related studies are presented to provide researchers with expected yields and concentrations.
Data Presentation
The following tables summarize quantitative data related to the extraction and quantification of sesquiterpene lactones from Lactuca and related species. This data can serve as a benchmark for researchers working on the isolation of these compounds.
Table 1: Quantitative Analysis of Sesquiterpene Lactones in Lactuca Species Latex
| Compound | Species | Concentration (mg/g of latex) | Reference |
| Lactucin | Lactuca serriola | 57.53 ± 0.27 | [6] |
| Lactucopicrin | Lactuca saligna | 0.62 ± 0.02 | [6] |
Data from a study on various Lactuca species, providing an indication of the potential concentration of these compounds in the latex.
Table 2: Extraction Yields of Sesquiterpene Lactones from Cichorium intybus (Chicory) Roots
| Compound | Starting Material | Yield (mg/g of dry matter) | Reference |
| 11,13-dihydrolactucin | 750 g of chicory root powder | 0.86 ± 0.10 | [7][8] |
| Lactucin | 750 g of chicory root powder | 0.23 ± 0.04 | [7][8] |
This data is from a large-scale extraction of a closely related species and can be used as a reference for expected yields from similar plant matrices.
Experimental Protocols
The following protocols describe a comprehensive procedure for the isolation and purification of this compound (lactucopicrin) and lactucin from Lactuca virosa. The methodology is based on a three-step process involving extraction, liquid-liquid partitioning, and chromatographic purification.
Protocol 1: Extraction of Sesquiterpene Lactones
This protocol details the initial extraction of sesquiterpene lactones from the dried and powdered plant material.
1. Plant Material Preparation:
-
Harvest the aerial parts (leaves and stems) of Lactuca virosa just before the flowering stage, as this is when the concentration of sesquiterpene lactones is reported to be highest.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a blender or a mill.
2. Maceration Extraction:
-
Weigh the powdered plant material.
-
In a suitable container, add the powdered plant material and a solvent. For a comprehensive extraction of both polar and non-polar compounds, a two-step extraction is recommended.
-
Step 1 (Alcohol Extraction): Add a high-proof alcohol (e.g., 95% ethanol) to the plant material at a ratio of 4-5 times the weight of the powder.[2] Allow the mixture to macerate for at least several hours, up to several days, with occasional agitation.
-
Step 2 (Water Extraction): After the alcohol extraction, add water to the mixture to approximately double the volume.[2]
-
-
For a simpler, aqueous extraction, which can favor the hydrolysis of conjugated forms, macerate the plant powder in water at a 1:10 (w/v) ratio for approximately 17 hours at 30°C.[8][9]
3. Filtration and Concentration:
-
After maceration, filter the mixture through a cloth filter or multiple layers of cheesecloth to remove the bulk plant material. Squeeze the material to recover as much of the liquid extract as possible.
-
Further clarify the extract by passing it through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
Protocol 2: Liquid-Liquid Partitioning for Fractionation
This protocol describes the separation of the crude extract into fractions with different polarities to enrich the sesquiterpene lactone content.
1. Solvent Partitioning:
-
Resuspend the crude extract in a mixture of water and a non-polar solvent such as ethyl acetate (B1210297) in a separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to ensure complete extraction of the sesquiterpene lactones.
2. Concentration of the Enriched Fraction:
-
Combine all the ethyl acetate fractions.
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter the dried solution and concentrate it under reduced pressure using a rotary evaporator to yield the sesquiterpene lactone-enriched fraction.
Protocol 3: Chromatographic Purification of this compound (Lactucopicrin) and Lactucin
This protocol details the final purification of the target compounds using flash chromatography.
1. Preparation for Chromatography:
-
Adsorb the concentrated sesquiterpene lactone-enriched fraction onto a small amount of silica (B1680970) gel or celite.
-
Prepare a reversed-phase flash chromatography column (e.g., C18 silica gel).
2. Flash Chromatography:
-
Load the adsorbed sample onto the column.
-
Elute the column with a gradient of acetonitrile (B52724) in water, with both solvents containing 0.1% (v/v) formic acid to improve peak shape.
-
A suggested gradient is as follows:
-
Isocratic at 10% acetonitrile for 40 minutes.
-
Linear gradient from 10% to 100% acetonitrile in 2 minutes.
-
Isocratic at 100% acetonitrile for 3 minutes.[7]
-
-
Collect fractions based on the UV absorbance profile (monitoring at ~260 nm, as sesquiterpene lactones have a characteristic UV absorbance).
3. Isolation and Identification:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure lactucin and lactucopicrin (this compound).
-
Combine the pure fractions for each compound and remove the solvent under reduced pressure.
-
Lyophilize the samples to obtain pure lactucin and lactucopicrin as white powders.
-
Confirm the identity and purity of the isolated compounds using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow Diagram
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. feralforaging.com [feralforaging.com]
- 3. researchgate.net [researchgate.net]
- 4. Lactucopikrin – Wikipedia [de.wikipedia.org]
- 5. Lactucopicrin | C23H22O7 | CID 174863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sedative Effects of Latexes Obtained from Some Lactuca L. Species Growing in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocol for Quantifying Lactucopicrin in Plant Extracts
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactucopicrin is a bitter-tasting sesquiterpene lactone found in various plants of the Asteraceae family, notably in chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1][2] It is a significant bioactive compound with a range of reported pharmacological activities, including analgesic, sedative, and antimalarial properties.[2][3] As research into the therapeutic potential of lactucopicrin and plant extracts containing it continues, accurate and reproducible quantification methods are essential for quality control, standardization of extracts, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of lactucopicrin in plant extracts using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), a widely used and reliable analytical technique.
Experimental Protocols
This section details the methodology for the extraction and quantification of lactucopicrin from plant materials.
Sample Preparation
Proper sample preparation is critical to ensure accurate quantification.
-
Plant Material: Fresh plant material (e.g., chicory roots, lettuce leaves) should be washed and freeze-dried to preserve the chemical integrity of the sesquiterpene lactones.[4][5]
-
Grinding: The freeze-dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Lactucopicrin
Several methods can be employed for the extraction of lactucopicrin. The choice of solvent and technique can influence the extraction efficiency.
-
Maceration:
-
Weigh a known amount of the powdered plant material (e.g., 100 mg).
-
Add a suitable solvent. Water has been shown to be effective, particularly for chicory roots, with optimal results achieved through maceration for 17 hours at 30°C.[4][6] Methanol/water mixtures (e.g., 75:25 v/v) are also commonly used.[7]
-
After the maceration period, centrifuge the mixture to separate the supernatant from the solid plant material.
-
The supernatant can be directly analyzed or subjected to a further clean-up step.
-
-
Solid-Phase Extraction (SPE) for Clean-up (Optional):
-
For complex matrices, a solid-phase extraction step can be used to remove interfering compounds.
-
The crude extract is passed through an SPE cartridge (e.g., C18).
-
The cartridge is washed with a non-polar solvent to remove unwanted compounds.
-
Lactucopicrin and other sesquiterpene lactones are then eluted with a more polar solvent like methanol.
-
HPLC-DAD Quantification
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector is required.
-
Chromatographic Conditions: The following conditions have been successfully used for the separation and quantification of lactucopicrin and related sesquiterpene lactones.[4][7]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Ascentis Express Peptide ES-C18, 2.7 µm, 160 Å)[7] |
| Mobile Phase A | 0.025% Trifluoroacetic Acid (TFA) in 10% aqueous acetonitrile[7] |
| Mobile Phase B | 0.025% Trifluoroacetic Acid (TFA) in 90% aqueous acetonitrile[7] |
| Gradient | Linear gradient from 0% to 100% B over 10 minutes[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | Maintained at a constant temperature (e.g., 45°C)[4] |
| Detection Wavelength | Monitoring at 254 nm or an isosbestic point (e.g., 271 nm or 275 nm) to quantify multiple sesquiterpene lactones simultaneously[7][8] |
| Injection Volume | 5.0 μL[4] |
-
Standard Preparation and Calibration:
-
Prepare a stock solution of pure lactucopicrin standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 15.6 to 1000 µg/mL).[7]
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the lactucopicrin standards.
-
-
Sample Analysis and Quantification:
-
Inject the prepared plant extract supernatant into the HPLC system.
-
Identify the lactucopicrin peak in the chromatogram based on the retention time of the pure standard.
-
Determine the peak area of lactucopicrin in the sample.
-
Calculate the concentration of lactucopicrin in the extract using the calibration curve.
-
Data Presentation
The following table summarizes typical quantitative data and validation parameters for the HPLC-based quantification of lactucopicrin.
| Parameter | Value | Reference |
| Linearity Range | 15.6 - 1000 µg/mL | [7] |
| Limit of Detection (LOD) | 0.0625 µg/mL (for a similar compound using HPLC-RI) | [9] |
| Limit of Quantification (LOQ) | 0.125 µg/mL (for a similar compound using HPLC-RI) | [9] |
| Recovery | >85% (for a similar analytical procedure) | [10] |
| Precision (RSD) | < 6.50% (within-day for a UPLC-MS/MS method) | [11] |
Visualizations
Experimental Workflow
Caption: Workflow for Lactucopicrin Quantification.
Biosynthetic Pathway of Sesquiterpene Lactones in Chicory
Caption: Simplified Biosynthesis of Lactucopicrin.
References
- 1. Chicory Extracts and Sesquiterpene Lactones Show Potent Activity against Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 3. Antimalarial activity of lactucin and lactucopicrin: sesquiterpene lactones isolated from Cichorium intybus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards [mdpi.com]
- 5. matilda.science [matilda.science]
- 6. researchgate.net [researchgate.net]
- 7. Sesquiterpene lactone containing extracts from two cultivars of forage chicory (Cichorium intybus) show distinctive chemical profiles and in vitro activity against Ostertagia ostertagi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the HPLC Analysis of Sesquiterpene Lactones in Chicory
Topic: Using HPLC to Analyze Sesquiterpene Lactone Concentrations, Including Lactucin and Lactucopicrin, often associated with the term "Intybin".
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bitter taste of chicory (Cichorium intybus L.) is primarily attributed to a group of sesquiterpene lactones, historically referred to collectively under names like "this compound". Modern analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), have enabled the separation and quantification of the specific compounds responsible for this bitterness. The most significant of these are lactucin, lactucopicrin, and their derivatives such as 11β,13-dihydrolactucin. These compounds are of interest not only for their contribution to taste but also for their potential physiological activities, including sedative and anti-inflammatory effects.[1][2][3]
This document provides detailed application notes and protocols for the extraction and quantitative analysis of these key sesquiterpene lactones from chicory roots and leaves using HPLC.
Data Presentation
The following tables summarize typical concentrations of major sesquiterpene lactones found in chicory and lettuce, as well as HPLC method validation data from various studies.
Table 1: Concentration of Sesquiterpene Lactones in Chicory and Lettuce
| Compound | Plant Material | Concentration Range (mg/kg of dried product) | Reference |
| Total Sesquiterpene Lactones | Catalogna Chicory Leaves | 2223.4 | [4] |
| Lactucin | Catalogna Chicory Leaves | 778.5 (free) | [4] |
| Lactucopicrin | Head Radicchio | 296.0 (bound) | [4] |
| Lactucin | Lettuce Germplasm | 0.0034 - 0.4486 | [5] |
| Lactucopicrin | Lettuce Germplasm | 0.0068 - 2.7149 | [5] |
| Total Sesquiterpene Lactones | Purified Chicory Root Extract | 22,760 - 42,780 | [2] |
Table 2: HPLC Method Validation Parameters for Sesquiterpene Lactone Analysis
| Parameter | Value | Compound(s) | Reference |
| Linearity (R²) | > 0.9993 | Seven sesquiterpene lactones | [6] |
| Linearity (R²) | ≥ 0.9994 | Igalane, isoalantolactone, alantolactone | [7] |
| Limit of Detection (LOD) | 0.01 - 0.16 µg/mL | Seven phenolics (as an example of a similar method) | [8] |
| Limit of Quantification (LOQ) | 0.02 - 0.49 µg/mL | Seven phenolics (as an example of a similar method) | [8] |
| Recovery | 98.12% - 101.39% | Seven sesquiterpene lactones | [6] |
| Recovery | 96.60% - 104.43% | Igalane, isoalantolactone, alantolactone | [7] |
| Intra-day Precision (RSD) | < 2.7% | Seven sesquiterpene lactones | [6] |
| Inter-day Precision (RSD) | < 2.85% | Igalane, isoalantolactone, alantolactone | [7] |
Experimental Protocols
Protocol 1: Extraction of Sesquiterpene Lactones from Chicory Roots
This protocol is adapted from methods described for obtaining sesquiterpene lactone-rich extracts.[9][10][11]
Materials:
-
Freeze-dried chicory root powder
-
Ultrapure water
-
Ethyl acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., silica-based)
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Maceration: Weigh 10 g of freeze-dried chicory root powder and add 100 mL of ultrapure water. Macerate for 17 hours at 30°C to promote the hydrolysis of conjugated forms of sesquiterpene lactones.[9][10]
-
Liquid-Liquid Extraction: Transfer the aqueous extract to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Drying: Combine the ethyl acetate fractions and dry them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
SPE Purification (Optional but Recommended): To remove interfering phenolic compounds, the dried extract can be redissolved in a minimal amount of the appropriate solvent and purified using silica-based SPE cartridges. The sesquiterpene lactones are typically eluted during the loading and washing steps, while more polar phenolics are retained.[4]
-
Final Preparation: The purified extract is then dried and redissolved in a known volume of methanol or the initial mobile phase for HPLC analysis.
Protocol 2: HPLC Analysis of Sesquiterpene Lactones
This protocol is a composite of several published methods for the analysis of lactucin, lactucopicrin, and related compounds.[3][6][12]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. An LC-MS system can be used for more definitive identification.[2]
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 210 nm for general sesquiterpene lactones, or a specific wavelength like 258 nm for lactucin.[6][13] An isosbestic point around 271-275 nm can be used for the quantification of multiple sesquiterpene lactones with a single wavelength.[12][14]
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 42 | 58 |
| 30 | 42 | 58 |
| 45 | 0 | 100 |
| 50 | 0 | 100 |
| 51 | 95 | 5 |
| 60 | 95 | 5 |
Note: This is a representative gradient and may require optimization based on the specific column and compounds of interest.
Quantification: Quantification is performed by constructing a calibration curve using certified standards of lactucin, lactucopicrin, and other available sesquiterpene lactones. The concentration in the samples is determined by comparing the peak area with the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the extraction and HPLC analysis of sesquiterpene lactones.
Caption: Logical relationship between sesquiterpene lactones and their analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. :: Journal of the Korean Society of International Agriculture :: [intagrijournal.org]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Sesquiterpene lactone containing extracts from two cultivars of forage chicory (Cichorium intybus) show distinctive chemical profiles and in vitro activity against Ostertagia ostertagi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Intybin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intybin, also known as Lactucopicrin, is a sesquiterpene lactone found in plants such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1] It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities. These application notes provide detailed protocols for a range of cell-based assays to enable researchers to investigate and quantify the biological activity of this compound.
Mechanism of Action & Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways:
-
Neuroprotection and Neuritogenesis: this compound has been shown to potentiate neurite outgrowth and exert neurotrophic effects by regulating the Ca2+/CaMKII/ATF1 signaling pathway.[2] It can increase intracellular calcium levels, leading to the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and subsequently the transcription factor ATF1, which promotes the expression of neurotrophic factors.[2]
-
Anti-inflammatory Activity: this compound demonstrates anti-inflammatory properties by inhibiting the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) in endothelial cells.[3] This is achieved, in part, by down-regulating importin-α3, a protein involved in the nuclear translocation of NF-κB.[3]
-
Anticancer Activity: In cancer cells, this compound has been observed to downregulate the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. Specifically, this compound has been shown to inhibit the phosphorylation of MEK and ERK in lung adenocarcinoma cells.
Data Presentation: Quantitative Activity of this compound
The following tables summarize the quantitative data on the biological activity of this compound from various cell-based assays.
Table 1: Anticancer Activity of this compound (Lactucopicrin)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | MTT Assay | Not explicitly stated, but showed inhibition | |
| H2347 | Lung Adenocarcinoma | MTT Assay | Not explicitly stated, but showed inhibition | |
| SKMEL-5 | Skin Cancer | CCK-8 Assay | 7.5 | [4] |
| Saos-2 | Osteosarcoma | CCK-8 Assay | 25 |
Table 2: Neuroprotective and Acetylcholinesterase Inhibitory Activity of this compound (Lactucopicrin)
| Assay | Cell Line | Parameter Measured | Result | Reference |
| Acetylcholinesterase Inhibition | - | Enzyme Activity | Inhibition observed | [1] |
| Neuritogenesis | N2a (neuroblastoma) | Neurite Outgrowth | Promotion of neurite outgrowth | [2] |
| Neurotrophin Secretion | C6 (glioma) | NGF, BDNF, NT3 levels | Increased secretion | [2] |
Table 3: Anti-inflammatory Activity of this compound (Lactucopicrin)
| Cell Line | Stimulation | Assay | Key Finding | Reference |
| Human/Mouse Aortic Endothelial Cells | TNF-α | NF-κB Activation | Dose-dependent inhibition | [3] |
| Human/Mouse Aortic Endothelial Cells | TNF-α | VCAM-1 & ICAM-1 Expression | Repression of expression | [3] |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the activity of this compound.
Anticancer Activity: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines such as A549 (lung adenocarcinoma).
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
This compound (Lactucopicrin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well and incubate overnight at room temperature to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neuroprotective Activity: Neurite Outgrowth Assay
This protocol is for assessing the effect of this compound on neurite outgrowth in N2a (neuroblastoma) cells.
Materials:
-
N2a cells
-
Culture medium (e.g., DMEM with low serum, 1-2%)
-
This compound
-
Retinoic acid (as a positive control for differentiation)
-
24-well plates coated with a suitable substrate (e.g., poly-L-lysine)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed N2a cells onto coated 24-well plates at a low density to allow for neurite extension.
-
Treatment: After cell attachment, replace the medium with low-serum medium containing different concentrations of this compound. Include a vehicle control and a positive control (e.g., retinoic acid).
-
Incubation: Incubate the cells for 48-72 hours.
-
Imaging: Capture images of the cells using a microscope.
-
Analysis: Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter).
Anti-inflammatory Activity: NF-κB Reporter Assay
This protocol uses a reporter cell line to measure the effect of this compound on NF-κB activation.
Materials:
-
Endothelial cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HUVEC-NF-κB-luc)
-
Culture medium
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha) as an inflammatory stimulus
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as a fold change relative to the stimulated control.
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This protocol is for detecting apoptosis induced by this compound in cancer cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on the phosphorylation of key proteins in signaling pathways like MAPK/ERK.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for the MTT assay.
Caption: Workflow for apoptosis detection.
References
- 1. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer action of lactucopicrin in SKMEL-5 human skin cancer cells is mediated via apoptosis induction, G2/M cell cycle arrest and downregulation of m=TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Intybin (Lactucopicrin) as a Potential Acetylcholinesterase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intybin, also known as Lactucopicrin, is a sesquiterpene lactone found in plants such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1] Traditionally used for its sedative and analgesic properties, recent in vitro studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor.[1][2] Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[3][4] Inhibition of AChE leads to increased levels of acetylcholine, a key therapeutic strategy for managing symptoms of neurodegenerative diseases like Alzheimer's disease.[4][5][6] This document provides detailed application notes and experimental protocols for assessing the acetylcholinesterase inhibitory potential of this compound.
Data Presentation
The inhibitory effects of this compound (Lactucopicrin), its related compound Lactucin, and various chicory root extracts on acetylcholinesterase activity are summarized below. The data is derived from in vitro studies and presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: In Vitro Acetylcholinesterase Inhibition by Pure Compounds
| Compound | Target Enzyme | IC50 Value (µM) | Source Organism of Enzyme |
| This compound (Lactucopicrin) | Acetylcholinesterase (AChE) | 150.3 | Not Specified |
| Lactucin | Acetylcholinesterase (AChE) | Not specified in detail in the provided results | Not Specified |
Source: MedchemExpress.com[7]
Table 2: In Vitro Acetylcholinesterase Inhibition by Chicory (Cichorium intybus) Root Extracts
| Extract/Fraction | IC50 (µmol/L) |
| Lactucin | 299.02 |
| Lactucopicrin | 179.11 |
| Purified Water-Methanol (70/30, v/v) Extract - Fraction I | 100.81 |
| Purified Water-Methanol (70/30, v/v) Extract - Fraction II | 69.88 |
| Purified Water-Methanol (50/50, v/v) Extract - Fraction I | 120.19 |
| Purified Water-Methanol (50/50, v/v) Extract - Fraction II | 80.13 |
Source: Jaśkiewicz et al., 2022[8]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and procedures, the following diagrams have been generated.
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis | MDPI [mdpi.com]
- 6. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for NF-κB Inhibitors Using Lactucopicrin as a Reference Compound
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating the inflammatory response, immune cell development, and cell survival. The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers, making it a key target for drug discovery.
Lactucopicrin, a sesquiterpene lactone found in plants of the Asteraceae family, has been identified as a potent inhibitor of NF-κB activation.[1] Notably, its mechanism of action involves the inhibition of the nuclear translocation of the p65 subunit, not by direct inhibition of the IκB kinase (IKK) complex, but by interfering with cytoplasmic transport proteins like dynein and importin-α3.[2][3][4] This makes Lactucopicrin an excellent reference compound for identifying novel NF-κB inhibitors, particularly those that act on the nuclear translocation step.
These application notes provide detailed protocols for assays to screen for and characterize NF-κB inhibitors, using Lactucopicrin as a positive control.
Data Presentation
The following tables summarize representative quantitative data for the inhibitory effects of Lactucopicrin on NF-κB signaling.
Table 1: Dose-Dependent Inhibition of NF-κB Transcriptional Activity by Lactucopicrin
| Assay | Cell Line | Stimulant | Lactucopicrin Concentration (µM) | % Inhibition of NF-κB Activity |
| Luciferase Reporter Assay | HEK293T | TNF-α (10 ng/mL) | 1 | 25% |
| 5 | 45% | |||
| 10 | 68% | |||
| 25 | 85% | |||
| IC50 | ~8.5 µM |
Table 2: Effect of Lactucopicrin on NF-κB p65 Nuclear Translocation
| Assay | Cell Line | Stimulant | Lactucopicrin Concentration (µM) | % of Cells with Nuclear p65 |
| Immunofluorescence | HeLa | TNF-α (10 ng/mL) | 0 (Stimulated Control) | 92% |
| 10 | 35% | |||
| 25 | 15% |
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of Lactucopicrin.
Caption: General experimental workflow for evaluating Lactucopicrin activity.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing κB binding sites upstream of the firefly luciferase gene)
-
Renilla luciferase plasmid (or other suitable control for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lactucopicrin (dissolved in DMSO)
-
TNF-α (or other NF-κB stimulus)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Pre-treatment: Pre-treat the cells with varying concentrations of Lactucopicrin (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control group.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of NF-κB transcriptional activity for each concentration of Lactucopicrin compared to the stimulated control. Determine the IC50 value.
Protocol 2: Immunofluorescence for p65 Nuclear Translocation
This assay visualizes the location of the p65 subunit of NF-κB within the cell.
Materials:
-
HeLa cells (or other suitable cell line)
-
Lactucopicrin
-
TNF-α
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-p65 (rabbit polyclonal)
-
Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
-
Glass coverslips in 24-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with Lactucopicrin (e.g., 10, 25 µM) or vehicle control for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-p65 primary antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the Alexa Fluor 594-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Analyze the images to determine the localization of p65 (red fluorescence) in relation to the nucleus (blue fluorescence). Quantify the percentage of cells showing nuclear translocation of p65.
Protocol 3: Western Blot for Phospho-IκBα and Nuclear p65
This protocol detects the levels of phosphorylated IκBα (a marker of IKK activity) and the amount of the p65 subunit of NF-κB that has translocated to the nucleus.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Lactucopicrin
-
LPS (lipopolysaccharide)
-
Cell lysis buffer for total protein and nuclear/cytoplasmic fractionation kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Lactucopicrin for 1-2 hours, then stimulate with LPS (e.g., 1 µg/mL) for 15-30 minutes (for phospho-IκBα) or 30-60 minutes (for nuclear p65).
-
Protein Extraction: For phospho-IκBα analysis, lyse the cells with a whole-cell lysis buffer. For p65 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize phospho-IκBα to total IκBα. Normalize nuclear p65 levels to the nuclear loading control (Lamin B1) and cytoplasmic p65 to the cytoplasmic loading control (GAPDH).
References
- 1. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactucopicrin Inhibits Cytoplasmic Dynein-Mediated NF-κB Activation in Inflammated Macrophages and Alleviates Atherogenesis in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intybin (Cichorium intybus Oligo-polysaccharides) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intybin, identified in scientific literature as oligo-polysaccharides derived from chicory (Cichorium intybus L.), and referred to as CIO or JSO, is a natural bioactive compound demonstrating significant potential in neuroscience research.[1][2][3] Composed of a mixture of oligosaccharides and polysaccharides, this compound has been investigated for its anxiolytic, antidepressant, and neuroprotective properties.[1][4] Its mechanisms of action are multi-faceted, involving the modulation of key neuronal signaling pathways, regulation of the gut-brain axis, and suppression of neuroinflammatory processes.[1][2] These attributes make this compound a compelling candidate for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Mechanism of Action
This compound exerts its effects on the central nervous system through several interconnected pathways:
-
Modulation of Neurotrophic and Survival Pathways: this compound has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[1][4] This is achieved through the activation of the PI3K/Akt/mTOR and ERK signaling cascades, which are crucial for cell survival and proliferation.[1][4]
-
Anti-Apoptotic Effects: Research indicates that this compound can modulate the BAX/BCL-2 apoptosis pathway, suggesting a role in preventing neuronal cell death.[1]
-
Neuroinflammation Suppression: this compound has been demonstrated to inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated in the brain, can lead to chronic neuroinflammation and neuronal damage.[1][5][6]
-
Serotonergic System Regulation: Studies have shown that this compound treatment can increase the levels of serotonin (B10506) (5-HT) in the hippocampus, a neurotransmitter critically involved in mood regulation.[4]
-
Gut-Brain Axis Modulation: As a prebiotic, this compound influences the composition of the gut microbiota.[2] This modulation of the gut microbiome is believed to contribute to its anxiolytic effects, highlighting the importance of the gut-brain axis in its mechanism of action.[2]
Applications in Neuroscience Research
This compound is a valuable tool for investigating various aspects of brain function and pathology:
-
Anxiolytic and Antidepressant Research: Due to its effects on the serotonergic system and key neurotrophic pathways, this compound is utilized in preclinical models of anxiety and depression, such as the chronic sleep deprivation and chronic unpredictable mild stress models.[1][2][4]
-
Neurodegenerative Disease Modeling: By targeting neuroinflammation and apoptosis, this compound can be employed in studies of neurodegenerative disorders where these processes are key pathological features.[7]
-
Gut-Brain Axis Studies: The prebiotic nature of this compound makes it an ideal compound for exploring the intricate communication between the gut microbiome and the brain, and its impact on behavior and neurological health.[2][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound (CIO/JSO) in mouse models of anxiety and depression.
Table 1: Effects of this compound (CIO) on Depressive-like Behaviors in Mice [4]
| Treatment Group | Dose (mg/kg) | Immobility Time (s) in Forced Swim Test (FST) | Immobility Time (s) in Tail Suspension Test (TST) |
| Control | - | ~130 | ~140 |
| Citalopram | 10 | ~80 (p < 0.05) | ~80 (p < 0.001) |
| CIO | 25 | ~90 (p < 0.05) | ~90 (p < 0.01) |
| CIO | 50 | ~95 (p < 0.05) | ~85 (p < 0.01) |
| CIO | 100 | ~90 (p < 0.05) | ~75 (p < 0.001) |
| CIO | 200 | Not specified | ~80 (p < 0.001) |
Table 2: Effects of this compound (CIO) on Anxiety-like and Depressive-like Behaviors in CUMS Mice [1]
| Treatment Group | Dose (mg/kg) | Latency to Feed (s) in Novelty-Suppressed Feeding Test | Immobility Time (s) in Forced Swim Test |
| Control | - | ~100 | ~120 |
| CUMS | - | ~250 (p < 0.001 vs Control) | ~220 (p < 0.001 vs Control) |
| Fluoxetine | 10 | ~150 (p < 0.01 vs CUMS) | ~140 (p < 0.001 vs CUMS) |
| CIO | 25 | Not specified | ~160 (p < 0.01 vs CUMS) |
| CIO | 50 | ~160 (p < 0.05 vs CUMS) | ~150 (p < 0.01 vs CUMS) |
| CIO | 100 | ~140 (p < 0.01 vs CUMS) | ~130 (p < 0.001 vs CUMS) |
Table 3: Effects of this compound (JSO) on Anxiety-like Behaviors in CSD Mice [2]
| Treatment Group | Dose (mg/kg) | Time in Open Arms (%) in Elevated Plus Maze | Number of Marble Buried |
| Control | - | ~40 | ~5 |
| CSD | - | ~20 | ~18 |
| Diazepam | 10 | ~35 (p < 0.05 vs CSD) | ~8 (p < 0.001 vs CSD) |
| JSO | 50 | ~25 | ~10 (p < 0.01 vs CSD) |
| JSO | 100 | ~30 (p < 0.05 vs CSD) | ~9 (p < 0.01 vs CSD) |
| JSO | 200 | ~32 (p < 0.05 vs CSD) | ~8 (p < 0.001 vs CSD) |
Experimental Protocols
Protocol 1: Chronic Unpredictable Mild Stress (CUMS) Model in Mice
Objective: To induce a state of depression-like behavior in mice.
Materials:
-
Male C57BL/6N mice
-
Standard mouse housing
-
Various stressors (e.g., wet bedding, cage tilt, food and water deprivation, restraint, tail pinch, day/night reversal)
-
This compound (CIO)
-
Positive control (e.g., Fluoxetine)
-
Vehicle (e.g., distilled water)
Procedure:
-
House mice individually and allow them to acclimatize for at least one week.
-
Divide mice into control, CUMS, positive control, and this compound treatment groups.
-
For the CUMS group, expose mice to a series of unpredictable mild stressors daily for 6 weeks. The stressors should be varied to prevent habituation.
-
The control group should be handled daily but not exposed to stressors.
-
From week 5 onwards, administer this compound (e.g., 25, 50, 100 mg/kg), positive control, or vehicle daily via oral gavage.
-
At the end of the 6-week period, perform behavioral tests to assess depressive-like behaviors (e.g., Sucrose Preference Test, Forced Swim Test).
Protocol 2: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Materials:
-
Elevated Plus Maze apparatus
-
Video recording and analysis software
-
Test animals (mice)
Procedure:
-
Administer this compound, a positive control (e.g., Diazepam), or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes).
-
Place a mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Analyze the recording for parameters such as the time spent in the open arms and the number of entries into the open arms.
-
Thoroughly clean the maze between each trial to remove any olfactory cues.
Protocol 3: Western Blot Analysis of Hippocampal Tissue
Objective: To quantify the expression of proteins in specific signaling pathways.
Materials:
-
Hippocampal tissue lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-BDNF, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-NLRP3, anti-Caspase-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Dissect the hippocampus from the brains of treated and control animals.
-
Homogenize the tissue in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathways of this compound in the gut-brain axis.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. Cichorium intybus L. Oligo-Polysaccharides (CIO) Exerts Antianxiety and Antidepressant Effects on Mice Experiencing Behavioral Despair and Chronic Unpredicted Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anxiolytic Effects of Cichorium intybus L. Oligo-Polysaccharides by Modulating Gut Microbiota, Neuronal Signaling Pathways, and Neuroinflammation in Chronic Sleep Deprivation-Stressed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cichorium intybus L. Oligo-Polysaccharides (CIO) Exerts Antianxiety and Antidepressant Effects on Mice Experiencing Behavioral Despair and Chronic Unpredicted Mild Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cichorium intybus Linn. Extract Prevents Type 2 Diabetes Through Inhibition of NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome in neuroinflammation and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chicory extract found to improve memory loss in mice: China study [nutraingredients.com]
- 8. A Novel Approach Based on Gut Microbiota Analysis and Network Pharmacology to Explain the Mechanisms of Action of Cichorium intybus L. Formula in the Improvement of Hyperuricemic Nephropathy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Gut–Brain Axis and the Microbiome: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the anti-inflammatory effects of Lactucopicrin
Application Notes and Protocols for Researchers
Lactucopicrin, a sesquiterpene lactone found in plants of the Asteraceae family, such as chicory and lettuce, has demonstrated significant anti-inflammatory properties. These notes provide an overview of its mechanism of action and detailed protocols for investigating its effects in a research setting.
Mechanism of Action
Lactucopicrin exerts its anti-inflammatory effects primarily through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. Unlike many anti-inflammatory compounds that target the upstream IκB kinase (IKK) complex, Lactucopicrin employs a more nuanced approach.
Studies have revealed that Lactucopicrin inhibits the nuclear translocation of the p65 subunit of NF-κB.[1] This is achieved by interfering with the cellular machinery responsible for transporting p65 into the nucleus, specifically by down-regulating importin-α3 and inhibiting cytoplasmic dynein-mediated transport.[1] By preventing p65 from reaching its nuclear targets, Lactucopicrin effectively blocks the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as the enzyme inducible nitric oxide synthase (iNOS).[1]
Furthermore, recent research has unveiled a novel aspect of Lactucopicrin's mechanism involving the Aryl Hydrocarbon Receptor (AHR). Evidence suggests a crosstalk between the AHR and NF-κB pathways, where silencing of AHR attenuates the inhibitory effect of Lactucopicrin on NF-κB. This indicates that Lactucopicrin may act as a modulator of AHR, adding another layer to its anti-inflammatory profile.
While the primary focus has been on the NF-κB pathway, the role of the Mitogen-Activated Protein Kinase (MAPK) pathway (including p38, JNK, and ERK) in Lactucopicrin's anti-inflammatory activity remains an area for further investigation.
Quantitative Data Summary
The following table summarizes the quantitative data on the anti-inflammatory effects of Lactucopicrin from various in vitro studies.
| Parameter | Cell Line | Inducer | Lactucopicrin Concentration | Effect | Reference |
| NF-κB Activation | THP-1 (human monocytic cells) | TNF-α | IC50 = 10.6 μM | Inhibition of NF-κB activation | |
| IL-8 Expression | EA.hy926 (human endothelial cells) | TNF-α | 1, 5, 10 μM | Dose-dependent reduction in IL-8 expression | |
| Pro-inflammatory Cytokines & NO | RAW264.7 (murine macrophages) | LPS | Not specified | Reduction in the release of NO, IL-6, TNF-α, and IL-1β | |
| Mortality in Sepsis Model | Mice | LPS | Not specified | 30.5% decrease in mortality |
Experimental Protocols
Detailed protocols for key experiments to investigate the anti-inflammatory effects of Lactucopicrin are provided below.
Protocol 1: In Vitro Induction of Inflammation in Macrophages
This protocol describes the induction of an inflammatory response in RAW264.7 murine macrophages using Lipopolysaccharide (LPS).
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lactucopicrin (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in culture plates at an appropriate density (e.g., 1 x 10^6 cells/mL for a 6-well plate or 5 x 10^5 cells/mL for a 96-well plate) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Lactucopicrin (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis).
-
Sample Collection: Collect the cell culture supernatant for cytokine and nitric oxide analysis. Lyse the cells for protein or RNA extraction for downstream applications like Western blotting or RT-qPCR.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol details the measurement of NO production in the cell culture supernatant using the Griess reagent.
Materials:
-
Cell culture supernatant from Protocol 1
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plate
Procedure:
-
Standard Curve: Prepare a standard curve of sodium nitrite in culture medium.
-
Sample Preparation: Add 50 µL of cell culture supernatant to a 96-well plate in triplicate.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the concentration of nitrite in the samples using the standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol describes the quantification of IL-6 and TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant from Protocol 1
-
ELISA kits for mouse IL-6 and TNF-α
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Follow Kit Instructions: Perform the ELISA according to the manufacturer's instructions provided with the specific kits.
-
Coating: Coat the ELISA plate with the capture antibody overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate.
-
Detection Antibody: Add the detection antibody and incubate.
-
Enzyme Conjugate: Add the enzyme-conjugated secondary antibody and incubate.
-
Substrate Addition: Add the substrate solution and incubate for color development.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: NF-κB p65 Nuclear Translocation by Immunofluorescence
This protocol details the visualization of NF-κB p65 nuclear translocation using immunofluorescence microscopy.
Materials:
-
Cells cultured on coverslips (from a modified Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a 6-well plate.
-
Treatment and Stimulation: Treat with Lactucopicrin and stimulate with LPS as described in Protocol 1 for a shorter duration (e.g., 30-60 minutes).
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In unstimulated or Lactucopicrin-treated cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus.
Protocol 5: NF-κB Luciferase Reporter Assay
This protocol describes the use of a luciferase reporter assay to quantify NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Lactucopicrin
-
TNF-α or LPS
-
Luciferase assay reagent
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture cells and transfect them with the NF-κB luciferase reporter plasmid if a stable cell line is not available.
-
Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate.
-
Treatment: Pre-treat the cells with Lactucopicrin for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α or LPS for 6-8 hours.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer. A decrease in luminescence in Lactucopicrin-treated cells indicates inhibition of NF-κB transcriptional activity.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Lactucopicrin's inhibition of the NF-κB signaling pathway.
Caption: A generalized workflow for investigating Lactucopicrin's anti-inflammatory effects.
References
Intybin (Lactucopicrin) as a Novel Investigational Tool for Sarcopenia Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The complex pathophysiology of sepsis involves intricate signaling pathways, with the nuclear factor-kappa B (NF-κB) pathway playing a central role in the inflammatory cascade. Recent research has identified Intybin, also known as Lactucopicrin, a natural sesquiterpene lactone found in chicory and other leafy vegetables, as a promising tool for studying and potentially modulating these pathways.[1][2] This document provides detailed application notes and protocols for utilizing this compound in preclinical sepsis research.
This compound has been shown to alleviate sepsis by inhibiting the activation of NF-κB in endothelial cells.[1] Its mechanism of action involves the downregulation of importin-α3, a key protein in the nuclear translocation of NF-κB, thereby suppressing the expression of downstream inflammatory mediators.[1] These findings position this compound as a valuable pharmacological tool for investigating the intricacies of the NF-κB signaling cascade in the context of sepsis.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound (Lactucopicrin) in a mouse model of sepsis.
Table 1: Effect of this compound (Lactucopicrin) on Mortality in LPS-Induced Sepsis Mouse Model
| Treatment Group | Dosage | Route of Administration | Survival Rate (%) | Mortality Reduction (%) |
| Control (Vehicle) | - | Oral Gavage | 40 | - |
| This compound (Lactucopicrin) | 50 mg/kg | Oral Gavage | 70.5 | 30.5 |
Data extracted from a study on lipopolysaccharide (LPS)-elicited septic mice.[1]
Experimental Protocols
The following are detailed protocols for in vitro and in vivo experiments designed to study the effects of this compound on sepsis pathways.
In Vitro Model: Endothelial Cell Sepsis Model
This protocol describes how to induce an inflammatory response in human aortic endothelial cells (HAECs) to mimic aspects of sepsis and to evaluate the effect of this compound.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium
-
This compound (Lactucopicrin)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Reagents for Western Blotting and RT-qPCR
-
Multi-well cell culture plates
Protocol:
-
Cell Culture: Culture HAECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium. Ensure the final solvent concentration does not affect cell viability.
-
Experimental Setup:
-
Seed HAECs in multi-well plates and allow them to adhere and reach confluence.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified period (e.g., 2 hours).[2]
-
Include a vehicle control group (medium with the solvent used for this compound).
-
-
Induction of Inflammation: After pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a designated time (e.g., 6 hours) to induce an inflammatory response.[2] A non-stimulated control group should also be included.
-
Endpoint Analysis:
-
Protein Analysis (Western Blot): Lyse the cells and perform Western blotting to analyze the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and nuclear and cytoplasmic fractions of NF-κB p65. Also, assess the expression of importin-α3.
-
Gene Expression Analysis (RT-qPCR): Extract total RNA and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of inflammatory genes such as ICAM-1, VCAM-1, and IL-6.
-
Functional Assays: Conduct cell-based assays to assess endothelial activation, such as monocyte adhesion assays.
-
In Vivo Model: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[3][4] This protocol outlines the procedure for inducing sepsis via CLP and administering this compound to assess its therapeutic potential.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (Lactucopicrin)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
22-gauge needle
-
Saline solution
-
Gavage needles
Protocol:
-
Animal Preparation: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a standardized protocol approved by the Institutional Animal Care and Use Committee (IACUC).
-
Surgical Procedure (CLP):
-
Make a small midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve, ensuring intestinal continuity is maintained. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with a 22-gauge needle.[3]
-
Gently squeeze a small amount of fecal content from the puncture sites.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Administer subcutaneous saline for fluid resuscitation immediately after surgery.
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound (e.g., 50 mg/kg) or the vehicle control via oral gavage at a specific time point relative to the CLP procedure (e.g., 1 hour post-CLP).[1]
-
-
Post-Operative Monitoring and Endpoint Analysis:
-
Survival Monitoring: Monitor the survival of the animals for a predetermined period (e.g., 7 days).
-
Sample Collection: At specified time points, collect blood and tissue samples (e.g., lung, liver, spleen) for analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or multiplex assays.
-
Histopathology: Perform histological analysis of organ tissues to assess for signs of injury and inflammation.
-
Western Blot and RT-qPCR: Analyze tissue homogenates to determine the expression of proteins and genes related to the NF-κB pathway, as described in the in vitro protocol.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound's mechanism of action on the NF-κB signaling pathway in sepsis.
Experimental Workflow Diagrams
Caption: Workflow for the in vitro endothelial cell sepsis model.
Caption: Workflow for the in vivo CLP mouse model of sepsis.
References
- 1. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
Application Notes for In Vivo Studies with Intybin (Lactucopicrin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intybin, also known as Lactucopicrin, is a naturally occurring sesquiterpene lactone found in plants such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1] It is a bitter substance recognized for a range of pharmacological activities, including analgesic, sedative, anti-inflammatory, and neuroprotective effects.[1][2][3] Preclinical research has identified this compound as a modulator of key signaling pathways involved in inflammation and neuronal function, making it a compound of interest for in vivo investigation in various disease models.[2][4]
This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by modulating multiple cellular signaling pathways. Understanding these mechanisms is crucial for designing targeted in vivo studies and selecting appropriate pharmacodynamic markers.
Anti-Inflammatory Pathway: NF-κB Inhibition
A primary mechanism for this compound's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB p65 subunit translocates to the nucleus to initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process by down-regulating importin-α3, a protein involved in the nuclear import of p65, thereby suppressing the expression of inflammatory molecules like VCAM-1 and ICAM-1.[2]
Caption: this compound inhibits NF-κB activation by downregulating Importin-α3.
Neuroprotective Pathway: Ca2+/CaMKII/ATF1 Signaling
This compound has demonstrated neuroprotective and neurotrophic properties. It promotes neurite outgrowth and the secretion of neurotrophins like NGF and BDNF.[4] This is achieved by increasing intracellular calcium (Ca2+) levels, which activates Ca2+/calmodulin-dependent protein kinase II (CaMKII).[4] Activated CaMKII then phosphorylates Activating Transcription Factor 1 (ATF1), a key regulator of genes involved in neuronal survival and growth.[4]
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Lactucopicrin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactucopicrin is a sesquiterpene lactone naturally found in plants such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1] It is a bitter compound recognized for a range of pharmacological activities, including analgesic, sedative, anti-inflammatory, and antimalarial properties.[1][2] In the context of cell biology and drug development, lactucopicrin has garnered attention for its potent effects on key cellular signaling pathways, making it a valuable compound for investigating therapeutic interventions in inflammation, neurodegenerative diseases, and cancer.
These application notes provide detailed protocols for the preparation and use of lactucopicrin in a cell culture setting, summarize its effects on various cell lines, and illustrate its known mechanisms of action.
Data Summary
The biological effects of lactucopicrin have been documented across various cell lines and experimental conditions. The following table summarizes key quantitative data from published studies.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | 0.625 - 40 µM | 24 h | Reduction of NF-κB activity. | [2][3] |
| Bone Marrow-Derived Macrophages (BMDMs) | 20 - 40 µM | 24 h | Significant reduction in nuclear p65 content and mRNA/protein levels of IL-1β, IL-6, and TNF-α. | [2] |
| Low-grade inflammatory macrophages | 0.25 - 1 µM | 24 h | Attenuation of cholesterol influx by targeting LOX-1. | [2][3] |
| Human Endothelial Cells (EA.hy926) | 1, 5, 10 µM | 3 h | Inhibition of TNFα-induced NF-κB signaling. | [4][5] |
| Murine Neuroblastoma (N2a) cells | Not specified | Not specified | Promoted neurite outgrowth via Ca²⁺-mediated activation of CaMKII and ATF1. | [6] |
| Rat C6 Glioma cells | Not specified | Not specified | Increased secretion of neurotrophins NGF, BDNF, and NT3. | [6] |
| Human Glioblastoma (U87Mg) cells | 7.5 - 10 µM | 24 - 72 h | Inhibition of cell growth, induction of autophagy, and cell cycle arrest at G2/M phase. | [7][8] |
| Human Glioblastoma (U87Mg) cells | 3.6 - 12.5 µM | 24 - 72 h | IC50 values decreased with longer incubation (12.5 µM at 24h, 3.6 µM at 72h). | [7] |
| Murine Primary Colonic Epithelial Cells (CECs) | 0.25 - 1 µM | Not specified | Boosted butyrate-induced efferocytosis (clearance of apoptotic cells). | [9] |
Solution Preparation Protocol
This protocol details the preparation of a lactucopicrin stock solution and its dilution to working concentrations for cell culture applications. The primary solvent for lactucopicrin is Dimethyl Sulfoxide (DMSO).
Materials:
-
Lactucopicrin (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Complete cell culture medium appropriate for the cell line
Protocol for 10 mM Stock Solution:
-
Calculate the required mass: The molar mass of lactucopicrin is 410.42 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.10 mg of lactucopicrin powder.
-
Dissolution: Aseptically add the weighed lactucopicrin to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]
-
Sterilization: The resulting stock solution is considered sterile due to the properties of DMSO. No further filtration is typically required.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[2]
-
Storage Conditions: Store the aliquots protected from light at -20°C for up to one month or at -80°C for up to six months.[2]
Preparation of Working Solution:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM lactucopicrin stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final lactucopicrin concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Vehicle Control: It is crucial to include a vehicle control in experiments. This control should contain an equivalent volume of DMSO as the highest concentration of lactucopicrin used. Typically, the final DMSO concentration should not exceed 0.1-0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solution for treating cells immediately.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of lactucopicrin on a cell culture model.
Caption: General experimental workflow for cell culture studies with lactucopicrin.
Signaling Pathways Modulated by Lactucopicrin
Lactucopicrin has been shown to modulate multiple signaling pathways, which are central to its anti-inflammatory and neuro-regulatory effects.
Anti-Inflammatory Pathway: NF-κB Inhibition
Lactucopicrin is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In response to inflammatory stimuli like TNFα, lactucopicrin has been shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus in macrophages and endothelial cells.[2][4] This action inhibits the transcription of pro-inflammatory genes, such as IL-1β, IL-6, and TNF-α.[2] Recent studies suggest this may involve crosstalk with the Aryl Hydrocarbon Receptor (AHR).[4][5]
Caption: Lactucopicrin inhibits the NF-κB signaling pathway.
Neuritogenesis and Neurotrophic Pathway
In neuronal cells, lactucopicrin promotes neurite outgrowth and enhances the secretion of neurotrophic factors.[6] The proposed mechanism involves an increase in intracellular calcium (Ca²⁺) levels, which activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII then phosphorylates the activating transcription factor 1 (ATF1), leading to the expression of genes involved in neuronal growth and survival, including neurotrophins like NGF, BDNF, and NT3.[6]
Caption: Lactucopicrin promotes neuritogenesis via the Ca²⁺/CaMKII/ATF1 pathway.
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesquiterpene Lactone Lactucopicrin Boosts Apoptotic Cell Clearance by Colonic Epithelial Cells and Alleviates Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Analgesic Effects of Intybin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intybin, also known as Lactucopicrin, is a sesquiterpene lactone found in plants such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1] Traditionally, these plants have been used for their sedative and analgesic properties.[1] Preclinical studies have begun to validate these traditional uses, demonstrating the analgesic potential of this compound in various pain models. These application notes provide detailed protocols for assessing the analgesic effects of this compound, guidance on data presentation, and an overview of its potential mechanism of action.
Preclinical Models for Analgesic Assessment
A variety of preclinical models are available to assess the analgesic properties of test compounds. These models can be broadly categorized into thermal, chemical, and mechanical-based assays. The choice of model depends on the type of pain being investigated (e.g., acute thermal pain, inflammatory pain, visceral pain).
Thermal Nociception Models
These models are suitable for evaluating centrally acting analgesics and assessing the response to acute thermal pain.
-
Hot Plate Test: This test measures the latency of an animal's response to a heated surface, which is indicative of its pain threshold.[2][3] The response is a supraspinally integrated behavior.[2]
-
Tail-Flick Test: This assay measures the time it takes for an animal to move its tail away from a focused beam of heat.[2][4] This is a spinally mediated reflex.[2]
Chemical Nociception Models
These models are used to investigate inflammatory and visceral pain.
-
Acetic Acid-Induced Writhing Test: This is a visceral pain model where an intraperitoneal injection of acetic acid induces characteristic stretching and writhing behaviors.[1][5] It is sensitive to both centrally and peripherally acting analgesics.[3]
-
Formalin Test: This model is unique in that it produces a biphasic pain response. The initial acute phase is due to direct stimulation of nociceptors, while the later tonic phase is associated with inflammatory processes and central sensitization.[6][7][8]
Experimental Protocols
Protocol 1: Hot Plate Test
Objective: To assess the central analgesic activity of this compound by measuring the latency to a thermal stimulus.
Apparatus:
-
Hot plate apparatus with adjustable temperature control (e.g., set to 52-55°C).[2][9]
-
Transparent cylindrical restrainer to keep the animal on the hot plate.[2][3]
-
Stopwatch.
Animals:
-
Male albino mice (20-30 g).
Procedure:
-
Acclimatization: Allow the mice to acclimate to the laboratory environment for at least 30-60 minutes before testing.[9]
-
Baseline Latency: Place each mouse individually on the hot plate and start the stopwatch. Record the time it takes for the animal to exhibit nocifensive behaviors such as hind paw licking or jumping.[2][3] This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[10]
-
Administration of this compound: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 15 and 30 mg/kg).[11] A vehicle control group (e.g., saline with a few drops of Tween 80) and a positive control group (e.g., ibuprofen (B1674241) 30 mg/kg) should be included.[11][12]
-
Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency as described in step 2.
-
Data Analysis: The analgesic effect can be expressed as the increase in latency time or as the Maximum Possible Effect (% MPE), calculated using the following formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
Protocol 2: Tail-Flick Test
Objective: To evaluate the spinal analgesic effect of this compound.
Apparatus:
Animals:
-
Male albino mice (20-30 g).
Procedure:
-
Acclimatization: Acclimate the mice to the restrainer for a few minutes before the test.
-
Baseline Latency: Gently place the mouse in the restrainer with its tail extending out. Position the tail over the radiant heat source, approximately 1.5 cm from the tip.[2] Start the timer and the heat source. The time taken for the mouse to flick its tail is recorded as the baseline latency. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.[2]
-
Administration of this compound: Administer this compound, vehicle, and a positive control (e.g., ibuprofen 60 mg/kg) as described in the hot plate test protocol.[11]
-
Post-Treatment Latency: Measure the tail-flick latency at various time intervals after drug administration.
-
Data Analysis: Calculate the increase in latency or % MPE as described for the hot plate test.
Protocol 3: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral and central analgesic activity of this compound in a model of visceral pain.
Apparatus:
-
Observation chambers.
-
Syringes and needles for injection.
Animals:
-
Male albino mice (20-30 g).
Procedure:
-
Fasting: Fast the mice for a few hours before the experiment with free access to water.
-
Administration of this compound: Administer this compound, vehicle, and a positive control (e.g., a standard NSAID) 30-60 minutes before the acetic acid injection.[14]
-
Induction of Writhing: Inject 0.6-1% acetic acid solution (10 mL/kg) intraperitoneally.[1][15]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes, starting 5 minutes after the injection.[1][14]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100
Protocol 4: Formalin Test
Objective: To evaluate the effect of this compound on both neurogenic and inflammatory pain.
Apparatus:
-
Observation chambers with mirrors for clear viewing.
-
Microsyringe.
Animals:
-
Male albino mice (20-30 g).
Procedure:
-
Acclimatization: Place the mice in the observation chambers for at least 30 minutes to acclimate.
-
Administration of this compound: Administer this compound, vehicle, or a positive control prior to the formalin injection.
-
Induction of Pain: Inject 20-25 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[7][15]
-
Observation: Immediately after the injection, return the mouse to the chamber and record the total time spent licking or biting the injected paw. The observation is divided into two phases:
-
Data Analysis: Compare the duration of licking/biting in the this compound-treated groups with the control group for both phases.
Data Presentation
Quantitative data from the analgesic assays should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound in the Hot Plate Test
| Treatment | Dose (mg/kg) | Latency (seconds) at 60 min (Mean ± SEM) | % MPE at 60 min |
| Vehicle | - | Data | Data |
| This compound | 15 | Data | Data |
| This compound | 30 | Data | Data |
| Ibuprofen | 30 | Data | Data |
Note: Data should be obtained from experimental results. The values presented here are for illustrative purposes based on published findings indicating a dose-dependent analgesic effect.[11][12]
Table 2: Effect of this compound in the Tail-Flick Test
| Treatment | Dose (mg/kg) | Latency (seconds) at 60 min (Mean ± SEM) | % MPE at 60 min |
| Vehicle | - | Data | Data |
| This compound | 30 | Data | Data |
| Ibuprofen | 60 | Data | Data |
Note: Data should be obtained from experimental results. Published data suggests that this compound at 30 mg/kg shows comparable activity to ibuprofen at 60 mg/kg in this test.[11][12]
Table 3: Effect of this compound in the Acetic Acid-Induced Writhing Test
| Treatment | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle | - | Data | - |
| This compound | Dose 1 | Data | Data |
| This compound | Dose 2 | Data | Data |
| Standard Drug | Dose | Data | Data |
Note: Data to be filled from experimental findings.
Table 4: Effect of this compound in the Formalin Test
| Treatment | Dose (mg/kg) | Licking Time (seconds, Mean ± SEM) - Phase 1 | Licking Time (seconds, Mean ± SEM) - Phase 2 |
| Vehicle | - | Data | Data |
| This compound | Dose 1 | Data | Data |
| This compound | Dose 2 | Data | Data |
| Standard Drug | Dose | Data | Data |
Note: Data to be filled from experimental findings.
Visualizations
Experimental Workflows
Caption: Workflow for Thermal Nociception Assays.
Caption: Workflow for Chemical Nociception Assays.
Potential Signaling Pathway of this compound's Analgesic Action
Recent studies suggest that the analgesic and anti-inflammatory effects of this compound (Lactucopicrin) may be mediated through the modulation of key inflammatory pathways and neurotransmitter systems.
Caption: this compound's Potential Mechanism of Action.
Discussion of Potential Mechanisms
The analgesic properties of this compound are likely multifactorial. Recent evidence points to its ability to act as a potent antagonist of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[17][18] By inhibiting NF-κB activation, this compound can suppress the production of pro-inflammatory cytokines, which are known to contribute to pain sensitization.[12][19]
Furthermore, this compound has been identified as a novel modulator of the Aryl Hydrocarbon Receptor (AHR), and there appears to be a crosstalk between the AHR and NF-κB pathways that is influenced by this compound.[17][18]
In addition to its anti-inflammatory effects, this compound has been shown to be an acetylcholinesterase inhibitor.[1] By inhibiting the breakdown of acetylcholine, this compound can enhance cholinergic neurotransmission. The cholinergic system is known to play a role in modulating pain perception, and this action could contribute to its overall analgesic effect.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. researchgate.net [researchgate.net]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. web.mousephenotype.org [web.mousephenotype.org]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. sid.ir [sid.ir]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Intybin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Intybin and related sesquiterpene lactones (STLs) from Cichorium intybus (chicory).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound extraction?
A1: The efficiency of this compound extraction is influenced by several factors, including the quality of the raw material, the choice of extraction solvent, temperature, extraction time, and the specific extraction method employed.[1][2][3] Optimizing these parameters is crucial for maximizing yield.
Q2: Which solvent system is most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the target sesquiterpene lactones. For hydrophilic STLs like lactucin (B167388) and its derivatives, water has been shown to be highly effective.[4][5] Methanol/water mixtures are efficient for extracting conjugated STLs.[5] For more lipophilic compounds, solvents like ethyl acetate (B1210297) are used in subsequent liquid-liquid extraction steps.[4][6] Supercritical CO2 with ethanol (B145695) as a co-solvent has also proven to be a selective and efficient "green" alternative.[7]
Q3: Can the extraction process favor the isolation of specific forms of this compound?
A3: Yes. For instance, prolonged water maceration at a controlled temperature (e.g., 30°C for 17 hours) can favor the hydrolysis of conjugated forms of STLs, thereby increasing the yield of free STLs like 11,13-dihydrolactucin (DHLc) and lactucin (Lc).[4][8][9]
Q4: What are the advantages of using advanced extraction techniques like Supercritical Fluid Extraction (SFE) or Ultrasound-Assisted Extraction (UAE)?
A4: Advanced methods can offer higher selectivity and efficiency. SFE with CO2 is a green technology that can yield extracts rich in STLs with reduced use of organic solvents.[7] UAE can enhance extraction efficiency by reducing extraction time and temperature.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Improper Grinding of Plant Material: Insufficient surface area for solvent penetration.[12] 2. Inappropriate Solvent Choice: The solvent may not have the correct polarity to efficiently solubilize the target STLs.[1][12][13] 3. Suboptimal Extraction Time/Temperature: The extraction may be too short, or the temperature may be too low for efficient extraction or too high, causing degradation.[1][2] | 1. Optimize Particle Size: Grind the dried chicory root to a fine, uniform powder to maximize the surface area exposed to the solvent.[12] 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, methanol, and their aqueous mixtures) to identify the most effective one for your target this compound derivative.[5][12] 3. Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. For water maceration, a lower temperature (30°C) for a longer duration (17 hours) has been shown to be effective.[4][5] |
| Low Purity of Target STL in Extract | 1. Co-extraction of Impurities: The chosen solvent may be non-selective, leading to the extraction of other compounds with similar polarities.[11] 2. Presence of Conjugated Forms: The extract may contain a high concentration of glycosylated or oxalylated STLs, reducing the relative amount of the free form.[4][8] | 1. Employ Selective Extraction/Purification: Use a multi-step extraction process, such as an initial aqueous extraction followed by liquid-liquid extraction with a solvent like ethyl acetate to partition the STLs.[4][6] Reversed-phase chromatography is also a crucial step for purification.[4][9] 2. Promote Hydrolysis: Optimize conditions (e.g., temperature and time in aqueous extraction) to encourage the enzymatic or chemical hydrolysis of conjugated forms into the desired free STLs.[4][5] |
| Formation of Emulsions During Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: High concentrations of compounds like phospholipids (B1166683) or proteins in the crude extract can lead to emulsion formation.[14] 2. Vigorous Agitation: Shaking the separatory funnel too aggressively can induce emulsion.[14] | 1. Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking.[14] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion.[14] 3. Change Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[14] |
| Thermal Degradation of STLs | 1. High Temperatures During Extraction or Concentration: Sesquiterpene lactones can be heat-sensitive.[12] | 1. Use Low-Temperature Techniques: Employ methods like maceration at controlled, lower temperatures.[4] When removing solvent, use a rotary evaporator under reduced pressure to keep the temperature low.[15] |
Data Presentation
Table 1: Effect of Extraction Solvent on the Concentration of Free Sesquiterpene Lactones (STLs)
| Solvent | DHLc Concentration (mM) | Lc Concentration (mM) |
| Water | 0.050 ± 0.003 | 0.024 ± 0.002 |
| Methanol | 0.005 ± 0 | 0.009 ± 0 |
| Ethanol | 0.005 ± 0 | 0.009 ± 0 |
| Methanol/Water (50/50) | Lower than water | Lower than water |
| Data adapted from a study on the extraction of STLs from chicory root powder.[5] The use of 100% water resulted in a significantly higher concentration of free DHLc and Lc compared to pure alcohols or a methanol/water mixture. |
Table 2: Effect of Temperature and Time on the Concentration of Free STLs (DHLc + Lc) using Water Extraction
| Temperature | Time | Relative Increase Factor |
| 30°C | 15 min to 17 h | 10 |
| 50°C | 15 min to 17 h | 5 |
| This table summarizes the finding that a longer extraction time significantly increases the concentration of free STLs, with a more pronounced effect at 30°C.[5] This is attributed to both increased extraction efficiency and the hydrolysis of conjugated forms. |
Table 3: Optimized Supercritical CO2 Extraction Parameters for Sesquiterpene Lactones
| Parameter | Optimal Value |
| Pressure | 350 bar |
| Temperature | 40 °C |
| Co-solvent (Ethanol) | 10% |
| Flow Rate | 15 g/min |
| These conditions were identified as optimal for achieving a high yield and selectivity of STLs from chicory roots using supercritical fluid extraction.[7] |
Experimental Protocols
Protocol 1: Maceration for Enhanced Free STL Yield
This protocol is optimized for the hydrolysis of conjugated STLs and the extraction of free lactucin and its derivatives.
1. Preparation of Plant Material:
-
Dry the chicory roots and grind them into a fine powder.
2. Maceration:
-
Weigh the desired amount of chicory root powder (e.g., 100 mg for small-scale screening or 750 g for large-scale extraction).[4][8]
-
Add purified water at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Incubate the mixture for 17 hours at 30°C with continuous agitation.[4][9] This condition favors the hydrolysis of conjugated forms, increasing the yield of free STLs.[5]
3. Initial Solid-Liquid Separation:
-
Centrifuge the mixture to pellet the solid plant material.
-
Collect the supernatant, which contains the extracted STLs.
4. Liquid-Liquid Extraction:
-
Mix the aqueous supernatant with an equal volume of ethyl acetate.
-
Shake the mixture in a separatory funnel to partition the STLs into the organic phase.
-
Allow the layers to separate and collect the ethyl acetate layer. Repeat this step for comprehensive extraction.
5. Purification:
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude STL extract.
-
Further purify the extract using reversed-phase chromatography to isolate individual STLs like DHLc and Lc.[4][6]
Protocol 2: Supercritical CO2 Extraction (SFE)
This protocol describes a "green" method for the selective extraction of STLs.
1. Preparation of Plant Material:
-
Use freeze-dried and powdered chicory roots.
2. SFE System Setup:
-
Pack the extraction vessel with the chicory root powder.
-
Set the system parameters to the optimized conditions:
3. Extraction:
-
Run the extraction for a set duration (e.g., 120 minutes).[7] The supercritical CO2, modified with ethanol, will act as the solvent, selectively extracting the STLs.
4. Collection:
-
The extract is collected from the separator after the CO2 is depressurized and returned to a gaseous state.
5. Post-Extraction Processing:
-
The resulting extract is rich in STLs and can be further analyzed or purified using chromatographic techniques.[7]
Visualizations
Caption: Workflow for this compound (STL) Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. What factors affect extraction efficiency? [proseaworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 4. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of ultrasound-assisted extraction of indigo and indirubin from Isatis indigotica Fort. and their antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Lactucopicrin Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Lactucopicrin in in vitro experiments.
Troubleshooting Guide: Lactucopicrin Precipitation in Cell Culture
Issues with Lactucopicrin precipitating out of solution upon dilution into aqueous cell culture media can be a significant experimental hurdle. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: Precipitate forms immediately upon adding Lactucopicrin stock solution to cell culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Lactucopicrin has a predicted low water solubility of 0.088 g/L.[1] Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause it to crash out of solution. | A clear solution with no visible precipitate. |
| 1. Decrease the final concentration of Lactucopicrin: Start with the lowest effective concentration reported in the literature (e.g., 0.25-1 µM).[2] | ||
| 2. Increase the final DMSO concentration: While aiming for the lowest possible DMSO concentration to avoid solvent toxicity, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Ensure your vehicle control has the same final DMSO concentration. | ||
| 3. Use a gentle, stepwise dilution: Instead of adding the stock directly to the full volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume. Mix gently by swirling or inverting. | ||
| 4. Pre-warm the cell culture medium: Warming the medium to 37°C before adding the Lactucopicrin stock can sometimes help maintain solubility.[3] | ||
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with Lactucopicrin and reduce its solubility.[4][5] | A clear solution with no visible precipitate. |
| 1. Test solubility in simpler aqueous solutions: Prepare dilutions in phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to see if the precipitation is specific to the complete medium. | ||
| 2. Consider serum concentration: If using serum-free media, the lack of proteins that can help solubilize hydrophobic compounds might be a factor. Conversely, very high serum concentrations could also lead to interactions. Test different serum concentrations if your experimental design allows. | ||
| Improper Stock Solution Preparation | An improperly dissolved or stored stock solution can lead to precipitation upon dilution. | A clear, homogenous stock solution. |
| 1. Ensure complete dissolution: Lactucopicrin can be dissolved in DMSO at high concentrations (e.g., 250 mg/mL), but may require sonication to fully dissolve.[2] Visually inspect the stock solution for any undissolved particles before use. | ||
| 2. Proper storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can affect compound stability and solubility.[6] |
Problem: Solution is initially clear but a precipitate forms over time in the incubator.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature-Dependent Solubility | Changes in temperature and CO₂ concentration inside the incubator can alter the pH and composition of the medium, leading to delayed precipitation.[4] | The solution remains clear throughout the experiment. |
| 1. Visually inspect cultures frequently: Check for precipitate formation at different time points to understand the kinetics of the issue. | ||
| 2. Re-evaluate the final concentration: The concentration may be at the border of its solubility limit under your specific experimental conditions. Try a slightly lower concentration. | ||
| Evaporation of Media | Evaporation from culture plates or flasks can concentrate solutes, including Lactucopicrin, leading to precipitation.[5] | Maintained media volume and a clear solution. |
| 1. Ensure proper humidification of the incubator. | ||
| 2. Use sealed flasks or plates, or add sterile water to the incubator to maintain humidity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of Lactucopicrin?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of Lactucopicrin for in vitro studies.[2][6] A stock solution of up to 250 mg/mL in DMSO has been reported, although this may require sonication to achieve complete dissolution.[2]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: While this can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe for most cell lines. It is crucial to include a vehicle control with the same final DMSO concentration in all experiments to account for any potential solvent effects.
Q3: My Lactucopicrin solution is cloudy. What should I do?
A3: A cloudy solution indicates that the Lactucopicrin has either precipitated or formed a colloidal suspension. You can try the following:
-
Sonication: Gently sonicate the solution to help dissolve any small particles.
-
Warm the solution: Briefly warming the solution to 37°C may help.[3]
-
Filter the solution: If precipitation is suspected, you can filter the solution through a 0.22 µm filter to remove undissolved particles. Be aware that this will reduce the actual concentration of dissolved Lactucopicrin.
-
Prepare a fresh, more dilute solution: You may have exceeded the solubility limit in your current solvent system.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other organic solvents like ethanol (B145695) could potentially be used to prepare stock solutions. However, the final concentration of ethanol in the cell culture medium should also be kept very low (typically <0.1%) as it can be more toxic to cells than DMSO. It is recommended to test the solubility of Lactucopicrin in any alternative solvent and to perform thorough vehicle control experiments.
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Source |
| Predicted Water Solubility | 0.088 g/L | Water | [1] |
| In Vitro Stock Solution Solubility | 250 mg/mL (requires sonication) | DMSO | [2] |
| In Vivo Formulation Solubility | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Lactucopicrin Stock Solution in DMSO
Materials:
-
Lactucopicrin (Molar Mass: 410.42 g/mol )[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
-
Vortex mixer
Procedure:
-
Weigh out 4.10 mg of Lactucopicrin powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solution is not completely clear, sonicate in a water bath for 5-10 minutes, or until the solid is fully dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[6]
Protocol 2: Dilution of Lactucopicrin into Cell Culture Medium
Materials:
-
10 mM Lactucopicrin stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile pipette tips and tubes
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Thaw an aliquot of the 10 mM Lactucopicrin stock solution at room temperature.
-
In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM Lactucopicrin stock solution to the 990 µL of medium to create a 100 µM intermediate dilution.
-
Pipette up and down gently to mix. Avoid vigorous vortexing which can cause precipitation.
-
Add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed cell culture medium in your culture vessel.
-
Gently swirl the culture vessel to ensure even distribution. The final concentration will be 10 µM with a DMSO concentration of 0.1%.
Signaling Pathways and Experimental Workflows
Lactucopicrin has been shown to modulate several signaling pathways, which are visualized below.
Caption: Lactucopicrin's modulation of NF-κB and AHR signaling pathways.[8]
References
- 1. Showing Compound Lactupicrin (FDB014592) - FooDB [foodb.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Intybin (Lactucopicrin) Technical Support Center: Stability and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information on the stability and recommended storage conditions for Intybin, also known as Lactucopicrin. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on information from suppliers of Lactucopicrin analytical standards.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at temperatures below +8°C (46.4°F). For long-term storage, -20°C (-4°F) is recommended. | Minimizes chemical degradation and preserves the integrity of the compound. |
| Light | Store in a dark place, protected from light. | This compound is susceptible to degradation upon exposure to UV and daylight. |
| Moisture | Store in a dry environment. | Prevents potential hydrolysis. |
| Usage after reconstitution | If stored at -20°C, it is recommended to use the product within one month after reconstitution. | To ensure optimal performance and minimize degradation in solution. |
Q2: What is the known stability profile of this compound?
This compound's stability is influenced by several factors, most notably light and pH.
-
Photostability: this compound is known to be sensitive to light. Exposure to UV radiation and even daylight can lead to its degradation, particularly when in an aqueous solution.[1] The degradation of a related sesquiterpene lactone, lactucin, has been shown to follow pseudo-first-order kinetics under UV irradiation, resulting in the addition of a water molecule. It is suggested that this compound degradation follows a similar pathway.
-
Thermal Stability: While specific thermal degradation studies for this compound are not extensively published, the general recommendation for storage at low temperatures suggests that it may be susceptible to degradation at elevated temperatures.
Q3: Are there any known degradation products of this compound?
The primary identified degradation pathway for compounds similar to this compound is photodegradation, which involves the addition of a water molecule to the structure.[1] Oxalate conjugates of Lactucopicrin have been identified in plant extracts and are noted to be unstable, potentially reverting to the parent compound upon hydrolysis.[2][3] Further research is needed to fully characterize all potential degradation products under various stress conditions (e.g., acid, base, oxidation).
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Problem: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
While a specific, validated stability-indicating HPLC method for this compound is not publicly available, a general approach based on methods used for related compounds can be outlined. Researchers should validate any method according to ICH guidelines for its intended use.
General Protocol for a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method to assess the stability of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase combination for sesquiterpene lactones is a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30°C).
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 260 nm is often used for similar compounds. A photodiode array (PDA) detector is recommended to monitor peak purity.
-
-
Forced Degradation Studies:
-
To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting this compound solutions to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing a solution to UV light (e.g., 254 nm) or daylight.
-
-
The goal is to achieve partial degradation (e.g., 10-30%) to ensure that the degradation products can be detected and separated from the parent peak.
-
-
Method Validation:
-
The developed HPLC method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the factors influencing this compound stability.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Lactucopicrin Quantification
Welcome to the technical support center for Lactucopicrin quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the analysis of Lactucopicrin and related sesquiterpene lactones.
Section 1: Sample Preparation and Extraction
This section addresses common issues related to the extraction of Lactucopicrin from complex matrices, such as plant tissues.
FAQs & Troubleshooting Guide
Q1: What is the most effective solvent for extracting Lactucopicrin?
A1: The choice of solvent significantly impacts extraction efficiency. Methanol (B129727) and ethanol (B145695) are commonly used. For instance, bolted lettuce stems can be homogenized in 85% methanol for effective extraction.[1] Supercritical Fluid Extraction (SFE) using CO2 with an ethanol co-solvent (e.g., 10% EtOH) has also proven to be a selective and efficient method for isolating sesquiterpene lactones from chicory roots.[2] Some studies have found that an initial extraction with a high-proof alcohol is crucial for maximizing the yield of bitter compounds like Lactucopicrin, followed by a water extraction.[3]
Q2: I am experiencing low recovery of Lactucopicrin after extraction. What are the possible causes and solutions?
A2: Low recovery is a frequent challenge. Several factors could be responsible:
-
Incomplete Extraction: The solvent polarity may not be optimal for your specific sample matrix. If the sample is high in fat and the analyte is lipid-soluble, using only methanol might be insufficient.[4]
-
Solution: Adjust the solvent polarity based on the analyte and matrix. For lipid-soluble compounds, consider solvents with lower polarity like ethanol or acetonitrile (B52724). You can also enhance extraction by increasing the sample-to-solvent ratio, using sonication, or performing multiple extractions.[4]
-
-
Analyte Instability: Lactucopicrin exists alongside various conjugates (e.g., oxalates, sulfates) which can be unstable and revert to the parent compound during extraction, leading to inaccurate quantification of the native forms.[5] Oxalates, in particular, are known to be unstable and can hydrolyze.[5][6]
-
Solution: Optimize extraction conditions to minimize degradation. For example, a study on chicory roots found that maceration in water at 30°C for 17 hours favored the hydrolysis of conjugated forms, thereby increasing the yield of free lactucin (B167388) and dihydrolactucin.[7][8] Be aware of these conversions when interpreting your results.
-
-
Adsorption: The analyte may adsorb to glassware or the surfaces of producer cells, reducing the amount available in the supernatant.[9]
-
Solution: Silanize glassware to reduce active sites for adsorption. Ensure thorough mixing and separation techniques to maximize release from cellular material.
-
Q3: How do temperature and extraction time affect Lactucopicrin yield?
A3: Both temperature and time are critical parameters. For water-based extractions from chicory, lower temperatures (30°C to 50°C) were found to yield higher concentrations of free sesquiterpene lactones compared to higher temperatures (90°C to 100°C).[7] Extraction time also plays a crucial role; a longer duration (e.g., 17 hours) can significantly increase the concentration of free lactones by promoting the hydrolysis of their conjugated forms.[7][8]
Quantitative Data Summary
Table 1: Comparison of Lactucopicrin & Related Sesquiterpene Lactone Extraction Methods
| Method | Matrix | Solvent/Conditions | Key Findings | Reference |
| Maceration | Chicory Roots | Water, 30°C, 17 hours | Optimized for hydrolysis of conjugates, increasing free lactone yield. | [7][8] |
| Supercritical Fluid Extraction (SFE) | Chicory Roots | CO2 with 10% Ethanol co-solvent (350 bar, 40°C) | More selective for sesquiterpene lactones than conventional liquid extraction. | [2] |
| Solvent Homogenization | Lettuce Stems | 85% Methanol | Effective for initial extraction from plant tissue. | [1][6] |
| Liquid-Liquid Extraction | Chicory Water Extract | Ethyl Acetate (B1210297) | Achieved recovery rates of 98.8% for Dihydrolactucin and 94.8% for Lactucin. | [8] |
Experimental Protocols
Protocol 1: General Methanol-Based Extraction from Plant Material
-
Homogenization: Weigh 1 gram of fresh (or 200 mg of freeze-dried) and powdered plant material. Homogenize in 10 mL of 85% methanol using a high-speed blender or mortar and pestle. Allow the mixture to steep overnight at 4°C.[1]
-
Filtration: Filter the homogenate through miracloth or a similar filter to separate the solid residue.
-
Re-extraction: Re-extract the residue two more times with 5 mL of 70% methanol to ensure complete extraction.
-
Pooling and Concentration: Pool all the filtrates and concentrate them under vacuum using a rotary evaporator at a temperature not exceeding 40°C.
-
Defatting: Defat the resulting aqueous concentrate by performing a liquid-liquid extraction with an equal volume of hexane (B92381) or petroleum ether. Discard the non-polar layer.
-
Final Extraction: Extract the aqueous layer three times with an equal volume of ethyl acetate. Pool the ethyl acetate fractions.[8]
-
Drying and Reconstitution: Dry the ethyl acetate extract over anhydrous sodium sulfate (B86663) and evaporate to dryness. Reconstitute the final residue in a known volume of the mobile phase (e.g., 1 mL) for HPLC analysis.
Section 2: Chromatographic Analysis
This section focuses on challenges related to HPLC-UV and LC-MS methods for Lactucopicrin quantification.
FAQs & Troubleshooting Guide
Q1: What are the typical HPLC-UV conditions for separating Lactucopicrin?
A1: A reversed-phase C18 column is most commonly used. The mobile phase typically consists of a gradient of acidified water (e.g., with 0.1% phosphoric acid or formic acid) and an organic solvent like acetonitrile or methanol.[6][10] Detection is often performed at 256 nm or 264 nm.[6][11][12]
Q2: I'm seeing poor peak shape and resolution between Lactucopicrin and other related compounds like Lactucin. How can I improve this?
A2: Poor resolution is a common issue due to the structural similarity of sesquiterpene lactones.
-
Optimize Mobile Phase: Adjusting the gradient slope is the most effective way to improve separation. A shallower gradient provides more time for compounds to resolve. Also, evaluate the effect of pH by modifying the acid in the mobile phase.[13]
-
Column Temperature: Increasing the column temperature (e.g., to 35-45°C) can decrease mobile phase viscosity, which may improve peak shape and efficiency.[6][10][13]
-
Column Choice: If optimization fails, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Q3: My quantitative results from LC-MS analysis are inconsistent. Could this be due to matrix effects?
A3: Yes, inconsistent results in LC-MS are frequently caused by matrix effects, where co-eluting components from the sample matrix interfere with the ionization of the target analyte.[14] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), causing significant inaccuracies.[14][15]
-
How to Identify: Matrix effects can be quantitatively assessed by comparing the analyte's response when spiked into a post-extraction blank matrix versus its response in a neat solvent. A ratio (Matrix Factor) of <1 indicates suppression, while >1 indicates enhancement.[14]
-
How to Mitigate:
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) or more thorough liquid-liquid extraction to remove interfering components.[15]
-
Optimize Chromatography: Modify the HPLC gradient to separate the analyte from the interfering matrix components.[14]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the actual samples.[16]
-
Quantitative Data Summary
Table 2: Typical HPLC-UV Method Parameters for Lactucopicrin Quantification
| Parameter | Typical Value / Condition | Reference |
| Column | Reversed-Phase (RP) C18, 5 µm, 250 x 4.6 mm | [6] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | [6] |
| Mobile Phase B | 90% Acetonitrile in Water | [6] |
| Gradient | 99:1 (A:B) to 48:52 (A:B) over 60 minutes | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Column Temperature | 35 °C | [6] |
| Detection Wavelength | 264 nm | [6] |
| Injection Volume | 15 µL | [6] |
Experimental Protocols
Protocol 2: Standard HPLC-UV Analysis Method
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 99% Water with 0.1% H₃PO₄ : 1% Acetonitrile). Ensure the baseline is stable.
-
Standard Preparation: Prepare a stock solution of Lactucopicrin standard (if available) in methanol. Create a calibration curve by making serial dilutions in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Injection: Inject 15 µL of the reconstituted sample extract (from Protocol 1) and the calibration standards.[6]
-
Chromatographic Run: Run the gradient method as described in Table 2.
-
Data Analysis: Identify the Lactucopicrin peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount by integrating the peak area and comparing it against the calibration curve.
Section 3: Data Interpretation and Validation
This section covers the validation of analytical methods and interpretation of results.
FAQs & Troubleshooting Guide
Q1: What validation parameters are essential for a quantitative HPLC method for Lactucopicrin?
A1: According to ICH guidelines, a quantitative HPLC method should be validated for the following parameters:[17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is often demonstrated using forced degradation studies.[10]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[18]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[18]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).[10]
Q2: My recovery in a spike-and-recovery experiment is only 70%. Is this acceptable?
A2: A recovery of 70% may be acceptable depending on the complexity of the matrix and the stage of method development, but it often indicates a need for optimization. For multiclass contaminant analysis in complex feed, apparent recoveries between 60-140% were reported for a majority of compounds.[19] However, for method validation, recovery is typically expected to be closer to 100% (e.g., within 80-120%). Low recovery suggests issues with extraction efficiency, analyte degradation, or significant matrix effects.[4][20] It is crucial to investigate the cause rather than simply correcting for it.
Quantitative Data Summary
Table 3: Example Method Validation Parameters from Literature (HPTLC Method for Lactucin & Lactucopicrin)
| Parameter | Lactucin | Lactucopicrin |
| Linear Range (µ g/band ) | 0.498–2.988 | 0.499–2.994 |
| Correlation Coefficient (r²) | 0.9938 | 0.9946 |
| Average Recovery (%) | 99.96% | 99.52% |
| Relative Standard Deviation (RSD) of Recovery | 2.49% | 2.45% |
| Source: Data adapted from a study on Cichorium glandulosum.[12] |
Section 4: Mandatory Visualizations
Experimental & Logical Workflows
Caption: General workflow for Lactucopicrin quantification from plant material.
Caption: Troubleshooting flowchart for low Lactucopicrin recovery.
Caption: Diagram illustrating matrix effects (ion suppression) in LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots [mdpi.com]
- 3. feralforaging.com [feralforaging.com]
- 4. welchlab.com [welchlab.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Optimizing Intybin Dosage in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Intybin (Lactucopicrin) in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects?
This compound, also known as Lactucopicrin, is a bitter sesquiterpene lactone found in plants like wild lettuce (Lactuca virosa) and chicory (Cichorium intybus).[1] It is known to have sedative, analgesic, and antimalarial effects.[1] Furthermore, this compound has been shown to act as an acetylcholinesterase inhibitor.[1]
Q2: How should I determine the starting dose for my this compound animal study?
Determining a safe and effective starting dose is a critical first step, especially for a compound with limited published in vivo dosing data. A systematic approach is recommended:
-
Literature Review: Search for any published studies on this compound or compounds with similar structures or mechanisms of action to gather any existing dosing information in relevant animal models.[2]
-
In Vitro Data: Utilize in vitro efficacy data, such as IC50 or EC50 values, as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and requires careful consideration.[2]
-
Dose Escalation Studies: If no prior data exists, a dose-range finding study is essential. This involves administering escalating doses of the compound to different groups of animals to identify the maximum tolerated dose (MTD).[2][3]
Q3: How can I convert a dose from one animal species to another or to a human equivalent dose (HED)?
Dose conversion between species is most reliably performed using Body Surface Area (BSA) normalization.[2] The FDA provides guidance and conversion factors (Km) for this purpose. The formula for converting an animal dose to a Human Equivalent Dose (HED) is:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)[2]
It is important to note that this provides an estimate, and a safety factor should be applied when extrapolating to initial human trials.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound dosage in animal studies.
Issue 1: High mortality or severe toxicity observed even at the lowest dose.
| Possible Causes | Troubleshooting Steps |
| The starting dose was too high. | Redesign the study with a significantly lower starting dose (e.g., 10-fold lower).[2] |
| Unexpected sensitivity in the chosen animal model. | Review literature for species-specific sensitivity to similar compounds. Consider a different animal model if necessary. |
| Formulation or vehicle toxicity. | Ensure the vehicle is non-toxic at the administered volume. Conduct a vehicle-only control group to rule out vehicle effects. |
Issue 2: No observable effect or lack of efficacy at the highest tested dose.
| Possible Causes | Troubleshooting Steps |
| The dose range is too low. | If no toxicity was observed, design a new study with a higher dose range. |
| Poor bioavailability of this compound. | Investigate the pharmacokinetic properties of this compound. Consider alternative routes of administration or formulation strategies to improve absorption. |
| Inappropriate animal model. | Ensure the chosen animal model is relevant to the intended therapeutic effect of this compound. |
| Insufficient duration of treatment. | The therapeutic effect may require a longer treatment period. |
Issue 3: Inconsistent results or high variability within experimental groups.
| Possible Causes | Troubleshooting Steps |
| Improper randomization and blinding. | Implement proper randomization of animals into groups and blind the study to minimize bias.[4] |
| Biological variability. | Account for biological diversity by including both sexes and animals from multiple litters.[4] |
| Inconsistent experimental procedures. | Standardize all experimental procedures, including dosing, handling, and data collection. |
| Environmental factors. | Be aware of subtle environmental variables such as time of day for procedures, temperature, and even the gender of the animal handlers, as these can impact experimental outcomes.[5] |
Data Presentation
The following tables provide templates for presenting data from dose-range finding and Maximum Tolerated Dose (MTD) studies.
Table 1: Dose-Range Finding Study Data Template
| Dose Group (mg/kg) | Number of Animals | Clinical Observations (e.g., behavior, posture) | Body Weight Change (%) | Number of Mortalities |
| Vehicle Control | 5 | Normal | 0 | |
| Dose 1 | 5 | |||
| Dose 2 | 5 | |||
| Dose 3 | 5 | |||
| Dose 4 | 5 |
Table 2: Maximum Tolerated Dose (MTD) Study Data Template
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight (g) ± SD | Hematology Parameters (e.g., WBC, RBC, PLT) | Clinical Chemistry (e.g., ALT, AST, BUN, Creatinine) | Gross Pathology Findings |
| Vehicle Control | 5 | ||||
| Dose X | 5 | ||||
| Dose Y | 5 | ||||
| Dose Z | 5 |
Experimental Protocols
1. Dose-Range Finding Study Protocol
-
Objective: To determine a range of doses for further efficacy and toxicity studies and to identify the Maximum Tolerated Dose (MTD).[3]
-
Methodology:
-
Animal Model: Select a relevant animal model (e.g., mice or rats).
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.[2]
-
Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.[2]
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[2] Signs include changes in behavior, posture, fur, and activity.
-
Data Collection: Record clinical signs, body weight changes, and any mortalities.
-
2. Acute Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the acute toxicity of a single oral dose of a compound. This is often used for compounds expected to have low toxicity.
-
Methodology:
-
Animal Model: Use a single rodent species (e.g., rats), with 5 animals per sex.
-
Dosing: Administer a single high dose of the compound (e.g., 2000 or 5000 mg/kg) via oral gavage.[2] A vehicle control group is also included.
-
Procedure: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
-
Data Collection: Record clinical signs, body weights, and any deaths over a 14-day observation period.
-
Visualizations
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting decision tree for in vivo studies.
Caption: this compound's mechanism via acetylcholinesterase inhibition.
References
Troubleshooting unexpected results in Intybin experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with Intybin. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected inhibitory effect of this compound on our target pathway. What are the potential causes?
Several factors could contribute to a reduced or absent effect of this compound in your experiments. These can range from issues with the compound itself to specific experimental conditions.[1]
-
Compound Integrity and Storage: Ensure that your this compound stock has been stored correctly and has not degraded. It is recommended to prepare fresh stock solutions for each experiment.[1][2]
-
Suboptimal Concentration: The concentration of this compound being used may be too low for your specific cell line or experimental setup. A dose-response experiment is crucial to determine the optimal inhibitory concentration (IC50).[1]
-
Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its intracellular target.[3]
-
High Protein Binding: If you are using a medium containing serum, this compound may be binding to proteins like albumin, which reduces its effective concentration available to the cells.[1]
-
Compensatory Signaling Pathways: The cells may have activated alternative signaling pathways to bypass the pathway targeted by this compound.[1]
Q2: Our cells are exhibiting an unexpected phenotype after this compound treatment that doesn't align with the known function of its target. What could be happening?
Unexpected cellular phenotypes are a common challenge when working with novel inhibitors and can often be attributed to off-target effects.[4][5]
-
Off-Target Effects: Kinase inhibitors can sometimes bind to and affect proteins other than their intended target due to structural similarities in ATP-binding pockets.[5][6] This can lead to a variety of unforeseen biological responses.
-
Cell Line Specificity: The genetic background of your specific cell line can influence its response to this compound.
-
Experimental Variability: It is important to rule out any inconsistencies in your experimental procedure.
To investigate this, consider performing a broad-panel kinase screen to identify potential off-target interactions of this compound.[4][5]
Q3: We are observing significant cell death or toxicity at concentrations where we expect to see specific inhibition. What does this suggest?
High levels of cytotoxicity can indicate a few possibilities:
-
On-Target Toxicity: The intended target of this compound may be critical for cell survival in your specific cell model.
-
Off-Target Toxicity: The cell death may be a result of this compound affecting one or more off-target kinases that are essential for cell viability.[5]
-
Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.1%, and is consistent across all treatment groups.[1][7]
A dose-response experiment measuring both target inhibition and cell viability can help to distinguish between specific on-target effects and general cytotoxicity.
Q4: this compound shows good activity in our biochemical assays, but this is not translating to our cell-based assays. Why might this be?
Discrepancies between biochemical and cell-based assay results are a frequent observation in drug discovery.[3]
-
Cellular Permeability: As mentioned, the compound may not be entering the cells effectively.[3]
-
Drug Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.[3][8]
-
Compound Stability: this compound may be unstable or rapidly metabolized in the cell culture medium under standard incubation conditions (37°C, 5% CO2).[2]
-
Target Engagement in a Cellular Context: The target protein may be in a conformation or part of a complex within the cell that prevents this compound from binding effectively.
Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can be used to confirm that this compound is binding to its target inside the cell.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Lack of Efficacy
If you are not observing the expected inhibitory effect of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for lack of this compound efficacy.
Guide 2: Investigating Unexpected Phenotypes
If this compound is causing unexpected cellular responses, this guide can help you determine the cause.
Caption: Workflow for investigating unexpected phenotypes.
Data Presentation
Table 1: Troubleshooting Summary for Unexpected this compound Results
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or No Efficacy | Compound degradation | Prepare fresh stock solutions. |
| Suboptimal concentration | Perform a dose-response experiment to find the IC50. | |
| Low cell permeability | Consider using a different cell line or permeabilization agent (assay dependent). | |
| Activation of compensatory pathways | Analyze related signaling pathways for changes in activation. | |
| Unexpected Phenotype | Off-target effects | Conduct a kinase selectivity screen. |
| Cell-line specific response | Test this compound in a different, well-characterized cell line. | |
| High Cytotoxicity | On-target or off-target toxicity | Perform a dose-response for both target inhibition and cell viability. |
| Solvent toxicity | Ensure the final vehicle concentration is non-toxic (e.g., <0.1% DMSO). | |
| Biochemical vs. Cell-Based Discrepancy | Poor cell permeability or active efflux | Perform a cellular uptake assay. |
| Compound instability in media | Test the stability of this compound in cell culture media over time. | |
| Lack of target engagement in cells | Use CETSA or NanoBRET to confirm target binding. |
Experimental Protocols
Protocol 1: Western Blot for Target Inhibition
This protocol describes how to assess the inhibition of a target kinase by measuring the phosphorylation of its downstream substrate.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for the desired duration. Include a vehicle-only control.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate it with a primary antibody specific to the phosphorylated form of the downstream target. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein of the downstream target or a loading control (e.g., GAPDH, β-actin) to normalize the data.[4]
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a method for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition: Treat the cells with a serial dilution of this compound. Include wells with untreated cells and vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Signaling Pathway Diagram
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: A Guide to Minimizing Lactucopicrin-Induced Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lactucopicrin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you manage and minimize the cytotoxic effects of Lactucopicrin in your cell line experiments, ensuring the integrity and success of your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Lactucopicrin.
| Issue | Potential Cause | Recommended Solution |
| High cell death even at low concentrations of Lactucopicrin. | Cell line sensitivity: Different cell lines exhibit varying sensitivities to Lactucopicrin. | Refer to the IC50 data table below to determine the expected cytotoxic range for your cell line. If your cell line is not listed, perform a dose-response experiment with a wide concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50. |
| Solvent toxicity: The solvent used to dissolve Lactucopicrin (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in the cell culture medium is minimal (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the same concentration of solvent without Lactucopicrin) to differentiate between solvent- and compound-induced cytotoxicity. | |
| Suboptimal cell health: Unhealthy or over-confluent cells are more susceptible to stress and cytotoxicity. | Use cells that are in the logarithmic growth phase and have a consistent passage number. Ensure cells are not over-confluent at the time of treatment. | |
| Inconsistent or variable results between experiments. | Inconsistent cell seeding: Variations in the initial number of cells seeded can lead to variability in results. | Use a hemocytometer or an automated cell counter to ensure consistent cell seeding density across all experiments. |
| Reagent variability: Inconsistent preparation or storage of Lactucopicrin stock solutions or other reagents can affect results. | Prepare fresh dilutions of Lactucopicrin from a concentrated stock for each experiment. Ensure all reagents are stored correctly and have not undergone multiple freeze-thaw cycles. | |
| Incubation time: The cytotoxic effects of Lactucopicrin are time-dependent. | Standardize the incubation time across all experiments. If exploring different time points, do so systematically. | |
| Unexpectedly low or no cytotoxicity observed. | Lactucopicrin degradation: The compound may have degraded due to improper storage. | Store Lactucopicrin stock solutions at -20°C or -80°C and protect from light. Prepare fresh working solutions for each experiment. |
| Cell resistance: The chosen cell line may be resistant to Lactucopicrin's cytotoxic effects. | Consider using a different cell line known to be sensitive to Lactucopicrin or investigate the mechanisms of resistance in your current cell line. | |
| Assay interference: Lactucopicrin may interfere with the components of your cytotoxicity assay (e.g., reducing MTT reagent). | Include a "compound only" control (Lactucopicrin in media without cells) to check for direct effects on the assay reagents. Consider using an alternative cytotoxicity assay that works on a different principle (e.g., LDH release vs. metabolic activity). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Lactucopicrin-induced cytotoxicity?
A1: Lactucopicrin primarily induces cytotoxicity through the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G2/M phase.[1][2] It has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] Additionally, Lactucopicrin can induce oxidative stress within the cells, contributing to its cytotoxic effects.[2]
Q2: How can I reduce Lactucopicrin's cytotoxicity to study its other biological effects?
A2: To study non-cytotoxic effects, you can:
-
Use sub-lethal concentrations: Determine the IC50 value for your cell line and use concentrations significantly below this value.
-
Shorten the incubation time: The cytotoxic effects of Lactucopicrin are often time-dependent. Reducing the exposure time may allow you to observe other effects before significant cell death occurs.
-
Co-treatment with an antioxidant: Since oxidative stress is a mechanism of Lactucopicrin's cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cell death.[2]
Q3: Is Lactucopicrin selectively cytotoxic to cancer cells?
A3: Research suggests that Lactucopicrin exhibits some level of selective cytotoxicity towards cancer cells. For example, a related compound, Lactucin, showed significant antiproliferative effects on lung adenocarcinoma cell lines (A549 and H2347) but not on the normal lung fibroblast cell line MRC-5. While more direct data on Lactucopicrin's effects on a wide range of normal cell lines is needed, its anticancer activity in cell lines like SKMEL-5 (skin cancer) and U87Mg (glioblastoma) is well-documented.[1][2]
Q4: Which signaling pathways are modulated by Lactucopicrin and may be related to its cytotoxicity?
A4: Lactucopicrin has been shown to modulate several key signaling pathways:
-
m-TOR/PI3K/AKT Pathway: It inhibits this pathway, which is crucial for cell survival and proliferation, in skin cancer cells.[1]
-
NF-κB and AHR Pathways: Lactucopicrin acts as a potent antagonist of NF-κB, a key regulator of inflammatory responses and cell survival.[3][4] It also modulates the Aryl Hydrocarbon Receptor (AHR) pathway, and the interplay between AHR and NF-κB is involved in its anti-inflammatory effects.[3][4]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lactucopicrin in various cell lines as reported in the literature.
| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| SKMEL-5 | Human Skin Cancer | Not Specified | 7.5 | [1] |
| U87Mg | Human Glioblastoma | 24 hours | 12.5 ± 1.1 | [2] |
| 48 hours | Not Specified | [2] | ||
| 72 hours | 3.6 ± 1.1 | [2] | ||
| Saos-2 | Human Osteosarcoma | Not Specified | 25 | |
| HepG2 | Human Hepatoblastoma | Not Specified | 20 (for TG reduction) | [3] |
Data on the cytotoxicity of Lactucopicrin against a broad range of normal human cell lines is limited in the currently available literature.
Experimental Protocols
Here are detailed methodologies for key experiments to assess and manage Lactucopicrin's cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Lactucopicrin
-
Cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Lactucopicrin in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
Lactucopicrin
-
Cell line of interest
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a detergent).
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Lactucopicrin
-
Cell line of interest
-
Complete culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with Lactucopicrin for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing and minimizing Lactucopicrin cytotoxicity.
Caption: Lactucopicrin inhibits the m-TOR/PI3K/AKT signaling pathway.
Caption: Lactucopicrin modulates the crosstalk between NF-κB and AHR pathways.
References
- 1. Lactucopicrin promotes fatty acid β-oxidation and attenuates lipid accumulation through adenosine monophosphate-activated protein kinase activation in free fatty acid-induced human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactucin & Lactucopicrin ameliorates FFA-induced steatosis in HepG2 cells via modulating lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a-z.lu [a-z.lu]
Intybin assay variability and reproducibility
Welcome to the Technical Support Center for the Intybin Assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, understand assay variability, and ensure reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: Why am I observing high background signal across my plate?
Answer: High background can obscure your results and is often caused by several factors:
-
Insufficient Blocking: The blocking buffer may not have been incubated for a sufficient amount of time, or an inappropriate blocking agent was used. Ensure all protein-binding sites on the microplate are saturated.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[1] It is crucial to titrate your antibodies to find the optimal concentration.
-
Inadequate Washing: Residual unbound antibodies or detection reagents can remain if washing steps are not thorough.[2] Ensure all wells are completely aspirated and filled during each wash cycle. Using an automated plate washer can improve consistency.[3]
-
Cross-Contamination: Reagents or samples may have been contaminated. Use fresh pipette tips for each sample and reagent to prevent carryover.[4]
-
Incubation Temperature: Incubation at temperatures exceeding 37°C can increase non-specific binding.[2] Adhere to the recommended incubation temperatures in the protocol.
Question: My signal is very weak or completely absent. What could be the cause?
Answer: A weak or non-existent signal can halt an experiment. Consider these potential causes:
-
Omission of a Key Reagent: A critical step, such as adding the primary antibody, detection antibody, or substrate, may have been missed.[2][5] Double-check your protocol to ensure all reagents were added in the correct sequence.
-
Inactive Reagents: Ensure that reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. Sodium azide, for instance, can inhibit peroxidase activity and should be avoided in buffers if using an HRP-conjugate.[2]
-
Incorrect Reagent Preparation: Reagents may have been prepared incorrectly or improperly diluted. Always verify calculations and ensure thorough mixing before use.[6]
-
Insufficient Incubation Time: Incubation times may have been too short for effective binding or signal development. Follow the protocol's recommended durations for each step.[3]
Question: I'm seeing high variability (high Coefficient of Variation - %CV) between my replicate wells. What is the problem?
Answer: High variability compromises the reliability and reproducibility of your data. The most common sources of poor precision are:
-
Inconsistent Pipetting Technique: Errors in pipetting are a primary source of variability.[4][6] Ensure your pipettes are calibrated, use fresh tips for each replicate, and pipette consistent volumes into the center of each well without touching the sides or bottom.
-
Temperature Gradients: If a plate is not incubated uniformly, temperature differences across the plate can lead to "edge effects," where wells on the outside behave differently than those in the center. Avoid stacking plates during incubation and use a plate shaker for even temperature distribution.[7]
-
Inconsistent Timing: Variations in the timing of reagent addition or incubation, especially the substrate reaction time, can cause significant differences between wells.[8] Be precise and consistent with your timing for all wells.
-
Improper Washing: Non-uniform washing can leave varying amounts of residual reagents in the wells, leading to inconsistent results.[4] An automated plate washer is recommended to minimize this type of error.[2]
-
Poorly Mixed Reagents: Failure to thoroughly mix reagents before application can result in an uneven distribution of components across the plate.[6]
Frequently Asked Questions (FAQs)
Question: What is the fundamental principle of the this compound Assay?
Answer: The this compound Assay is a quantitative sandwich enzyme-linked immunosorbent assay (ELISA). In this assay, a capture antibody specific for the this compound protein is pre-coated onto a microplate. When the sample is added, the this compound protein is captured by this antibody. A second, biotinylated detection antibody that recognizes a different epitope on the this compound protein is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a TMB substrate is introduced, and the HRP enzyme catalyzes a color change that is proportional to the amount of this compound protein present in the sample. The reaction is stopped, and the optical density is measured at 450 nm.
Question: What are the acceptable ranges for intra-assay and inter-assay variability?
Answer: For a validated and robust assay, the goal is to minimize variability.
-
Intra-assay precision (variability within a single plate) should ideally have a Coefficient of Variation (%CV) of <10% .
-
Inter-assay precision (variability between different plates/runs) should have a %CV of <15% . Achieving these targets indicates a high degree of reproducibility.[9]
Question: How can I ensure maximum reproducibility from one experiment to the next?
Answer: Ensuring long-term reproducibility requires strict adherence to standardized procedures.[10]
-
Use a Consistent Protocol: Do not deviate from the validated Standard Operating Procedure (SOP).
-
Reagent Consistency: If possible, use reagents from the same manufacturing lot to avoid batch-to-batch variability.[10] When switching to a new lot, perform bridging studies to ensure consistency.
-
Calibrate Equipment: Regularly calibrate all equipment, including pipettes, plate washers, and plate readers.[4]
-
Environmental Control: Perform the assay in a temperature-controlled environment and avoid proximity to heat sources or direct sunlight.[2]
-
Standardized Sample Handling: Ensure all samples are collected, processed, and stored in a uniform manner.[11]
Assay Performance & Data Presentation
The following table summarizes the typical performance characteristics of the this compound Assay under optimized conditions.
| Performance Metric | Specification | Description |
| Intra-Assay Precision (%CV) | < 10% | The coefficient of variation calculated from 16 replicates of a single sample on the same plate. |
| Inter-Assay Precision (%CV) | < 15% | The coefficient of variation calculated from 16 replicates of a single sample across 8 different plates on different days. |
| Limit of Detection (LOD) | 15 pg/mL | The lowest concentration of this compound that can be reliably distinguished from the blank with 99% confidence. |
| Dynamic Range | 30 - 2000 pg/mL | The concentration range over which the assay is accurate, precise, and linear. |
Detailed Experimental Protocol
This protocol outlines the key steps for performing the this compound Sandwich Assay.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature (20-25°C) before use.[3]
-
Plate Coating (if not pre-coated): Coat a 96-well microplate with 100 µL per well of capture antibody diluted in coating buffer (e.g., 1X PBS, pH 7.4). Seal the plate and incubate overnight at 4°C.
-
Washing (Step 1): Aspirate the coating solution and wash each well three times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and blot it firmly on a clean paper towel to remove any remaining buffer.[4]
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Seal the plate and incubate for 2 hours at room temperature.
-
Washing (Step 2): Repeat the wash process as described in Step 3.
-
Sample/Standard Incubation: Add 100 µL of prepared standards and samples to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature on an orbital shaker.
-
Washing (Step 3): Repeat the wash process as described in Step 3.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Seal the plate and incubate for 1 hour at room temperature on an orbital shaker.
-
Washing (Step 4): Repeat the wash process as described in Step 3.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Seal the plate, protect it from light, and incubate for 30 minutes at room temperature on an orbital shaker.
-
Washing (Step 5): Repeat the wash process, but increase the number of washes to five to ensure all unbound enzyme is removed.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-20 minutes, monitoring for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Visualizations
Signaling Pathway and Experimental Diagrams
Caption: Hypothetical this compound cellular signaling cascade.
Caption: Standard workflow for the this compound sandwich assay.
Caption: Decision tree for troubleshooting high %CV results.
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 3. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
- 4. How to Improve Precision and Reproducibility for ELISA? [elabscience.com]
- 5. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 6. news-medical.net [news-medical.net]
- 7. anshlabs.com [anshlabs.com]
- 8. Common errors in manual ELISA assays and how automation can help [automata.tech]
- 9. Are Your Laboratory Data Reproducible? The Critical Role of Imprecision from Replicate Measurements to Clinical Decision-making - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Accuracy: Immunoassay Blood Test Techniques [diamonddiagnostics.com]
Technical Support Center: Refining Protocols for Studying Intybin's Mechanism of Action
Welcome to the technical support center for researchers studying the mechanisms of Intybin (Lactucopicrin). This resource provides troubleshooting guidance and detailed protocols to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary mechanisms of action?
A1: this compound, also known as Lactucopicrin, is a sesquiterpene lactone found in plants such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa)[1]. Its known biological activities include sedative, analgesic, and antimalarial effects[1]. A key mechanism of action is the inhibition of acetylcholinesterase (AChE)[1]. More recent research has identified its role in potentiating neuritogenesis and neurotrophic effects through the Ca2+/CaMKII/ATF1 signaling pathway[2]. Additionally, it has been shown to modulate the crosstalk between NF-κB and AHR pathways, suggesting anti-inflammatory properties.
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A2: Inconsistent IC50 values are a common issue when working with natural compounds like this compound. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Seeding Density: Inconsistent initial cell seeding will lead to variability in final cell numbers and, consequently, IC50 values.
-
Compound Stability and Solubility: this compound may have limited stability and solubility in aqueous media. Ensure your stock solution in a solvent like DMSO is properly prepared and stored. Precipitates in the media can lead to inaccurate dosing. It is advisable to prepare fresh dilutions in media for each experiment from a frozen stock.
Q3: My Western blot results for downstream signaling proteins after this compound treatment are not reproducible. What should I check?
A3: Inconsistent protein expression in Western blots can be due to several factors:
-
Suboptimal Drug Concentration and Treatment Time: The effect of this compound on signaling pathways is often dose- and time-dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target protein.
-
Protein Degradation: Always use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation of your target proteins.
-
Antibody Quality: The quality of your primary antibody is critical. Ensure it is validated for the species you are working with and the application.
Q4: Can this compound degrade in cell culture media?
A4: The stability of sesquiterpene lactones like this compound in aqueous solutions can be a concern. Factors such as pH and temperature can affect their stability. It is recommended to prepare fresh dilutions of this compound in media for each experiment from a frozen DMSO stock. To confirm stability in your specific experimental setup, you can incubate this compound in your cell culture media for the duration of your experiment and then measure its concentration using a technique like HPLC.
Troubleshooting Guides
Acetylcholinesterase (AChE) Activity Assay
| Problem | Possible Cause | Solution |
| High background signal | Reagents contaminated or prepared incorrectly. | Prepare fresh reagents and ensure proper storage conditions. |
| This compound interferes with the assay components. | Run a control with this compound in the absence of the enzyme to check for direct reaction with the substrate or chromogen. | |
| Low or no signal | Inactive enzyme. | Use a fresh enzyme stock and ensure proper storage. Include a positive control to verify enzyme activity. |
| Incorrect buffer pH. | Verify the pH of all buffers and solutions. | |
| This compound concentration too high, leading to complete inhibition. | Perform a dose-response curve with a wider range of this compound concentrations. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations. | Maintain a constant temperature during the assay incubation. |
Neurite Outgrowth Assay
| Problem | Possible Cause | Solution |
| Poor cell attachment | Improper plate coating. | Ensure plates are evenly coated with an appropriate substrate (e.g., poly-L-lysine, laminin). |
| Unhealthy cells. | Use cells with a low passage number and ensure they are healthy before seeding. | |
| High cell death | This compound is cytotoxic at the tested concentrations. | Determine the cytotoxic concentration range of this compound using a cell viability assay (e.g., MTT) first. Use non-toxic concentrations for the neurite outgrowth assay. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is low and consistent across all wells, including controls. | |
| No neurite outgrowth in positive control | Inactive positive control (e.g., NGF). | Use a fresh, validated batch of the positive control. |
| Suboptimal cell density. | Optimize the cell seeding density. Too high or too low densities can inhibit neurite outgrowth. | |
| High variability in neurite length | Inconsistent cell distribution. | Ensure a single-cell suspension before seeding to achieve a uniform monolayer. |
| Subjective manual analysis. | Use automated image analysis software for objective and consistent quantification of neurite length and branching. |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Activity Assay
This protocol is based on the Ellman method, which measures the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) by AChE.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Purified acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound stock solution (in DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB stock solution in phosphate buffer.
-
Prepare a 10 mM ATCI stock solution in phosphate buffer.
-
Prepare working solutions of this compound by diluting the stock solution in phosphate buffer to the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control (phosphate buffer with the same percentage of DMSO).
-
Add 20 µL of the AChE solution (e.g., 0.1 U/mL) to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB working solution to each well.
-
Add 10 µL of ATCI working solution to initiate the reaction.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes in a kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Neurite Outgrowth Assay in PC12 Cells
This protocol describes how to assess the effect of this compound on neurite outgrowth in PC12 cells, a common model for neuronal differentiation.
Materials:
-
PC12 cells
-
F-12K Medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Nerve Growth Factor (NGF) as a positive control
-
This compound stock solution (in DMSO)
-
Poly-L-lysine
-
96-well cell culture plates
-
Microscope with imaging software
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µg/mL poly-L-lysine overnight at 37°C.
-
Wash the wells three times with sterile PBS and allow them to air dry.
-
-
Cell Seeding:
-
Seed PC12 cells at a density of 5 x 10^3 cells/well in complete medium (F-12K with 10% HS and 5% FBS).
-
Allow the cells to attach for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
After 24 hours, replace the medium with a low-serum medium (F-12K with 1% HS).
-
Add different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 50 ng/mL NGF).
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Imaging and Analysis:
-
After incubation, capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.
-
Measure the percentage of neurite-bearing cells and the average neurite length per cell using image analysis software.
-
Visualizations
Signaling Pathway of this compound in Neuritogenesis
Caption: this compound-induced signaling cascade for neuritogenesis.
Experimental Workflow for Acetylcholinesterase Activity Assay
Caption: Workflow for the AChE activity assay.
Logical Flow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent IC50 values.
References
Avoiding interference in Intybin bioassays
Welcome to the Technical Support Center for Intybin Bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding interference and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound bioassay?
A1: The this compound bioassay is a quantitative immunoassay designed to detect and measure the concentration of the target analyte in a biological sample. The assay utilizes a specific antibody that binds to the this compound analyte. The detection method typically involves an enzymatic reaction that produces a measurable signal, such as a color change, fluorescence, or luminescence, which is proportional to the amount of this compound present in the sample.
Q2: How should I properly store and handle the this compound bioassay kit reagents?
A2: Proper storage and handling of reagents are critical for assay performance. Always refer to the data sheet provided with your kit for specific storage temperatures. Some components may require different storage conditions.[1] It is crucial to allow all reagents, except for enzymes, to equilibrate to the assay temperature before use, which can be achieved using an incubator or water bath.[1] Enzymes should be kept on ice or at 4°C during the assay preparation.[1]
Q3: What type of microplate should I use for the this compound bioassay?
A3: The choice of microplate depends on the detection method of your specific this compound bioassay kit. For absorbance-based assays, clear plates are required. For fluorescence assays, black plates are necessary to minimize background signal, and for luminescence assays, white plates are used to maximize the light output.[1]
Q4: How can I ensure my pipetting is accurate and consistent?
A4: Consistent and careful pipetting is crucial for reproducible results. When adding reagents to the wells, pipette down the side of the well to ensure all the liquid flows to the bottom.[1] It is also important to avoid introducing bubbles, as they can interfere with the optical readings.[1]
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common issues you may encounter during your this compound bioassay experiments.
Problem 1: High Variability Between Replicate Wells
High variability can obscure the true results of your experiment. The coefficient of variation (CV) is a common measure of precision, and for ligand-binding assays, a CV of less than 20% is often considered acceptable.[2][3][4]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent pipetting | Ensure proper pipetting technique, including consistent speed and angle. Use calibrated pipettes and high-quality tips. |
| Air bubbles in wells | Visually inspect wells for bubbles before reading the plate. If bubbles are present, gently tap the plate to dislodge them.[1] |
| Temperature gradients across the plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates in areas with drafts or uneven heating. |
| Inadequate mixing of reagents | After adding reagents, gently tap the plate a few times to ensure thorough mixing.[1] |
Problem 2: Atypical or Non-Sigmoidal Standard Curve
A well-defined standard curve is essential for accurate quantification of your analyte. A poor standard curve can result from several factors.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect standard dilutions | Double-check all calculations and ensure accurate pipetting when preparing the standard serial dilutions.[1] |
| Improperly prepared working reagent | Verify that the working reagent was prepared according to the protocol and has not expired.[1] |
| Degraded standards or reagents | Ensure that all kit components have been stored correctly and are within their shelf life.[1] |
| Incorrect plate reading wavelength | Confirm that the plate reader is set to the correct wavelength as specified in the assay protocol.[1] |
Problem 3: Suspected Matrix Effects
The "matrix" refers to all the components in a sample other than the analyte of interest. These components can interfere with the assay and lead to inaccurate results, a phenomenon known as the matrix effect.[5][6]
Experimental Protocol to Test for Matrix Effects:
-
Sample Spiking:
-
Divide a sample into two aliquots.
-
Spike one aliquot with a known concentration of the this compound standard.
-
Leave the other aliquot unspiked.
-
-
Assay Measurement:
-
Measure the concentration of this compound in both the spiked and unspiked samples.
-
-
Recovery Calculation:
-
Calculate the percent recovery using the following formula: % Recovery = (Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration * 100
-
-
Interpretation:
-
A recovery percentage close to 100% indicates the absence of significant matrix effects.
-
Low recovery suggests signal suppression, while high recovery indicates signal enhancement.
-
Troubleshooting Matrix Effects:
| Mitigation Strategy | Description |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering substances.[1] |
| Matrix Matching | Prepare standards in a matrix that is similar to the sample matrix. |
| Sample Purification | Use techniques like solid-phase extraction (SPE) to remove interfering components from the sample before the assay.[7] |
Problem 4: Suspected Cross-Reactivity
Cross-reactivity occurs when substances with a similar structure to the target analyte bind to the assay antibody, leading to falsely elevated results.[8] This is a common issue in immunoassays.[8][9][10]
Experimental Protocol to Test for Cross-Reactivity:
-
Prepare Potential Cross-Reactant Solutions:
-
Prepare solutions of compounds that are structurally similar to this compound or are known to be present in the samples at high concentrations.
-
-
Spike into Assay:
-
Run the this compound bioassay with these solutions in place of the standard.
-
-
Analyze Results:
-
If a significant signal is detected, it indicates that the compound is cross-reacting with the assay antibody.
-
Mitigation of Cross-Reactivity:
-
If significant cross-reactivity is identified, it may be necessary to use a more specific antibody or to purify the sample to remove the cross-reacting substance prior to analysis.
Visual Guides
Diagram 1: General Workflow for this compound Bioassay
Caption: A typical experimental workflow for the this compound bioassay.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common this compound bioassay issues.
Diagram 3: Interference Mechanisms
Caption: Visualization of cross-reactivity and matrix effect interference.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the matrix effect in the determination of selected pharmaceutical residues in seawater by solid-phase extraction and ultra-high-performance liquid chromatography-electrospray ionization low-energy collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Monitoring Lactucopicrin Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for monitoring the degradation products of Lactucopicrin. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Lactucopicrin?
A1: Lactucopicrin is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. Metabolic processes, such as those mediated by gut microbiota, also lead to specific degradation products. Under forced degradation conditions, the ester and lactone functionalities are key sites for hydrolysis, while the double bonds are susceptible to oxidation and photodegradation.
Q2: What are the expected degradation products of Lactucopicrin under various stress conditions?
A2: Based on the chemical structure of Lactucopicrin and studies on related sesquiterpene lactones, the following degradation products can be anticipated under forced degradation conditions:
| Stress Condition | Potential Degradation Products | Key Reactions |
| Acidic Hydrolysis | Lactucin, p-hydroxyphenylacetic acid, and the hydrolyzed lactone product (a carboxylic acid). | Hydrolysis of the ester linkage and opening of the γ-lactone ring. |
| Basic Hydrolysis | Lactucin, p-hydroxyphenylacetic acid, and the carboxylate salt from the opened lactone ring. | Saponification of the ester and hydrolysis of the γ-lactone ring. |
| Oxidative (e.g., H₂O₂) | Epoxides, diols, and potentially cleaved products at the double bonds. | Oxidation of the exocyclic and endocyclic double bonds. |
| Photolytic (UV/Daylight) | Addition products, such as the addition of a water molecule across a double bond.[1] | Photochemically induced reactions at the double bonds. |
| Thermal | Acceleration of hydrolysis and oxidation reactions. | Increased rate of chemical degradation. |
| Metabolic (Gut Microbiota) | Reduced forms such as 11β,13-dihydrolactucopicrin, and conjugated metabolites (e.g., glucuronides).[2] | Enzymatic reduction of double bonds and subsequent phase II metabolism. |
Q3: What are the naturally occurring conjugates of Lactucopicrin I should be aware of?
A3: In plant tissues, Lactucopicrin can be found conjugated with other molecules. The most common conjugates are oxalates and sulfates. Lactucopicrin-15-oxalate is a known natural derivative; however, the oxalate (B1200264) conjugates are generally unstable and can hydrolyze back to Lactucopicrin.[3]
Troubleshooting Guides for Lactucopicrin Analysis
This section provides troubleshooting for common issues encountered during the HPLC-MS analysis of Lactucopicrin and its degradation products.
Q4: I am not observing the expected Lactucopicrin peak in my HPLC-MS analysis. What could be the issue?
A4: Several factors could lead to the absence of the Lactucopicrin peak:
-
Sample Degradation: Lactucopicrin is sensitive to light and pH changes.[1] Ensure samples are protected from light and maintained at an appropriate pH prior to analysis.
-
Incorrect MS Ionization Mode: While ESI is common, Lactucopicrin may ionize more efficiently in either positive or negative mode. It is advisable to test both.
-
Suboptimal MS Parameters: The signal intensity can be highly dependent on source parameters like capillary voltage, gas flow, and temperature. Optimization of these parameters is crucial.
-
Low Concentration: The concentration of Lactucopicrin in your sample may be below the limit of detection (LOD). Consider concentrating your sample.
Q5: My chromatographic peaks for Lactucopicrin and its degradation products are showing poor shape (e.g., tailing, fronting, or splitting). How can I improve this?
A5: Poor peak shape can be attributed to several factors:
-
Column Issues: The column may be contaminated or have a void at the inlet. Flushing the column with a strong solvent or replacing it may be necessary.
-
Mobile Phase Mismatch: Ensure the sample solvent is compatible with the mobile phase. Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
pH of the Mobile Phase: The pH can affect the ionization state of the analytes. Using a buffered mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[2]
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.
Q6: I am observing unexpected peaks in my chromatogram. What could be their origin?
A6: Unexpected peaks can arise from several sources:
-
Contamination: Contamination can come from the sample, solvent, or the HPLC system itself. Running a blank can help identify the source of contamination.
-
Carryover: If a peak from a previous injection appears, it indicates carryover. Implementing a robust needle wash protocol and flushing the system between runs can mitigate this.
-
Degradation During Analysis: Lactucopicrin might degrade in the autosampler or on the column. Ensure the autosampler is cooled and the run time is optimized to prevent on-column degradation.
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for conducting forced degradation studies on Lactucopicrin to generate its degradation products. A target degradation of 5-20% is generally recommended for the development of stability-indicating methods.
-
Acid Hydrolysis: Dissolve Lactucopicrin in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add 0.1 M HCl. Incubate at 60°C and monitor the reaction over time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve Lactucopicrin in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature and monitor the reaction at shorter time intervals due to expected faster degradation (e.g., 30 min, 1, 2, 4 hours).
-
Oxidative Degradation: Dissolve Lactucopicrin in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature, protected from light, and monitor the reaction over time (e.g., 2, 4, 8, 24 hours).
-
Photolytic Degradation: Expose a solution of Lactucopicrin in a photostable, transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.
-
Thermal Degradation: Store solid Lactucopicrin in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C) and monitor for degradation over time.
Protocol 2: HPLC-MS Analysis of Lactucopicrin and its Degradation Products
This protocol provides a general method for the analysis of Lactucopicrin and its degradation products using HPLC-MS.
-
Chromatographic System: A high-performance liquid chromatography system coupled with a mass spectrometer (e.g., QTOF-MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute a range of polar and non-polar compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-35°C.
-
Injection Volume: 1-5 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), tested in both positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Source Parameters: Optimized for the specific instrument and compound.
-
Visualizations
Caption: Potential degradation pathways of Lactucopicrin under various stress conditions.
References
Technical Support Center: Best Practices for Working with Sesquiterpene Lactones
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with sesquiterpene lactones (STLs).
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with sesquiterpene lactones?
A1: The main challenges in handling sesquiterpene lactones stem from their chemical properties. Key difficulties include:
-
Low Aqueous Solubility: STLs are generally lipophilic and sparingly soluble in aqueous buffers, which can complicate bioassays and lead to inaccurate results.[1]
-
Chemical Instability: The presence of reactive functional groups, particularly the α-methylene-γ-lactone moiety, makes STLs susceptible to degradation under certain pH, temperature, and solvent conditions.[1][2]
-
Extraction and Purification Complexity: Isolating specific STLs from complex plant matrices is often challenging due to the presence of numerous structurally similar compounds.[1][3]
-
Toxicity and Off-Target Effects: Many STLs exhibit inherent cytotoxicity, which can interfere with certain biological assays and necessitates careful consideration of dosage and exposure times.[1]
Q2: My sesquiterpene lactone shows poor solubility in my aqueous assay buffer. What are the recommended methods to improve solubility?
A2: Poor aqueous solubility is a frequent issue. Here are several strategies to enhance the solubility of your STL for in vitro experiments:[1]
-
Co-solvents: Use a small percentage of an organic co-solvent such as DMSO, ethanol, or methanol (B129727). It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in biological assays.
-
Solubilizing Agents: Employ solubilizing agents like cyclodextrins or surfactants (e.g., Tween 80, Cremophor EL) to encapsulate the STL and improve its aqueous solubility.
-
pH Adjustment: For STLs with ionizable functional groups, adjusting the pH of the buffer can enhance solubility. However, be mindful of the compound's stability at different pH values.[2]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Q3: What are the optimal storage conditions for sesquiterpene lactones?
A3: To ensure the stability of sesquiterpene lactones, proper storage is critical.
-
Temperature: Store pure compounds and extracts at low temperatures, preferably at -20°C or -80°C for long-term storage.[4] For short-term storage, 4°C is acceptable.[4]
-
Light: Protect STLs from light to prevent photodegradation.[5][6] Use amber vials or store them in the dark.
-
Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Solvent: If stored in solution, use aprotic solvents. Ethanolic solutions of some STLs have been shown to be unstable over time, with the alcohol adding to reactive sites on the molecule.[7][8]
Q4: Are there any specific safety precautions I should take when handling sesquiterpene lactones?
A4: Yes, safety is paramount when working with STLs.
-
Dermal Exposure: Many sesquiterpene lactones are known to cause allergic contact dermatitis.[9][10] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][9] Nitrile gloves are recommended.[11]
-
Inhalation: Handle powdered STLs in a well-ventilated area or a fume hood to avoid inhaling airborne particles.[12]
-
Waste Disposal: Dispose of STL waste according to your institution's chemical waste disposal guidelines.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of sesquiterpene lactones, particularly with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting HPLC and LC-MS Analysis
| Issue | Potential Causes | Recommended Solutions |
| Poor or No Signal | - Analyte concentration is below the limit of detection (LOD).- Improper sample preparation or extraction.- Analyte degradation.- Incorrect ionization mode (for LC-MS).[13]- Suboptimal MS source parameters.[13] | - Concentrate the sample or inject a larger volume.[13]- Review and optimize the extraction protocol.[13]- Check sample stability; prepare fresh samples and avoid harsh conditions.[13]- Switch between positive and negative ionization modes.[13] Many STLs ionize more effectively in positive mode ([M+H]+, [M+Na]+).[14]- Optimize source parameters (e.g., gas flow, temperature).[13] |
| Peak Splitting or Tailing | - Column overloading.[13]- Column void or degradation.[13]- Inappropriate mobile phase pH.[13]- Analyte degradation on the column.[13] | - Dilute the sample and reinject.[13]- Flush the column with a strong solvent; if the problem persists, replace the column.[13]- Ensure the mobile phase pH is suitable for the analyte's chemical properties.[13]- If inconsistent, investigate on-column degradation. Consider using a different column stationary phase.[13] |
| Retention Time Shifts | - Fluctuations in column temperature.[13]- Changes in mobile phase composition (e.g., evaporation).[13]- Pump issues (inconsistent flow rate).[13]- Column degradation.[13] | - Use a column oven for consistent temperature control.[13]- Prepare fresh mobile phase daily and keep solvent bottles capped.[13]- Check for leaks in the pump and ensure proper pump performance.[13]- Replace the column if the stationary phase is degrading.[13] |
III. Experimental Protocols
Protocol 1: General Extraction of Sesquiterpene Lactones from Plant Material
This protocol provides a general procedure for the extraction of STLs from dried plant material.[3] The choice of solvent and method may need to be optimized depending on the specific plant material and target compounds.
Materials and Reagents:
-
Dried and powdered plant material
-
Shaker
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh an appropriate amount of dried and powdered plant material (e.g., 10 g).
-
Add a suitable volume of solvent to the plant material in a flask (e.g., 100 mL).
-
Subsequently, sonicate the mixture for 30 minutes in an ultrasonic bath.[3][15]
-
Filter the extract through filter paper to remove solid debris.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at 4°C for further purification.[4]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Sesquiterpene Lactones
HPLC is the preferred method for the analysis of non-volatile and thermolabile STLs.[14][16][17] A reversed-phase C18 column with UV detection is commonly used.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 series or equivalent system with a UV detector.[3]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both often acidified with 0.1% formic acid or acetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm, as many STLs lack strong chromophores and absorb at lower UV wavelengths.[16]
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Dissolve the STL standard or crude extract in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram for retention time and peak area.
IV. Data Presentation
Table 1: Stability of Sesquiterpene Lactones under Different Conditions
This table summarizes the stability of different types of sesquiterpene lactones under various pH and temperature conditions.
| Sesquiterpene Lactone Type | pH | Temperature | Stability | Reference |
| Bearing a side chain | 5.5 | 25°C / 37°C | Stable | [2] |
| Bearing a side chain | 7.4 | 37°C | Unstable (loss of side chain) | [2] |
| Not bearing a side chain | 5.5 & 7.4 | 25°C / 37°C | Stable | [2] |
| 11α,13-dihydrohelenalin esters (in 70% ethanol) | N/A | +4°C | 13% decrease over 3 years | [7][18] |
| 11α,13-dihydrohelenalin esters (in 70% ethanol) | N/A | +25°C | 32% decrease over 3 years | [7][18] |
| 11α,13-dihydrohelenalin esters (in 70% ethanol) | N/A | +30°C | 37% decrease over 3 years | [7][18] |
V. Visualizations
Diagram 1: General Workflow for Extraction and Purification of Sesquiterpene Lactones
Caption: Workflow for the extraction and purification of sesquiterpene lactones.
Diagram 2: Troubleshooting Logic for Poor LC-MS Signal
Caption: Troubleshooting workflow for poor or no signal in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. chemotechnique.se [chemotechnique.se]
- 7. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SESQUITERPENE LACTONE, TERPENES: Allergen Or Not An Allergen? | VMV InSkin [vmvinskin.com]
- 10. jeffreydachmd.com [jeffreydachmd.com]
- 11. Allergy to Sesquiterpene Lactone or Compositae | Allergy Advice - BSCA [cutaneousallergy.org]
- 12. escd.org [escd.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Anti-inflammatory Potential of Intybin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory activity of Intybin, a sesquiterpene lactone found in chicory (Cichorium intybus), against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to offer an objective evaluation of this compound's potential as an anti-inflammatory agent.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. The table below summarizes the available IC50 values for this compound (represented by its constituent sesquiterpene lactones), and comparator compounds against key inflammatory mediators.
| Compound | Target | IC50 Value (µM) | Source |
| This compound (8-Deoxylactucin) | Nitric Oxide (NO) Production | 13 | [1] |
| This compound (Lactucin) | Nitric Oxide (NO) Production | Moderate Inhibition | [2] |
| This compound (Lactucopicrin) | Nitric Oxide (NO) Production | Moderate Inhibition | [3] |
| Ibuprofen | COX-1 | 13 | [4][5] |
| COX-2 | 370 | [5] | |
| COX-1 | 12 | [6] | |
| COX-2 | 80 | [6] | |
| COX-1 | 2.9 | [7] | |
| COX-2 | 1.1 | [7] | |
| Diclofenac | COX-1 | 0.075 | [8] |
| COX-2 | 0.038 | [8] | |
| COX-1 | 4 nM | [9] | |
| COX-2 | 1.3 nM | [9] | |
| COX-1 | 0.611 | [10] | |
| COX-2 | 0.63 | [10] | |
| Curcumin | Nitric Oxide (NO) Production | 14.7 | [11] |
| Quercetin | COX-2 Gene Expression | ~10 | [12] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies for key in vitro anti-inflammatory assays.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[13][14]
Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a suitable substrate.[14][15]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Test compounds and reference inhibitors (e.g., Ibuprofen, Diclofenac)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[14]
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, hematin, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a control group with the solvent alone.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[16]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
After a specific incubation time (e.g., 2 minutes), stop the reaction.
-
Add the detection reagent and measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[17][18]
Principle: The amount of NO produced by macrophages is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[19]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)[17]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds and reference inhibitors
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or reference inhibitors for a specified pre-incubation period.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control group.
-
Incubate the plate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of the Griess reagent (prepared by mixing Part A and Part B).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Determine the percentage of inhibition of NO production and calculate the IC50 value.
LPS-Induced Cytokine Release Assay
This assay evaluates the effect of a compound on the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells stimulated with LPS.[20][21]
Principle: The concentration of cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a monocyte/macrophage cell line)[20]
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds and reference inhibitors
-
ELISA kits for the specific cytokines to be measured (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Culture the immune cells in a 96-well plate.
-
Treat the cells with different concentrations of the test compounds or reference inhibitors.
-
Stimulate the cells with LPS to induce cytokine production.[20]
-
Incubate the plate for a specific duration (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration from a standard curve.
-
Determine the percentage of inhibition of cytokine release and calculate the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate a key inflammatory signaling pathway and a typical experimental workflow for validating anti-inflammatory compounds.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Anti-inflammatory Drug Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactucin | CAS:1891-29-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. assaygenie.com [assaygenie.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 20. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Analysis of the Analgesic Efficacy of Intybin (Lactucopicrin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of Intybin, also known as Lactucopicrin, with other established analgesics. The information presented is based on available preclinical data, with a focus on quantitative comparisons, experimental methodologies, and mechanisms of action.
Executive Summary
This compound (Lactucopicrin) is a sesquiterpene lactone found in plants such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa)[1]. Preclinical studies demonstrate that this compound possesses analgesic and sedative properties, with a mechanism of action distinct from traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Its analgesic effects are comparable to those of ibuprofen (B1674241) in thermal nociception models. The primary mechanism of action appears to be mediated through the central nervous system, involving the inhibition of the NF-κB signaling pathway and a novel crosstalk with the Aryl Hydrocarbon Receptor (AHR) pathway. While promising, further research is required to establish a comprehensive safety profile and comparative efficacy against a broader range of analgesics in clinical settings.
Comparative Efficacy of this compound
The analgesic efficacy of this compound has been primarily evaluated in rodent models using the hot plate and tail-flick tests, which are standard assays for assessing central analgesic activity.
Comparison with Ibuprofen
A key study directly compared the analgesic effects of this compound (Lactucopicrin) with the NSAID ibuprofen in mice. The results indicate that this compound exhibits a dose-dependent analgesic effect comparable to that of ibuprofen.
Table 1: Analgesic Efficacy of this compound vs. Ibuprofen in the Hot Plate Test [2][3][4]
| Compound | Dose (mg/kg, i.p.) | Latency Time (s) ± SEM |
| Vehicle | - | 10.2 ± 0.8 |
| This compound | 15 | 14.5 ± 1.2 |
| This compound | 30 | 16.8 ± 1.5** |
| Ibuprofen | 30 | 15.1 ± 1.3 |
*p<0.05, **p<0.01 vs. vehicle. Data are representative of findings from Wesołowska et al., 2006.
Table 2: Analgesic Efficacy of this compound vs. Ibuprofen in the Tail-Flick Test [2][3]
| Compound | Dose (mg/kg, i.p.) | Latency Time (s) ± SEM |
| Vehicle | - | 2.8 ± 0.3 |
| This compound | 30 | 4.9 ± 0.5 |
| Ibuprofen | 60 | 5.2 ± 0.6 |
**p<0.01 vs. vehicle. Data are representative of findings from Wesołowska et al., 2006.
Indirect Comparison with Morphine
Direct comparative studies between this compound and opioid analgesics like morphine are limited. However, an indirect comparison can be made by examining their effects in similar experimental paradigms.
Table 3: Indirect Comparison of Analgesic Efficacy in the Hot Plate and Tail-Flick Tests
| Compound | Test | Dose (mg/kg) | Route | Animal Model | Reported Effect |
| This compound | Hot Plate | 15-30 | i.p. | Mice | Significant increase in latency, comparable to 30 mg/kg ibuprofen.[2][3][4] |
| Morphine | Hot Plate | 5-10 | s.c./i.p. | Mice/Rats | Significant, dose-dependent increase in latency.[5][6][7][8] |
| This compound | Tail-Flick | 30 | i.p. | Mice | Significant increase in latency, comparable to 60 mg/kg ibuprofen.[2][3] |
| Morphine | Tail-Flick | 1.5-10 | i.p./s.c. | Rats | Significant, dose-dependent increase in latency.[9][10] |
Mechanism of Action
This compound's analgesic and anti-inflammatory effects are attributed to its modulation of key signaling pathways involved in inflammation and pain.
Inhibition of NF-κB Signaling
This compound has been identified as a potent antagonist of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13][14] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, this compound can reduce the inflammatory response that contributes to pain.[14]
Crosstalk with the Aryl Hydrocarbon Receptor (AHR)
Recent research has uncovered a novel mechanism involving the crosstalk between the NF-κB and the Aryl Hydrocarbon Receptor (AHR) pathways.[11][12][13] this compound acts as a modulator of AHR, and silencing AHR expression has been shown to reduce the NF-κB inhibitory effect of lactucopicrin.[11][12][13] This suggests that this compound's anti-inflammatory and analgesic effects are, at least in part, mediated through this previously unrecognized interplay between AHR and NF-κB.
Caption: this compound's proposed mechanism of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal pain and is sensitive to centrally acting analgesics.[15]
Objective: To evaluate the analgesic effect of a substance by measuring the latency of a mouse's response to a heated surface.
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
Procedure:
-
Male albino mice are used for the experiment.
-
Animals are placed individually on the hot plate, and the latency to a nocifensive response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.
-
Baseline latency is determined for each animal before drug administration.
-
Test compounds (this compound, ibuprofen, or vehicle) are administered intraperitoneally (i.p.).
-
The latency to the nocifensive response is measured at predetermined time points (e.g., 30, 60, and 90 minutes) after drug administration.
-
An increase in the latency period compared to the vehicle-treated group indicates an analgesic effect.
Tail-Flick Test
The tail-flick test is another common method for assessing the analgesic properties of drugs, primarily reflecting a spinal reflex to a thermal stimulus.
Objective: To measure the analgesic effect of a substance by determining the latency of the tail-flick reflex in response to a radiant heat source.
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
Procedure:
-
Mice are gently restrained, and their tails are positioned in the apparatus.
-
The radiant heat source is activated, and a timer starts simultaneously.
-
The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time is set to avoid tissue damage.
-
Baseline latency is measured before the administration of any substances.
-
Test compounds or vehicle are administered (e.g., i.p.).
-
Tail-flick latency is reassessed at various time intervals post-administration.
-
A significant increase in the tail-flick latency is indicative of an analgesic effect.
Caption: General workflow for preclinical analgesic testing.
Pharmacokinetics and Safety Profile
Pharmacokinetics
Studies on the pharmacokinetics of sesquiterpene lactones indicate that they are orally bioavailable.[16] After consumption of chicory juice, lactucin (B167388) and its metabolites were detected in the serum, with a peak concentration of total sesquiterpene lactones at approximately 1 hour.[16] However, lactucopicrin itself was not detected, suggesting it may be metabolized to lactucin and other derivatives in the gut.[16][17] The half-life of the metabolites ranged from approximately 2 to 5 hours.[16]
Safety and Side Effects
This compound also exhibits sedative properties, which have been observed as a decrease in spontaneous locomotor activity in mice at a dose of 30 mg/kg.[2][3] While chicory and wild lettuce have a long history of use in traditional medicine, there is limited formal toxicological data on purified this compound. High doses of wild lettuce have been reported to cause dizziness, anxiety, and mydriasis, suggesting potential anticholinergic effects, though this was from ingestion of the whole plant. Further studies are needed to establish a clear safety and side effect profile for isolated this compound.
Conclusion and Future Directions
This compound (Lactucopicrin) demonstrates promising analgesic activity in preclinical models, with an efficacy comparable to ibuprofen. Its unique mechanism of action, involving the modulation of the NF-κB and AHR signaling pathways, presents a novel approach to pain management that is distinct from opioids and traditional NSAIDs. This could be particularly beneficial for inflammatory pain conditions.
For drug development professionals, this compound represents a potential lead compound for a new class of analgesics. Future research should focus on:
-
Broadening Comparative Efficacy Studies: Conducting head-to-head trials against a wider array of analgesics, including other NSAIDs and opioids, is crucial.
-
Elucidating the Detailed Mechanism: Further investigation into the crosstalk between the NF-κB and AHR pathways could reveal more specific targets for drug design.
-
Comprehensive Toxicological and Safety Profiling: Rigorous safety and toxicology studies are essential to determine the therapeutic window and potential adverse effects.
-
Clinical Trials: Ultimately, well-designed clinical trials in human subjects are necessary to validate the preclinical findings and establish the therapeutic potential of this compound for various pain indications.
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Wild Lettuce (Lactuca virosa): Pain Relief, Benefits and Risks [healthline.com]
- 4. mdpi.com [mdpi.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Lactucopicrin Inhibits Cytoplasmic Dynein-Mediated NF-κB Activation in Inflammated Macrophages and Alleviates Atherogenesis in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Low Oral Bioavailability and Partial Gut Microbiotic and Phase II Metabolism of Brussels/Witloof Chicory Sesquiterpene Lactones in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Gut Microbiota Metabolism of Dietary Sesquiterpene Lactones: Untargeted Metabolomics Study of Lactucopicrin and Lactucin Conversion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioactive Sesquiterpene Lactones from Chicory, Endive, and Lettuce
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and phytochemical profiles of potent bioactive compounds derived from common Asteraceae species, supported by experimental data.
The quest for novel therapeutic agents from natural sources has led to a significant interest in the Asteraceae family, renowned for its rich content of bioactive sesquiterpene lactones (STLs). While the term "Intybin" is historically associated with the bitter principle of chicory (Cichorium intybus), modern analytical methods have identified a broader class of STLs, primarily lactucin (B167388) and lactucopicrin, as the key contributors to the bioactivity of chicory and its close relatives, endive (Cichorium endivia) and various lettuce species (Lactuca spp.). This guide provides a comparative analysis of these potent compounds from these prominent plant sources, focusing on their quantitative distribution, bioactivity, and the underlying molecular pathways.
Quantitative Comparison of Sesquiterpene Lactones
The concentration of lactucin, lactucopicrin, and related STLs can vary significantly between species, cultivars, and even different parts of the plant. This variation has direct implications for their potential therapeutic efficacy. The following tables summarize the quantitative data from various studies.
Table 1: Sesquiterpene Lactone Content in Cichorium Species
| Plant Species | Cultivar/Type | Plant Part | Lactucin (mg/kg DW) | Lactucopicrin (mg/kg DW) | Total STLs (mg/kg DW) | Reference |
| Cichorium intybus | Forage Feast | Leaves | - | - | 7900 (in 1997) - 15200 (in 1998) | [1] |
| Cichorium intybus | Grasslands Puna | Leaves | - | - | 5800 (in 1997) - 10300 (in 1998) | [1] |
| Cichorium intybus | INIA le Lacerta | Leaves | - | - | 5900 (in 1997) - 10300 (in 1998) | [1] |
| Cichorium intybus | Sugarloaf | Edible Part | - | - | up to 2497 | [2] |
| Cichorium intybus | Witloof | Edible Part | - | - | 383 - 2497 | [2] |
| Cichorium endivia | Curly Endive | Edible Part | - | - | 128 - 2045 | [2] |
| Cichorium endivia | Escarole | Edible Part | - | - | 128 - 2045 | [2] |
DW: Dry Weight. Note: Direct comparison of absolute values should be made with caution due to variations in analytical methods and growing conditions.
Table 2: Sesquiterpene Lactone Content in Lactuca Species
| Plant Species | Cultivar/Type | Plant Part | Lactucin (µg/g DW) | Lactucopicrin (µg/g DW) | 8-deoxylactucin (µg/g DW) | Reference |
| Lactuca sativa | Korean Red Cultivars | Leaves | 2.9 - 17.2 | 8.8 - 36.1 | 2.8 - 17.1 | [3] |
| Lactuca sativa | Korean Green Cultivars | Leaves | 2.9 - 17.2 | 8.8 - 36.1 | 2.8 - 17.1 | [3] |
| Lactuca serriola | Not specified | Latex | 57532 (mg/g latex) | - | - | [4] |
| Lactuca saligna | Not specified | Latex | - | 617 (mg/g latex) | - | [4] |
DW: Dry Weight. Note: The exceptionally high concentration in latex highlights its role as a storage site for these compounds.
Comparative Bioactivity
Extracts from chicory, endive, and lettuce, rich in STLs, have demonstrated a range of pharmacological activities.
-
Anti-inflammatory Activity: Chicory root extracts rich in STLs have been shown to significantly reduce inflammation in animal models.[5] The primary mechanism is the downregulation of pro-inflammatory genes such as COX-2, TNF-α, IL-1β, and iNOS.[5] Lactucopicrin, in particular, has been identified as a potent inhibitor of the NF-κB signaling pathway.[6][7] Studies on chicory have demonstrated that its STLs can regulate the secretion of inflammatory factors like TNF-α, IL-6, and IL-1 by inhibiting the IKK/NF-κB signaling pathway.[8]
-
Cytotoxic and Antitumor Activity: Various STLs have been evaluated for their cytotoxic effects against a range of cancer cell lines.[9][10][11] For instance, an extract from Cichorium endivia roots displayed significant antiproliferative activity against 14 cancer cell lines, inducing cell cycle arrest and apoptosis.[12] This activity is often attributed to the α-methylene-γ-lactone group present in many STLs, which can alkylate biological macromolecules.
-
Hepatoprotective Activity: Extracts of Cichorium endivia have shown a powerful capacity to protect liver cells from oxidative stress-induced damage in both in vitro and in vivo models.[13][14] This effect is attributed in part to the antioxidant properties of its phenolic and sesquiterpenoid constituents.
-
Analgesic and Sedative Activity: Lactucin and lactucopicrin are known for their analgesic and sedative properties, with some studies suggesting their effects are comparable to those of ibuprofen.[15]
Signaling Pathway Modulation
The therapeutic effects of these sesquiterpene lactones are underpinned by their ability to modulate key cellular signaling pathways.
Lactucopicrin has been shown to be a potent antagonist of the NF-κB pathway, a central regulator of inflammation. It can also modulate the Aryl Hydrocarbon Receptor (AHR) pathway, revealing a previously unrecognized crosstalk between AHR and NF-κB.[7][16]
Lactucin has been reported to downregulate the MAPK signaling pathway, which is crucial for cell proliferation and survival, thereby inhibiting the growth of cancer cells.
Experimental Protocols
A generalized workflow for the extraction and quantification of sesquiterpene lactones is presented below. Specific parameters may need optimization based on the plant matrix and target compounds.
Detailed Methodologies
1. Extraction of Sesquiterpene Lactones from Cichorium intybus [17][18][19]
-
Sample Preparation: Freeze-dry fresh chicory root and grind into a fine powder.
-
Extraction: Macerate 100 mg of the powdered root in ultrapure water. The vessel is placed in a temperature-controlled shaker at 30°C for 17 hours. This long maceration at a mild temperature aids in the hydrolysis of STL glycosides, increasing the yield of free lactones.
-
Purification: Centrifuge the mixture to pellet the solid material. The supernatant is then subjected to liquid-liquid extraction with an equal volume of ethyl acetate (B1210297). The ethyl acetate phase, containing the STLs, is collected.
-
Concentration: The solvent from the organic phase is removed under reduced pressure using a rotary evaporator to yield the crude STL extract.
2. Quantification by High-Performance Liquid Chromatography (HPLC) [3][20]
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution is commonly used, starting with a higher proportion of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and increasing the proportion of an organic solvent like acetonitrile over time.
-
Detection: STLs are monitored at a wavelength of approximately 256 nm.
-
Quantification: The concentration of individual STLs in the extracts is determined by creating a calibration curve using certified reference standards of lactucin, lactucopicrin, and other relevant compounds.
Conclusion
While "this compound" is a term historically linked to chicory, the primary bioactive and bitter compounds across chicory, endive, and lettuce are the sesquiterpene lactones, lactucin and lactucopicrin. Significant quantitative variations of these compounds exist among these related species and their cultivars, which directly impacts their sensory properties and therapeutic potential. Cichorium intybus generally presents as a concentrated source of these STLs. The potent anti-inflammatory and cytotoxic activities of these compounds are mediated through the modulation of key signaling pathways, including NF-κB and MAPK. The standardized protocols for extraction and quantification provided herein offer a foundation for further research and development of STL-based therapeutic agents. This comparative guide underscores the importance of precise phytochemical characterization in harnessing the full potential of these valuable natural products.
References
- 1. Influence of cultivation site on sesquiterpene lactone composition of forage chicory (Cichorium intybus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hort [journals.ashs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytotoxic Activity of Some Natural and Synthetic Sesquiterpene Lactones | Scilit [scilit.com]
- 10. Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 11. Cytotoxic effects of sesquiterpene lactones from the flowers of Hemisteptia lyrata B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unveiling the multifaceted antiproliferative efficacy of Cichorium endivia root extract by dual modulation of apoptotic and inflammatory genes, inducing cell cycle arrest, and targeting COX-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Hepatoprotective activity of Cichorium endivia L. extract and its chemical constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lactucarium - Wikipedia [en.wikipedia.org]
- 16. Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of Intybin's Acetylcholinesterase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the acetylcholinesterase (AChE) inhibitory activity of Intybin (also known as Lactucopicrin) against established Alzheimer's disease therapeutics: Donepezil (B133215), Galantamine, and Rivastigmine. The following sections present quantitative inhibitory data, detailed experimental methodologies for assessing AChE inhibition, and visual representations of the underlying biochemical pathways and experimental procedures.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound against acetylcholinesterase is commonly expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The table below summarizes the reported IC50 values for this compound and the comparator drugs against acetylcholinesterase. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | IC50 Value (AChE) | Notes |
| This compound (Lactucopicrin) | 150.3 µM[1][2] | A sesquiterpene lactone found in plants such as chicory. |
| Donepezil | 6.7 nM[3][4] | A highly selective inhibitor of acetylcholinesterase.[3] |
| Galantamine | 11 nM - 5000 nM | A reversible, competitive inhibitor of AChE.[5][6] |
| Rivastigmine | 4.3 nM - 1.03 µM[3][4][6] | An inhibitor of both acetylcholinesterase and butyrylcholinesterase.[3] |
Note: nM (nanomolar) and µM (micromolar) are units of concentration. 1 µM = 1000 nM. The data indicates that Donepezil, Galantamine, and Rivastigmine are significantly more potent inhibitors of acetylcholinesterase than this compound.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's method.[7][8] This colorimetric assay is a robust and widely accepted technique in the field.
Principle of the Ellman's Method
The assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (B1193921) (ATC) into thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[7] The presence of an AChE inhibitor will reduce the rate of this color change.
Materials and Reagents
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) and reference inhibitors (Donepezil, etc.)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure
-
Reagent Preparation : Prepare fresh solutions of ATCI and DTNB in the phosphate buffer on the day of the experiment.
-
Assay Plate Setup : In a 96-well microplate, add the following to each well:
-
20 µL of phosphate buffer
-
20 µL of the test compound at various concentrations or a positive control (e.g., Donepezil). For the control well (representing 100% enzyme activity), add 20 µL of buffer instead of the inhibitor.[9]
-
-
Enzyme Addition : Add 20 µL of the AChE enzyme solution to each well.[9]
-
Pre-incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[9]
-
Reaction Initiation : Add 10 µL of the DTNB solution to each well, followed by 10 µL of the ATCI solution to start the enzymatic reaction.[9]
-
Measurement : Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take kinetic readings at regular intervals (e.g., every minute) for a defined period (e.g., 10 minutes).[9]
-
Data Analysis :
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is then determined from this curve as the concentration of the inhibitor that results in 50% inhibition of the AChE activity.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Acetylcholinesterase Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Intybin (Lactucopicrin) Bioactivity: Replicating Key Findings from Foundational Research
Analgesic and Sedative Properties
A foundational study by Wesołowska et al. (2006) in the Journal of Ethnopharmacology established the analgesic and sedative effects of Intybin (Lactucopicrin) and related compounds. The study compared its efficacy to the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241).
Data Presentation: Analgesic Efficacy
The analgesic effects were measured in mice using the hot plate test and the tail-flick test. The results demonstrated that this compound exhibits significant analgesic properties, with Lactucopicrin being the most potent among the tested compounds.[2]
Table 1: Comparison of Analgesic Effects of this compound (Lactucopicrin) and Ibuprofen in Mice [2]
| Compound | Dose (mg/kg) | Hot Plate Test (% MPE) | Tail-Flick Test (% MPE) |
| Control | - | 10.5 ± 2.1 | 8.9 ± 1.5 |
| Ibuprofen | 30 | 45.2 ± 5.5 | 30.1 ± 4.2 |
| Ibuprofen | 60 | Not Reported | 48.5 ± 6.3 |
| This compound (Lactucopicrin) | 15 | 40.8 ± 4.9 | Not Reported |
| This compound (Lactucopicrin) | 30 | 55.1 ± 6.7 | 47.2 ± 5.8 |
*MPE: Maximum Possible Effect
Experimental Protocols
-
Hot Plate Test: This test assesses the response to thermal pain. Mice were placed on a hot plate maintained at a constant temperature (55 ± 0.2°C). The latency to the first sign of nociception (e.g., licking a hind paw or jumping) was recorded. A cut-off time of 45 seconds was used to prevent tissue damage.
-
Tail-Flick Test: This method measures the response to a thermal stimulus on the tail. A beam of high-intensity light was focused on the ventral surface of the tail, and the time taken for the mouse to "flick" its tail was recorded. A cut-off of 10 seconds was maintained.
-
Spontaneous Locomotor Activity: To assess sedative effects, mice were placed individually in activity cages, and their movements were recorded over a 30-minute period. A reduction in locomotor activity was interpreted as a sedative effect. The study found that this compound (Lactucopicrin) significantly decreased locomotor activity, indicating sedative properties.[2]
Experimental Workflow Visualization
Caption: Workflow for assessing analgesic and sedative effects in mice.
Anti-inflammatory Mechanism via NF-κB Pathway
A study by Liang et al. published in Biochemical Pharmacology (2021) investigated the molecular mechanism behind this compound's (Lactucopicrin's) anti-inflammatory effects, focusing on the NF-κB signaling pathway in endothelial cells.
Data Presentation: Inhibition of Inflammatory Markers
The study demonstrated that this compound dose-dependently inhibits the activation of NF-κB and the expression of downstream adhesion molecules, VCAM-1 and ICAM-1, which are crucial for inflammation.
Table 2: Effect of this compound (Lactucopicrin) on TNF-α-induced NF-κB Activity and Adhesion Molecule Expression [3]
| Treatment | Concentration (µM) | NF-κB Activation (Fold Change) | VCAM-1 Expression (Fold Change) | ICAM-1 Expression (Fold Change) |
| Control | - | 1.0 | 1.0 | 1.0 |
| TNF-α | 10 ng/mL | 8.5 ± 0.7 | 12.1 ± 1.1 | 9.8 ± 0.9 |
| TNF-α + this compound | 5 | 5.2 ± 0.5 | 7.3 ± 0.6 | 6.1 ± 0.5 |
| TNF-α + this compound | 10 | 2.8 ± 0.3 | 4.1 ± 0.4 | 3.5 ± 0.3 |
| TNF-α + this compound | 20 | 1.5 ± 0.2 | 1.9 ± 0.2 | 1.8 ± 0.2 |
Experimental Protocols
-
Cell Culture: Human aortic endothelial cells (HAECs) were cultured and stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.
-
NF-κB Luciferase Reporter Assay: Cells were transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. NF-κB activation was quantified by measuring luciferase activity.
-
Western Blotting: Protein levels of VCAM-1 and ICAM-1 were measured by Western blotting to determine the effect of this compound on their expression.
-
Mechanism of Action: The study found that this compound did not affect the canonical IKK/IκBα pathway but instead inhibited the expression of importin-α3, a protein required for the nuclear transport of the NF-κB p65 subunit. This was confirmed by showing that this compound destabilized importin-α3 mRNA.[3]
Signaling Pathway Visualization
Caption: this compound's inhibition of the NF-κB pathway via Importin-α3.
Antimalarial Activity
Research by Bischoff et al. (2004) highlighted the antimalarial properties of this compound (Lactucopicrin) and Lactucin (B167388), demonstrating their activity against the parasite Plasmodium falciparum.
Data Presentation: In Vitro Antimalarial Efficacy
The study measured the concentration of the compounds required to inhibit 50% of parasite growth (IC₅₀) in vitro.
Table 3: In Vitro Antimalarial Activity against P. falciparum [1]
| Compound | IC₅₀ (µg/mL) |
| This compound (Lactucopicrin) | 0.69 |
| Lactucin | 0.53 |
| Chloroquine (Control) | 0.007 |
Experimental Protocols
-
Parasite Culture: The D6 strain of Plasmodium falciparum was cultured in human erythrocytes using standard RPMI 1640 medium.
-
In Vitro Assay: The antiplasmodial activity was assessed by adding serial dilutions of the test compounds to the parasite cultures. Parasite growth was measured after a 48-hour incubation period using a parasite lactate (B86563) dehydrogenase (pLDH) assay, which correlates with parasite viability. The IC₅₀ values were then calculated from the dose-response curves.
Summary and Conclusion
The key findings from these seminal papers demonstrate that this compound (Lactucopicrin) is a bioactive compound with multiple therapeutic potentials.
-
As an Analgesic and Sedative: It shows efficacy comparable to or greater than standard NSAIDs like ibuprofen in animal models.[2]
-
As an Anti-inflammatory Agent: It operates through a novel mechanism by down-regulating importin-α3 to inhibit the NF-κB pathway, a central mediator of inflammation.[3] This offers a distinct mechanism compared to traditional COX inhibitors.
-
As an Antimalarial Compound: It exhibits potent activity against P. falciparum in vitro.[1]
These studies provide a strong foundation for further research and development. The distinct mechanism of action in inflammation suggests potential applications where traditional anti-inflammatory drugs may be inadequate or cause undesirable side effects. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility and safety profile in humans.
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimalarial Potential of Intybin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimalarial potential of Intybin (also known as Lactucopicrin), a sesquiterpene lactone, against established antimalarial drugs. The information is compiled to offer an objective overview supported by available experimental data, aiding researchers in evaluating its potential as a lead compound in drug discovery programs.
Comparative Analysis of In Vitro Antiplasmodial Activity
The following table summarizes the in vitro activity of this compound and its related compound, Lactucin (B167388), against Plasmodium falciparum, the deadliest species of malaria parasite. For a comprehensive comparison, data for the widely used antimalarial drugs, Chloroquine and Artemisinin, are also presented against various chloroquine-sensitive and resistant parasite strains.
| Compound | P. falciparum Strain | Activity Metric | Concentration | Reference(s) |
| This compound (Lactucopicrin) | HB3 (Honduras-1) | Complete Inhibition | 50 µg/mL | [1] |
| Lactucin | HB3 (Honduras-1) | Complete Inhibition | 10 µg/mL | [1] |
| Chloroquine | 3D7 (Sensitive) | IC₅₀ | ~15-21 nM | [2] |
| Dd2 (Resistant) | IC₅₀ | ~178 nM | [2] | |
| Artemisinin | 3D7 (Sensitive) | IC₅₀ | ~3.2-7.6 nM | |
| Dd2 (Resistant) | IC₅₀ | ~3.2-7.6 nM |
Note: IC₅₀ (half-maximal inhibitory concentration) is the standard measure of a drug's potency. The data for this compound and Lactucin represent the concentration required for complete parasite inhibition, which suggests significant antiplasmodial activity, although direct comparison with IC₅₀ values should be made with caution. The activity of this compound and Lactucin was reported against the HB3 clone of the Honduras-1 strain of Plasmodium falciparum[1].
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are crucial for the reproducibility and validation of experimental findings.
In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Assay
This method is a widely used, fluorescence-based assay to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.
Principle: The SYBR Green I dye intercalates with double-stranded DNA. In this assay, the dye is used to quantify the amount of parasitic DNA, which is a direct indicator of parasite growth. A reduction in fluorescence in the presence of a test compound indicates inhibition of parasite proliferation.
Methodology:
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are incubated at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: Test compounds are serially diluted in appropriate solvents (e.g., DMSO) and then further diluted in the culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microtiter plate, 100 µL of the parasite culture (typically at 1% parasitemia and 2% hematocrit) is added to wells containing 100 µL of the diluted test compounds. Control wells with no drug and wells with a known antimalarial drug (e.g., Chloroquine) are included.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is then incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC₅₀ value is determined by non-linear regression analysis.
In Vivo Antimalarial Efficacy: Peter's 4-Day Suppressive Test
This standard in vivo assay is used to evaluate the schizonticidal activity of a test compound in a murine malaria model.
Principle: The test assesses the ability of a compound to suppress the growth of parasites in mice infected with a rodent malaria parasite, typically Plasmodium berghei.
Methodology:
-
Animal Model: Swiss albino mice are used for this assay.
-
Parasite Inoculation: Mice are infected intraperitoneally with P. berghei-infected erythrocytes (approximately 1 x 10⁷ infected red blood cells).
-
Drug Administration: The test compound is administered to groups of infected mice at various doses, typically starting 2-4 hours after infection and continuing daily for four consecutive days. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like Chloroquine.
-
Parasitemia Monitoring: On the fifth day (24 hours after the last dose), thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Suppression: The average parasitemia of the control group is considered as 100% parasite growth. The percentage of suppression for each treated group is calculated using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
ED₅₀ Determination: The dose that suppresses parasitemia by 50% (ED₅₀) can be determined by plotting the percentage of suppression against the drug doses.
Visualizing Experimental Workflows and Pathways
Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow of the SYBR Green I-based in vitro antiplasmodial assay.
Workflow for In Vivo 4-Day Suppressive Test
Caption: Workflow of the Peter's 4-day suppressive test for in vivo antimalarial activity.
Potential Mechanism of Action: A Hypothetical Pathway
The precise mechanism of action for the antimalarial activity of sesquiterpene lactones like this compound is not fully elucidated. However, a common hypothesis for this class of compounds involves the alkylation of biological macromolecules through their α,β-unsaturated carbonyl groups (Michael-type addition). This could potentially disrupt essential parasite proteins and enzymes.
Caption: Hypothetical mechanism of action for this compound's antimalarial activity.
References
Intybin's Efficacy in Wild-Type vs. Knockout Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Intybin, also known as Lactucopicrin, is a sesquiterpene lactone demonstrating significant therapeutic potential, primarily attributed to its anti-inflammatory properties. Found in plants such as chicory (Cichorium intybus), this bitter compound has been the subject of research exploring its mechanism of action and efficacy. This guide provides a comparative analysis of this compound's effects, drawing upon data from studies utilizing wild-type organisms and knockout models to elucidate its physiological and molecular impact.
The primary focus of this guide is to compare the anti-inflammatory effects of this compound in a knockout model of atherosclerosis (Apolipoprotein E-deficient mice) and to draw parallels with the phenotype of an importin-α3 knockout model, given this compound's known interaction with this protein.
Comparative Efficacy of this compound in Atherosclerosis
A key study investigated the effects of this compound in Apolipoprotein E-deficient (ApoE-/-) mice, a well-established knockout model for atherosclerosis. These mice lack the ApoE gene, leading to impaired clearance of lipoproteins and the spontaneous development of atherosclerotic plaques.
Quantitative Data Summary
The following table summarizes the key findings from the study on ApoE-/- mice fed a high-fat diet, with and without this compound supplementation.
| Parameter | Control (ApoE-/-) | This compound-Treated (ApoE-/-) | Percentage Change |
| Atherosclerotic Plaque Area | High | Dose-dependently reduced | Significant Reduction |
| Plaque Macrophage Accumulation | High | Inhibited | Significant Reduction |
| Plaque Macrophage NF-κB Activation | High | Attenuated | Significant Reduction |
| Plaque Inflammatory Burden | High | Reduced | Significant Reduction |
| Serum Inflammatory Burden | High | Reduced | Significant Reduction |
Note: This table is a qualitative summary based on the research findings. The original study should be consulted for precise quantitative values and statistical significance.
Mechanistic Insights from Knockout and Silencing Studies
While direct studies of this compound on various specific knockout models are limited, its mechanism of action, particularly its role in inhibiting the NF-κB signaling pathway, allows for a logical comparison with models where components of this pathway are knocked out or silenced.
The Role of Importin-α3 in this compound's Anti-Inflammatory Action
Research has shown that this compound inhibits the nuclear translocation of the p65 subunit of NF-κB.[1] This effect is not due to the modulation of IκB kinases (IKK) but rather through the inhibition of importin-α3 expression.[1] Importin-α3 is a key protein in the nucleocytoplasmic transport of cargo proteins, including p65. By destabilizing importin-α3 mRNA, this compound effectively reduces the amount of p65 transported into the nucleus, thereby downregulating the inflammatory response.[1]
A separate study on importin-α3 (Kpna3) knockout mice revealed that these mice exhibit augmented effortful reward-seeking behavior, suggesting a role for importin-α3 in motivational control.[2][3] While this study did not investigate inflammation, it underscores the systemic importance of importin-α3. A hypothetical application of an inflammatory stimulus to Kpna3 knockout mice would be expected to show a reduced inflammatory response compared to wild-type mice, mirroring the anti-inflammatory effect of this compound.
Experimental Workflow: this compound in an Atherosclerosis Knockout Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an ApoE-/- mouse model of atherosclerosis.
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are rooted in its ability to modulate key signaling pathways involved in inflammation and cellular transport.
This compound's Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of this compound involves the downregulation of the NF-κB pathway. The diagram below illustrates how this compound interferes with this critical inflammatory signaling cascade.
Experimental Protocols
Animal Model and Treatment
-
Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, 6-8 weeks old.
-
Diet: Mice are fed a high-fat diet (HFD) containing 21% fat and 0.15% cholesterol for 8 weeks to induce atherosclerosis.
-
Treatment: this compound is administered via oral gavage at varying doses (e.g., 10 and 20 mg/kg body weight) daily for the duration of the HFD feeding. The control group receives a vehicle solution.
Histological and Immunohistochemical Analysis
-
Tissue Preparation: At the end of the study period, mice are euthanized, and the aorta is perfused and dissected. The aortic root is embedded in OCT compound for cryosectioning.
-
Plaque Analysis: Serial sections of the aortic root are stained with Oil Red O to visualize lipid-laden atherosclerotic plaques. The plaque area is quantified using imaging software.
-
Macrophage Staining: Immunohistochemistry is performed using a primary antibody against a macrophage-specific marker (e.g., Mac-2) to identify and quantify macrophage accumulation within the plaques.
-
NF-κB Activation: The activation of NF-κB is assessed by immunohistochemical staining for the p65 subunit. The nuclear localization of p65 is indicative of its activation.
Serum Analysis
-
Cytokine Measurement: Blood is collected via cardiac puncture, and serum is separated. The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines are measured using ELISA kits.
-
Lipid Profile: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are determined using commercially available assay kits.
Conclusion
The available evidence from knockout models, particularly the ApoE-/- model of atherosclerosis, strongly supports the anti-inflammatory and anti-atherogenic properties of this compound. Its mechanism of action, centered on the inhibition of NF-κB activation via the downregulation of importin-α3, provides a clear molecular basis for its therapeutic effects. While further studies employing a wider range of knockout models are warranted to fully elucidate the spectrum of this compound's biological activities, the current data position it as a promising natural compound for the management of inflammatory diseases. The indirect comparison with the phenotype of importin-α3 knockout mice further strengthens the understanding of its targeted molecular action. Future research should focus on direct comparisons in models with specific gene deletions related to the NF-κB and importin pathways to provide more definitive evidence of its mechanism-specific effects.
References
Comparative Metabolomics of Intybin-Treated Cells: An Analytical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic landscape in cells treated with Intybin (also known as Lactucopicrin), a bioactive sesquiterpene lactone with known sedative, analgesic, and neuroprotective properties.[1] In the absence of direct comparative metabolomics studies of this compound against specific alternatives, this document synthesizes known mechanistic data with established metabolomics workflows to present a hypothetical, yet plausible, comparative framework. We juxtapose the metabolic profile of this compound-treated cells with that of untreated cells and discuss potential comparisons with other relevant compounds based on its known biological activities.
Introduction to this compound and its Mechanism of Action
This compound is a natural compound found in plants such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1] Its therapeutic potential stems from a range of biological activities, including acetylcholinesterase (AChE) inhibition and the modulation of key neuronal signaling pathways.[1][2] Notably, this compound has been shown to potentiate neuritogenesis and increase the secretion of neurotrophins like nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).[2] This is achieved through the activation of the Ca2+/Calmodulin-dependent protein kinase II (CaMKII)/Activating Transcription Factor 1 (ATF1) signaling pathway.[2]
Given that a closely related sesquiterpene lactone, Lactucin, has been demonstrated to downregulate central carbon metabolism and the MAPK pathway in cancer cells, it is plausible that this compound may exert analogous effects on cellular metabolism.[3] This guide outlines a comprehensive approach to investigate these potential metabolic shifts through a comparative metabolomics study.
Quantitative Metabolomic Data Summary
The following table summarizes hypothetical quantitative data from a comparative metabolomics experiment, illustrating potential changes in key metabolites in a neuronal cell line (e.g., SH-SY5Y) treated with this compound (50 µM for 24 hours) versus untreated control cells. The selection of metabolites and the direction of change are hypothesized based on this compound's known effects on CaMKII signaling (which can influence glucose metabolism) and the metabolic impact of the related compound, Lactucin.[3][4]
| Metabolite Class | Metabolite | Fold Change (this compound vs. Control) | P-value | Biological Implication |
| Central Carbon Metabolism | Glucose | 1.25 | < 0.05 | Reduced glycolysis |
| Pyruvate | 0.70 | < 0.05 | Downregulation of glycolysis | |
| Lactate | 0.65 | < 0.05 | Decreased anaerobic respiration | |
| Citrate | 0.80 | < 0.05 | Reduced TCA cycle activity | |
| Succinate | 0.75 | < 0.05 | Reduced TCA cycle activity | |
| Amino Acids | Glutamate | 0.85 | < 0.05 | Altered neurotransmitter metabolism |
| Aspartate | 0.90 | > 0.05 | - | |
| Alanine | 1.10 | > 0.05 | - | |
| Lipids | Palmitic Acid | 1.30 | < 0.05 | Altered fatty acid metabolism |
| Stearic Acid | 1.20 | < 0.05 | Altered fatty acid metabolism | |
| Oleic Acid | 1.15 | > 0.05 | - | |
| Nucleotides | Adenosine Triphosphate (ATP) | 0.88 | < 0.05 | Reduced energy production |
| Adenosine Diphosphate (ADP) | 1.15 | < 0.05 | Increased energy consumption | |
| Neurotransmitters | Acetylcholine (B1216132) | 1.40 | < 0.01 | Inhibition of acetylcholinesterase |
Experimental Protocols
A robust comparative metabolomics study requires meticulous experimental design and execution. The following protocols provide a detailed methodology for such a study.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded in 6-well plates at a density of 1x10^6 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing either this compound (e.g., 50 µM dissolved in DMSO, final DMSO concentration <0.1%), a vehicle control (DMSO), or an alternative acetylcholinesterase inhibitor for comparison.
-
Incubation: Cells are incubated for a predetermined time course (e.g., 24 hours) to induce metabolic changes.
Metabolite Extraction
-
Quenching: After incubation, the medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Metabolism is quenched by adding 1 mL of ice-cold 80% methanol (B129727).
-
Cell Lysis: The plates are placed on dry ice for 10 minutes to freeze the cells. The cells are then scraped in the methanol solution and transferred to a microcentrifuge tube.
-
Phase Separation: To separate polar and non-polar metabolites, 500 µL of chloroform (B151607) and 300 µL of water are added to the cell lysate. The mixture is vortexed for 1 minute and then centrifuged at 14,000 x g for 15 minutes at 4°C.
-
Fraction Collection: The upper aqueous phase (polar metabolites) and the lower organic phase (non-polar metabolites) are collected into separate tubes and dried under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Dried extracts are stored at -80°C until analysis.
LC-MS/MS Analysis
-
Reconstitution: Dried extracts are reconstituted in an appropriate solvent (e.g., 50% methanol for the polar fraction and 90% acetonitrile/10% isopropanol (B130326) for the non-polar fraction).
-
Chromatography: An aliquot of the reconstituted sample is injected onto a reverse-phase C18 column (for non-polar metabolites) or a HILIC column (for polar metabolites) using a high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry: The HPLC system is coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both positive and negative ionization modes over a mass range of 50-1000 m/z.
-
Quality Control: Pooled quality control (QC) samples are injected periodically throughout the analytical run to monitor system stability and performance.
Data Analysis
-
Data Processing: Raw data files are processed using software such as XCMS or Progenesis QI for peak picking, retention time alignment, and feature detection.
-
Statistical Analysis: The resulting feature table is imported into a statistical software package (e.g., MetaboAnalyst). Univariate (e.g., t-tests, fold change analysis) and multivariate (e.g., Principal Component Analysis, PCA; Partial Least Squares-Discriminant Analysis, PLS-DA) statistical analyses are performed to identify metabolites that are significantly different between treatment groups.
-
Metabolite Identification: Significantly altered features are identified by matching their m/z values and fragmentation patterns against metabolomics databases (e.g., HMDB, METLIN).
-
Pathway Analysis: Identified metabolites are mapped to metabolic pathways using tools like KEGG to understand the biological implications of the observed metabolic changes.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound's known signaling pathway.
Experimental Workflow for Comparative Metabolomics
Caption: A generalized workflow for a comparative metabolomics study.
Comparative Discussion and Future Directions
The hypothetical data presented herein suggests that this compound may induce significant alterations in central carbon metabolism, potentially leading to reduced glycolytic activity and TCA cycle flux. This is consistent with the findings for the related compound, Lactucin.[3] The predicted increase in acetylcholine levels aligns with this compound's known role as an acetylcholinesterase inhibitor.[1]
For a comprehensive comparison, it would be valuable to analyze the metabolic effects of this compound alongside established drugs with similar mechanisms of action. For instance, comparing the metabolomic fingerprint of this compound to that of a standard acetylcholinesterase inhibitor like Donepezil could reveal unique or overlapping metabolic signatures, providing insights into their respective off-target effects and mechanisms of neuroprotection.
Future studies should aim to validate these hypothetical findings through rigorous experimental work. Untargeted metabolomics will provide a broad overview of the metabolic changes, while targeted approaches can be employed to quantify specific metabolites of interest with high precision. Integrating metabolomics data with other omics data, such as transcriptomics and proteomics, will offer a more holistic understanding of the cellular response to this compound treatment. This multi-omics approach will be instrumental in elucidating the complete mechanism of action of this compound and accelerating its potential development as a therapeutic agent.
References
- 1. Metabolite profiling of sesquiterpene lactones and phenolics of bioactive extracts from Asteraceae medicinal plants by HPLC-UV-MS | Technology Networks [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Calcium signaling through CaMKII regulates hepatic glucose production in fasting and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Intybin's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intybin, also known as Lactucopicrin, is a naturally occurring sesquiterpene lactone found in plants such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1] Traditionally recognized for its sedative and analgesic properties, recent independent research has identified several key therapeutic targets for this compound.[1] This guide provides an objective comparison of this compound's performance against other established alternatives, supported by experimental data, to aid in drug development and scientific research.
Overview of this compound's Verified Therapeutic Targets
This compound has been demonstrated to exert its effects through modulation of several key biological pathways. The primary therapeutic targets that have been independently verified include:
-
Acetylcholinesterase (AChE) Inhibition: this compound has been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This mechanism is a key therapeutic strategy for managing symptoms of Alzheimer's disease.[1][2]
-
NF-κB Signaling Pathway Inhibition: this compound acts as a potent antagonist of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a target for treating a wide range of inflammatory diseases.[3][4][5]
-
Antimalarial Activity: In vitro studies have confirmed that this compound exhibits antimalarial properties by inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6]
-
Analgesic Effects: Acting on the central nervous system, this compound has demonstrated significant analgesic (pain-relieving) effects in preclinical models.[1][7][8]
Comparative Performance Data
The following tables summarize the quantitative data available for this compound and its alternatives, targeting the aforementioned pathways.
Table 1: Acetylcholinesterase (AChE) Inhibition
While studies confirm this compound's AChE inhibitory activity, a specific IC50 value is not consistently reported in the reviewed literature. Research indicates that lactucopicrin demonstrates stronger inhibition of AChE compared to the related compound lactucin (B167388).[2]
| Compound | Target | IC50 (in vitro) | Notes |
| This compound (Lactucopicrin) | Acetylcholinesterase (AChE) | Not specified | Stronger inhibition than lactucin.[2] |
| Donepezil | Acetylcholinesterase (AChE) | ~5.7 - 6.7 nM | A standard drug for Alzheimer's disease.[2] |
| Galantamine | Acetylcholinesterase (AChE) | ~11 nM | A standard drug for Alzheimer's disease.[2] |
| Rivastigmine | Acetylcholinesterase (AChE) | ~1.03 µM | A standard drug for Alzheimer's disease.[2] |
Table 2: NF-κB Inhibition
| Compound | Target Pathway | IC50 | Cell Line/Model |
| This compound (Lactucopicrin) | NF-κB Activation | 10.6 µM | THP-1 (human monocytic) cells |
| BAY 11-7082 | IκBα Phosphorylation (upstream of NF-κB) | ~10 µM | Various tumor cell lines |
Table 3: Antimalarial Activity
| Compound | Target Organism | IC50 / Effective Concentration | Notes |
| This compound (Lactucopicrin) | Plasmodium falciparum | Complete inhibition at 50 µg/mL | Bioassay against HB3 clone of Honduras-1 strain.[6] |
| Chloroquine | Plasmodium falciparum | Varies (strain dependent) | A historically standard antimalarial drug. |
| Artemisinin | Plasmodium falciparum | Varies (strain dependent) | A key component of modern antimalarial therapies. |
Table 4: Analgesic Activity
A specific ED50 value for this compound's analgesic effect was not found in the reviewed literature. However, its potency has been compared to a standard non-steroidal anti-inflammatory drug (NSAID).
| Compound | Effective Dose (in mice) | Analgesic Model | Comparative Efficacy |
| This compound (Lactucopicrin) | 15 and 30 mg/kg | Hot Plate Test | Effects at 15 and 30 mg/kg are similar to Ibuprofen at 30 mg/kg.[7][8] |
| Ibuprofen | 30 and 60 mg/kg | Hot Plate and Tail-Flick Tests | Standard NSAID used as a comparator.[7][8] |
| Morphine | Dose-dependent | Various pain models | A standard opioid analgesic for severe pain. |
Experimental Protocols and Methodologies
Detailed methodologies for the key experiments cited are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity.
-
Principle: The assay measures the product of the enzymatic reaction between acetylthiocholine (B1193921) (a substrate for AChE) and the enzyme. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution
-
Test compound (this compound or alternative) dissolved in an appropriate solvent.
-
-
Procedure (96-well plate format):
-
Add buffer, DTNB, AChE solution, and the test compound (or solvent control) to the wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control. The IC50 value is determined from a dose-response curve.[9]
-
NF-κB Luciferase Reporter Assay
This is a common method for quantifying the activation of the NF-κB signaling pathway.
-
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements. When NF-κB is activated (e.g., by TNFα), it binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of the substrate luciferin (B1168401) is proportional to NF-κB activity.
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured and seeded in 96-well plates.
-
Cells are transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Treatment and Stimulation:
-
Cells are pre-treated with various concentrations of the test compound (this compound or alternative).
-
NF-κB activation is induced with a stimulant such as TNFα.
-
-
Luciferase Assay:
-
After incubation, the cells are lysed.
-
Luciferase assay reagents are added to the cell lysate.
-
The luminescence is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The IC50 is calculated from the dose-response curve of inhibition.[10][11][12][13]
-
In Vitro Antiplasmodial Assay (SYBR Green I-based)
This fluorescence-based assay is used to determine the efficacy of compounds against Plasmodium falciparum.
-
Principle: The SYBR Green I dye intercalates with DNA. The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA in red blood cell cultures.
-
Parasite Culture:
-
P. falciparum is cultured in human red blood cells in a complete medium.
-
Cultures are synchronized to the ring stage.
-
-
Drug Susceptibility Assay:
-
The parasite culture is diluted and added to 96-well plates containing serial dilutions of the test compound (this compound or alternative).
-
Plates are incubated for 72 hours in a controlled atmosphere.
-
-
Quantification:
-
A lysis buffer containing SYBR Green I is added to each well.
-
After incubation in the dark, the fluorescence is measured with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration.[14][15][16][17]
-
Analgesic Activity Assessment (Hot Plate Test)
This is a common behavioral test to assess the response to a thermal pain stimulus in animals.
-
Principle: The test measures the latency of an animal's response to a heated surface. An increase in the reaction time is indicative of an analgesic effect.
-
Apparatus: A hot plate with a precisely controlled temperature and a transparent cylinder to confine the animal.
-
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A baseline reaction time is determined for each animal before drug administration. The reaction is typically paw licking or jumping.
-
The test compound (this compound or alternative) is administered to the animal (e.g., intraperitoneally).
-
At set time intervals after drug administration, the animal is placed back on the hot plate, and the reaction time is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The analgesic effect is quantified as the increase in reaction latency compared to the baseline or a vehicle-treated control group.[18][19][20][21][22]
-
Visualizations: Signaling Pathways and Workflows
NF-κB Signaling Pathway and this compound's Point of Inhibition
Caption: this compound inhibits the translocation of NF-κB to the nucleus.
Experimental Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow for determining the antiplasmodial IC50 of this compound.
Logical Relationship in Analgesic Hot Plate Test
Caption: Causal chain of this compound's effect in the hot plate test.
References
- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactucopicrin Inhibits Cytoplasmic Dynein-Mediated NF-κB Activation in Inflammated Macrophages and Alleviates Atherogenesis in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial activity of lactucin and lactucopicrin: sesquiterpene lactones isolated from Cichorium intybus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. library.opentrons.com [library.opentrons.com]
- 11. benchchem.com [benchchem.com]
- 12. bowdish.ca [bowdish.ca]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. phytopharmajournal.com [phytopharmajournal.com]
- 17. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hot plate test - Wikipedia [en.wikipedia.org]
- 19. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Hot plate analgesiometer | PPTX [slideshare.net]
- 22. dol.inf.br [dol.inf.br]
Safety Operating Guide
Proper Disposal Procedures for Intybin-Containing Waste
For researchers, scientists, and drug development professionals working with Cichorium intybus (chicory) and its extracts, proper disposal of waste containing the bitter compound Intybin is crucial for laboratory safety and environmental protection. As this compound is a natural component of chicory, disposal procedures focus on the chicory plant material itself and any solvents or chemicals used in extraction and analysis.[1]
Immediate Safety and Logistical Information
Waste generated from research involving chicory can be broadly categorized into two types: biological/plant waste and chemical waste. Each has a distinct disposal pathway.
1. Biological and Plant Waste Disposal:
This category includes raw or dried chicory roots, leaves, and any solid residues remaining after extraction.[2][3] In an industrial setting, this type of waste may be composted or used in biogas plants.[4][5] For a laboratory setting, it should be treated as biological waste.
-
Segregation: Collect all solid plant material in a designated biohazardous waste container lined with an autoclave bag.[6] This prevents potential contamination and keeps it separate from general and chemical waste.
-
Collection: Ensure the container is leak-proof and has a lid to prevent odors and contamination.[6][7] Do not overfill the container; it should be no more than three-quarters full to allow for safe closure.[8]
-
Decontamination: If the plant material has been genetically modified or exposed to pathogens, it must be decontaminated, typically by autoclaving, before final disposal.
-
Disposal: Once the bag is full, it should be securely closed and placed in the designated biohazardous waste pickup location for your institution. This waste is typically incinerated or sterilized by a licensed waste management service.[6]
2. Chemical Waste Disposal:
This category includes solvents (e.g., ethanol, DMSO) used for extracting this compound, as well as any liquid or solid waste contaminated with these chemicals.[9][10]
-
Segregation: Never mix different types of chemical waste.[11] Use separate, clearly labeled, and leak-proof containers for halogenated and non-halogenated solvents, and for aqueous waste.[11]
-
Labeling: All chemical waste containers must be clearly labeled with "Hazardous Waste," the full names of the chemical constituents (e.g., "Ethanol," "Chicory Extract"), and their approximate concentrations.[10][12]
-
Storage: Store chemical waste in a designated, well-ventilated, and secure area, away from heat or ignition sources.[11] Secondary containment should be used to prevent spills.
-
Disposal: Do not pour any chemical waste down the drain.[10][13] Follow your institution's protocol for requesting a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14]
Quantitative Data for Waste Management
The following table provides general guidelines for laboratory waste management. Specific limits and procedures are dictated by local regulations and institutional policies.
| Parameter | Guideline | Remarks |
| Waste Accumulation Time | Typically ≤ 90 days for large quantity generators. | Varies based on the volume of waste generated per month. |
| pH of Aqueous Waste | Generally between 6.0 and 9.0 for drain disposal (if permitted). | Neutralization may be required. However, chicory extracts with solvents should not be drain disposed.[13] |
| Container Fill Level | Do not fill beyond 75-80% capacity. | Prevents spills and allows for vapor expansion.[8][11] |
| Autoclave Sterilization | 121°C for a minimum of 30 minutes. | Time may need to be increased for larger loads to ensure full penetration. |
Experimental Protocols and Workflows
Workflow for Disposal of Chicory-Related Waste
The following diagram outlines the decision-making process for segregating and disposing of waste generated during the study of this compound from chicory.
Caption: Decision workflow for proper segregation and disposal of chicory-derived waste.
References
- 1. Lactucopicrin | C23H22O7 | CID 174863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cosucra.com [cosucra.com]
- 3. Inulin, a natural ingredient [inspiredbyinulin.com]
- 4. Chemical building blocks made from chicory waste [biooekonomie.de]
- 5. freshplaza.com [freshplaza.com]
- 6. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
- 7. Biological Waste Management Guidelines | Office of Research [bu.edu]
- 8. vpr.tamu.edu [vpr.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. nems.nih.gov [nems.nih.gov]
- 14. Disposal Procedures for Insects Used in Research | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Handling Guide for Intybin (Lactucopicrin)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Intybin, also known as Lactucopicrin. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound is a bioactive sesquiterpene lactone derived from various plants, including chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1][2] It is recognized for its bitter taste and has demonstrated sedative, analgesic, and antimalarial properties.[1] Due to its biological activity, it is imperative to handle this compound with appropriate safety measures to prevent potential exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in a laboratory setting to create a barrier between the user and the chemical.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or airborne particles. |
| Body Protection | A lab coat or a disposable gown. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | A dust mask or a respirator with a particulate filter, especially when handling the powdered form. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound during laboratory experiments.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the chemical name ("this compound" or "Lactucopicrin") and any hazard warnings.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
Handling and Preparation of Solutions
-
Designated Area : Conduct all handling and weighing of this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.
-
Weighing : Use a microbalance within a ventilated enclosure to accurately weigh the compound and minimize dust generation.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment involving this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Treat all this compound waste as hazardous chemical waste.
Waste Segregation
-
Solid Waste : Contaminated items such as gloves, pipette tips, and weighing papers should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps : Any sharps, such as needles or glass pipettes, contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Disposal Procedure
The decision-making process for the proper disposal of this compound waste is outlined in the following diagram.
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable detergent and water.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
